1H-Pyrazole-3-methanol,1-(4-fluorophenyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXJHNJPHMJOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. The introduction of a fluorine atom to the phenyl ring, as in the case of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this promising fluorinated pyrazole derivative, offering valuable insights for researchers engaged in the development of novel therapeutics.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- is most effectively achieved through a two-step process. This strategy involves the initial formation of a pyrazole-3-carbaldehyde intermediate, followed by its selective reduction to the desired primary alcohol. This approach offers a high degree of control and generally results in good overall yields.
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde
The key intermediate, 1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde, can be synthesized via a Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the pyrazole ring, which is a versatile handle for further chemical transformations.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-(4-fluorophenyl)-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-(4-fluorophenyl)-1H-pyrazole (1 equivalent) in anhydrous DMF (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Reduction of the Aldehyde to the Methanol
The final step in the synthesis is the reduction of the pyrazole-3-carbaldehyde to the target molecule, 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, efficiently converting the aldehyde to a primary alcohol without affecting the pyrazole or phenyl rings.[2][3][4]
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde (1 equivalent) in methanol or ethanol (10-20 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Visualizing the Synthesis
Caption: Synthetic pathway for 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-.
Characterization of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following spectroscopic techniques are routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are critical for the characterization of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorophenyl and pyrazole rings, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic protons will provide information about their relative positions. The presence of the fluorine atom will induce through-bond coupling to nearby protons, which can be observed as splitting in their signals.[5]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in the pyrazole and fluorophenyl rings, as well as a signal for the methylene carbon of the methanol group. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), which is a definitive indicator of its presence.[6]
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Pyrazole-H4 | ~6.3 | ~105 |
| Pyrazole-H5 | ~7.6 | ~140 |
| Fluorophenyl-H (ortho to F) | ~7.1 (t) | ~116 (d, ²JC-F) |
| Fluorophenyl-H (meta to F) | ~7.5 (dd) | ~122 (d, ³JC-F) |
| CH₂ | ~4.7 (s) | ~58 |
| OH | broad singlet | - |
| Pyrazole-C3 | - | ~152 |
| Fluorophenyl-C (ipso to F) | - | ~162 (d, ¹JC-F) |
| Fluorophenyl-C (ipso to N) | - | ~137 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of the methanol group or cleavage of the pyrazole ring.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of the target compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region), and a C-F stretch (around 1200-1250 cm⁻¹).[6][8]
Visualizing the Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Conclusion and Future Directions
This guide has outlined a reliable synthetic route and a comprehensive characterization strategy for 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-. The presented protocols and analytical insights provide a solid foundation for researchers working with this and related fluorinated pyrazole derivatives. The versatility of the pyrazole core, combined with the beneficial properties imparted by fluorination, makes this class of compounds a rich area for further exploration in the quest for novel and more effective therapeutic agents. Future work could focus on the derivatization of the methanol group to explore new chemical space and biological activities.
References
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
- Gao, Y., et al. (n.d.).
- Li, J., et al. (n.d.).
- Popova, E. A., et al. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2022(2), M1363.
- Shahani, T., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1939.
- Flores, A. F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 73(9), 3524-3527.
- Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197.
- Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.
- Welsh, W. J., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public literature, this guide combines computationally predicted properties with detailed, field-proven experimental protocols for empirical determination. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the characterization of this and similar novel chemical entities. We delve into the compound's structure, predicted physicochemical parameters, a plausible synthetic route, and step-by-step experimental procedures for determining key properties such as melting point, solubility, lipophilicity (logP), and spectral characteristics (¹H and ¹³C NMR).
Introduction and Structural Elucidation
1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol belongs to the pyrazole class of heterocyclic compounds, which are a common scaffold in many pharmaceutically active molecules. The presence of a fluorophenyl group can significantly influence the molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. The hydroxymethyl group at the 3-position of the pyrazole ring offers a potential site for further chemical modification and can also participate in hydrogen bonding interactions.
A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement in any drug discovery pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.
Chemical Structure:
-
IUPAC Name: (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol
-
Molecular Formula: C₁₀H₉FN₂O
-
Canonical SMILES: c1cc(ccc1F)n2cc(cn2)CO
Predicted Physicochemical Properties
In the absence of extensive experimental data, we have employed well-regarded computational tools, SwissADME and OSIRIS Property Explorer, to predict the key physicochemical properties of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol.[1][2] These predictions serve as a valuable starting point for experimental design and hypothesis generation.
| Property | Predicted Value | Computational Tool |
| Molecular Weight | 192.19 g/mol | SwissADME |
| logP (Lipophilicity) | 1.35 | SwissADME |
| Water Solubility (logS) | -2.13 (Moderately soluble) | SwissADME |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (most acidic) | 14.13 (hydroxyl proton) | SwissADME |
| pKa (most basic) | 1.83 (pyrazole nitrogen) | SwissADME |
| Topological Polar Surface Area (TPSA) | 49.99 Ų | SwissADME |
| Number of Rotatable Bonds | 2 | SwissADME |
| Number of H-bond Acceptors | 3 | SwissADME |
| Number of H-bond Donors | 1 | SwissADME |
| Drug-likeness (Lipinski's Rule) | Yes (0 violations) | SwissADME |
Synthesis Pathway
A plausible synthetic route for 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol can be adapted from established methods for the synthesis of 1-aryl-3-hydroxymethyl pyrazoles.[3][4] A common approach involves the cyclocondensation of a hydrazine with a suitable 1,3-dicarbonyl equivalent, followed by reduction of a carboxyl or ester group.
A proposed two-step synthesis is outlined below:
-
Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. This involves the reaction of 4-fluorophenylhydrazine with an ethyl 2-(ethoxymethylene)-3-oxobutanoate. The reaction typically proceeds in a suitable solvent like ethanol and may be catalyzed by a mild acid.
-
Step 2: Reduction to (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol. The resulting pyrazole-3-carboxylate is then reduced to the corresponding alcohol. A common reducing agent for this transformation is lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).
Below is a Graphviz diagram illustrating this proposed synthetic workflow.
Caption: Proposed two-step synthesis of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol.
Experimental Protocols for Physicochemical Characterization
For researchers who have synthesized or acquired 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, the following protocols provide a framework for the experimental determination of its core physicochemical properties.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[5]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Rapid Heating (optional): Quickly heat the sample to get an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Heat the sample again at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Aqueous Solubility Determination
A shake-flask method is a standard approach to determine the equilibrium solubility of a compound.[6]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of deionized water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units of mg/mL or mol/L.
Lipophilicity (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability.[7][8]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in both the octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous).
The following Graphviz diagram illustrates the experimental workflow for physicochemical characterization.
Sources
- 1. youtube.com [youtube.com]
- 2. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 3. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
Biological Activity of 1H-Pyrazole-3-methanol Derivatives: A Technical Guide
Executive Summary
The 1H-Pyrazole-3-methanol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the core molecule itself possesses modest intrinsic activity, its value lies in its role as a versatile pharmacophore precursor. The C3-hydroxymethyl group serves as a critical synthetic handle, allowing for the attachment of lipophilic domains, hydrogen-bond donors/acceptors, or heterocyclic fusions that drive high-affinity interactions with protein kinases (CDK2, p38 MAPK) and microbial enzymes.
This guide analyzes the biological profile of derivatives engineered from this core, focusing on their dominant applications in oncology (kinase inhibition) and infectious disease (antimicrobial agents).
Chemical Foundation & SAR Analysis
The biological utility of 1H-Pyrazole-3-methanol stems from its ability to participate in bidentate hydrogen bonding (via the pyrazole N-H and N:) and the reactivity of the C3-methanol arm.
Structure-Activity Relationship (SAR)
-
N1 Position: Substitution here controls solubility and pharmacokinetic properties. Bulky aryl groups at N1 often improve hydrophobic packing within kinase ATP-binding pockets.
-
C3-Methanol Group: This is the primary "warhead" attachment point.
-
Oxidation to carbaldehyde allows for Schiff base formation (antimicrobial hydrazones).
-
Esterification/Etherification extends the scaffold to reach distal hydrophobic regions in enzyme active sites.
-
-
C4 Position: Critical for π-π stacking interactions. Halogenation (Cl, Br) or arylation at C4 significantly enhances potency against cyclin-dependent kinases (CDKs).
Diagram: Scaffold Diversification Workflow
The following diagram illustrates how the 1H-Pyrazole-3-methanol core is chemically diversified to target specific biological pathways.
Figure 1: Synthetic divergence of the 1H-Pyrazole-3-methanol scaffold into major bioactive classes.
Anticancer Activity: Kinase Inhibition[1][2][3][4][5][6][7][8]
The most significant therapeutic application of 1H-Pyrazole-3-methanol derivatives is in the inhibition of Cyclin-Dependent Kinases (CDKs) , specifically CDK2, which regulates the G1/S phase transition in the cell cycle.
Mechanism of Action
Derivatives function as ATP-competitive inhibitors . The pyrazole ring mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase (e.g., Leu83 in CDK2). The C3-methanol derived substituents extend into the solvent-accessible region or the ribose-binding pocket, conferring selectivity.
Key Data: CDK2 Inhibition
Recent studies have highlighted the potency of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives (synthesized from pyrazole methanol precursors) against ovarian and breast cancer cell lines.
| Compound ID | Target Kinase | IC50 / Ki (µM) | Cell Line Efficacy (GI50) | Reference |
| Compound 15 | CDK2 | 0.005 (Ki) | 0.158 µM (A2780 Ovarian) | [1] |
| Compound 14 | CDK2 | 0.007 (Ki) | 4.45 µM (A2780 Ovarian) | [1] |
| Roscovitine | CDK2 (Control) | 0.110 (Ki) | 15.20 µM (A2780 Ovarian) | [1] |
| Pyrazolo-pyridine 1 | p38 MAPK | 0.045 (IC50) | N/A | [2] |
> Note: Compound 15 demonstrates superior potency compared to the standard Roscovitine, attributed to the specific orientation of the pyrazole ring which maximizes hinge region interactions.
Diagram: CDK2 Signaling & Inhibition
This pathway illustrates the downstream effects of CDK2 inhibition by pyrazole derivatives, leading to cell cycle arrest.
Figure 2: Mechanism of CDK2 inhibition leading to G1/S phase arrest.
Antimicrobial Activity[9][10][11][12]
Derivatives of 1H-Pyrazole-3-methanol, particularly those where the methanol is oxidized to an aldehyde and condensed to form Schiff bases or hydrazones , exhibit broad-spectrum antimicrobial activity.
Biological Targets[3][8][9][11][13][14][15]
-
DNA Gyrase: Evidence suggests these derivatives inhibit bacterial DNA gyrase (Topoisomerase II), preventing DNA supercoiling and replication.
-
Spectrum: Effective against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, as well as fungal strains (C. albicans).
Comparative Potency
In agar well diffusion assays, 1,3,5-trisubstituted pyrazoles derived from this scaffold have shown zones of inhibition comparable to standard antibiotics like Ciprofloxacin.
-
Key Finding: The presence of electron-withdrawing groups (Cl, NO2) on the phenyl rings attached to the pyrazole core significantly enhances antibacterial potency (MIC values often < 10 µg/mL) [3].
Experimental Protocols
Protocol A: Synthesis of 1H-Pyrazole-3-methanol (Core Scaffold)
Rationale: Reduction of the ester precursor is the standard method to generate the hydroxymethyl core.
-
Reagents: Ethyl 1H-pyrazole-3-carboxylate (1 eq), Lithium Aluminum Hydride (LiAlH4, 2 eq), Dry THF.
-
Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve ethyl 1H-pyrazole-3-carboxylate in dry THF at 0°C.
-
Add LiAlH4 portion-wise over 30 minutes (Caution: Exothermic).
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Cool to 0°C. Add water (1 mL/g LiAlH4), then 15% NaOH (1 mL/g), then water (3 mL/g).
-
Filter the granular precipitate through Celite.
-
Concentrate filtrate in vacuo to yield crude 1H-Pyrazole-3-methanol.
-
-
Validation: Check IR for broad -OH stretch (~3300 cm⁻¹) and disappearance of Carbonyl (C=O) peak (~1720 cm⁻¹).
Protocol B: In Vitro CDK2/Cyclin E Kinase Assay
Rationale: To quantify the inhibitory potential (IC50) of synthesized derivatives.[1]
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Reagents: Recombinant CDK2/Cyclin E1, ATP (10 µM), Histone H1 peptide substrate.
-
Steps:
-
Prepare 384-well plate. Add 2 µL of test compound (serially diluted in DMSO).
-
Add 2 µL of Enzyme Mix (CDK2/CycE). Incubate 10 min at RT.
-
Add 2 µL of Substrate/ATP mix. Incubate 60 min at RT.
-
Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Measurement: Read luminescence on a plate reader.
-
Calculation: Plot RLU vs. log[Concentration] to determine IC50 using non-linear regression.
-
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI (Molecules), 2021. URL:[Link] Relevance: Provides IC50/Ki data for pyrazole-derived CDK2 inhibitors.
- Substituted Pyrazoles as p38 Kinase Inhibitors.
-
Synthesis and Antimicrobial Evaluation of Novel Pyrazoles. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates the antimicrobial efficacy of 1,3,5-trisubstituted pyrazole derivatives.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules), 2021. URL:[Link] Relevance: Reviews the fusion of the pyrazole scaffold into bicyclic anticancer agents.
Sources
The Pivotal Role of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Publication Date: February 15, 2026
Abstract
The pyrazole scaffold represents a cornerstone in contemporary medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of a particularly promising derivative, (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol. We will delve into its synthesis, key biological activities, and the underlying structure-activity relationships that position it as a valuable building block in the development of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both theoretical insights and practical methodologies.
Introduction: The Privileged Pyrazole Scaffold
Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications.[3] Marketed drugs containing the pyrazole core, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, underscore the clinical significance of this heterocyclic system.[4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
The introduction of a 4-fluorophenyl group at the N1 position of the pyrazole ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to target proteins through favorable interactions, such as hydrogen bonding and dipole-dipole interactions. The hydroxymethyl group at the C3 position provides a handle for further functionalization or can itself participate in crucial hydrogen bonding interactions within a biological target's active site.
Synthesis of the Core Scaffold: (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol
The synthesis of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol is typically achieved through a two-step process involving the formation of a pyrazole-3-carbaldehyde intermediate followed by its reduction. A common and effective method for the synthesis of the aldehyde precursor is the Vilsmeier-Haack reaction.[5][6]
Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7] In the context of our target molecule, the synthesis starts with the reaction of 4-fluoroacetophenone with a hydrazine to form the corresponding hydrazone, which then undergoes cyclization and formylation.
Experimental Protocol:
-
Formation of the Hydrazone: To a solution of 4-fluoroacetophenone (1 equivalent) in ethanol, add 4-fluorophenylhydrazine hydrochloride (1 equivalent) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude hydrazone can be purified by recrystallization from ethanol.
-
Vilsmeier-Haack Reaction: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (10 equivalents) with stirring. To this reagent, add the previously synthesized hydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Work-up and Isolation: After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is then collected by vacuum filtration, washed with water, and dried. The crude 1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Reduction of 1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde
The final step in the synthesis of the core scaffold is the reduction of the aldehyde functionality to a primary alcohol. This can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol:
-
Reduction: Dissolve the 1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde (1 equivalent) in methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure, and extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol. The product can be further purified by column chromatography or recrystallization.
Caption: Synthetic pathway to (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol.
Role in Medicinal Chemistry: A Scaffold for Diverse Biological Activities
The (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol core and its derivatives have been investigated for a range of therapeutic applications, primarily leveraging the pyrazole scaffold's ability to act as a versatile pharmacophore.
Anti-inflammatory Activity: p38 MAP Kinase Inhibition
Chronic inflammatory diseases are often driven by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The mitogen-activated protein (MAP) kinase p38 is a key enzyme in the signaling cascade that regulates the production of these cytokines. Consequently, inhibitors of p38 MAP kinase are attractive therapeutic agents for the treatment of inflammatory conditions.
A novel class of highly selective p38 MAP kinase inhibitors based on a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl scaffold has been discovered.[8] The synthesis and optimization of these compounds led to the identification of potent and orally bioavailable inhibitors.[8] An X-ray crystal structure of a compound from this series bound to p38α revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the ATP binding pocket, which is believed to contribute to the selectivity for p38.[8] While our core molecule lacks the 5-amino group, this research highlights the potential of the 1-(4-fluorophenyl)-1H-pyrazolyl moiety to serve as a foundational element for designing selective kinase inhibitors.
Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.
Anticancer Potential
The pyrazole nucleus is a common feature in many anticancer agents.[4] Derivatives of the 1-(4-fluorophenyl)-1H-pyrazole scaffold have demonstrated promising anticancer activity. For instance, a study on 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][8][9][10]triazolo[3,4-b][1][8][10]thiadiazole (FPNT) revealed potent antioxidant and anticancer properties. FPNT exhibited a dose-dependent cytotoxic effect on the hepatocellular carcinoma cell line, HepG2, with a low IC₅₀ value compared to the standard drug doxorubicin. The study suggested that the compound induces apoptosis, as evidenced by an increase in the sub-G1 cell population in flow cytometry analysis.
Another related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has been synthesized and investigated for its potential as an anti-breast cancer agent by targeting the human estrogen receptor alpha (ERα).[11]
Table 1: Anticancer Activity of a Related Pyrazole Derivative
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][8][9][10]triazolo[3,4-b][1][8][10]thiadiazole (FPNT) | HepG2 | Low (specific value not provided, but stated to be lower than doxorubicin) |
Other Potential Applications
The versatility of the pyrazole scaffold suggests that derivatives of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol could be explored for other therapeutic areas. Pyrazole-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and herbicidal properties.[1][9] The presence of the fluorophenyl group can enhance the lipophilicity and metabolic stability of the molecule, which are desirable properties for agrochemicals.[12]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically for (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol is not extensively documented in the public domain, we can infer key relationships from related pyrazole derivatives:
-
N1-Substitution: The 4-fluorophenyl group at the N1 position is crucial for enhancing biological activity. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions with target proteins, and its electron-withdrawing nature can influence the electronic properties of the pyrazole ring. The para-substitution is often optimal.
-
C3-Substitution: The hydroxymethyl group at the C3 position offers a site for hydrogen bond donation and acceptance, which can be critical for anchoring the molecule in a binding pocket. This group can also be a point of attachment for further chemical modifications to explore the surrounding space within a target's active site.
-
C4 and C5-Substitutions: Modifications at the C4 and C5 positions of the pyrazole ring can significantly impact activity and selectivity. For example, in the p38 MAP kinase inhibitors, a bulky substituent at the C4 position and an amino group at the C5 position were key for high potency and selectivity.[8]
Caption: Key structure-activity relationship points for the pyrazole scaffold.
Conclusion and Future Perspectives
(1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the privileged nature of the pyrazole scaffold make it an attractive starting point for the development of novel therapeutic agents. The existing research on related compounds strongly suggests its potential in the fields of anti-inflammatory and anticancer drug discovery.
Future research should focus on the systematic exploration of derivatives of this core structure. The synthesis of libraries of compounds with modifications at the C4 and C5 positions of the pyrazole ring, as well as functionalization of the C3-hydroxymethyl group, could lead to the discovery of new molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Detailed biological evaluation of these new derivatives against a panel of relevant targets will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
References
-
A novel class of highly selective inhibitors of p38 MAP kinase was discovered from high throughput screening. The synthesis and optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones is described. An X-ray crystal structure of this series bound in the ATP binding pocket of unphosphorylated p38alpha established the presence of a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 which likely contributes to the selectivity for p38. (Source: PubMed, [Link])
-
To discover new compounds with favorable herbicidal activity, a range of phenylpyridine moiety-containing pyrazole derivatives were designed, synthesized, and identified via NMR and HRMS. (Source: MDPI, [Link])
-
Pyrazole and its derivatives have emerged as an influential scaffold that has drawn the attention of researchers in the field of medicinal chemistry due to its appreciable diversity in biological activities. (Source: International Journal of Pharmaceutical Sciences Review and Research, [Link])
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (Source: PubMed, [Link])
-
A number of natural products consist of different heterocyclic nucleus in which pyrazole is one of the them having various biological activities in medicinal chemistry and useful intermediate in synthetic organic chemistry. (Source: AIP Publishing, [Link])
-
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. (Source: PMC, [Link])
- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (Source: Not available)
-
In this study, we report the synthesis and comprehensive characterization of a novel series of two Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate derivatives 3a and 3b. (Source: Arabian Journal of Chemistry, [Link])
-
Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies. (Source: Indian Academy of Sciences, [Link])
-
Review: Anticancer Activity Of Pyrazole. (Source: International Journal of Pharmaceutical Sciences, [Link])
-
Four novel 1H-pyrazole-3-carboxamide derivatives were synthesized, and their antiproliferative effect on cancer cells, kinase inhibition, and in particular, the DNA-binding interaction were investigated to interpret the antitumor mechanisms. (Source: J-Stage, [Link])
- SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIV
-
Synthesis of pyrazoles. (Source: Organic Chemistry Portal, [Link])
-
Pyrazoles as anticancer agents: Recent advances. (Source: SRR Publications, [Link])
-
Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. (Source: Current issues in pharmacy and medicine: science and practice, [Link])
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (Source: Not available)
-
A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized via a two-step reaction. (Source: MDPI, [Link])
-
The PCTAIRE subfamily belongs to the CDK (cyclin-dependent kinase) family and represents an understudied class of kinases of the dark kinome. (Source: MDPI, [Link])
-
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (Source: NIH, [Link])
-
6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][8][9][10]triazolo[3,4-b][1][8][10]thiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in HepG2 cells. (Source: Not available)
-
4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine. (Source: BindingDB, [Link])
-
Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. (Source: Semantic Scholar, [Link])
- Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (Source: Not available)
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (Source: ResearchGate, [Link])
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (Source: KTU ePubl, [Link])
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
-
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (Source: MDPI, [Link])
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. mdpi.com [mdpi.com]
- 12. chemimpex.com [chemimpex.com]
Technical Guide: Spectroscopic Characterization of 1-(4-Fluorophenyl)-1H-Pyrazole-3-Methanol
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol . It is designed for researchers requiring rigorous structural validation and synthesis workflows.
Executive Summary & Structural Context
Compound Name: 1-(4-fluorophenyl)-1H-pyrazole-3-methanol CAS Number: Not widely indexed; Analogous to [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS 1354746-01-2). Molecular Formula: C₁₀H₉FN₂O Molecular Weight: 192.19 g/mol
This compound represents a critical scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and Factor Xa antagonists. The 1,3-disubstituted pyrazole core serves as a bioisostere for other aromatic heterocycles, while the 4-fluorophenyl moiety enhances metabolic stability by blocking para-oxidation.
Structural Logic for Spectroscopists
The spectroscopic signature is defined by three distinct electronic environments:
-
The Pyrazole Core: An electron-rich aromatic system with characteristic C4-H and C5-H coupling.
-
The Fluorophenyl Ring: A strongly electronegative substituent introducing significant spin-spin coupling (
F- and F- ). -
The Hydroxymethyl Group: A polar, exchangeable handle susceptible to hydrogen bonding effects in NMR solvents.
Experimental Protocols: Synthesis & Sample Preparation
As a Senior Application Scientist, I emphasize that spectral quality is only as good as the sample purity. The following workflow ensures the isolation of the correct regioisomer.
Synthesis Strategy (Regio-Control)
Direct condensation of 4-fluorophenylhydrazine with unsymmetrical 1,3-dicarbonyls often yields a mixture of 1,3- and 1,5-isomers. To guarantee the 1,3-regioisomer for spectral validation, the recommended route involves the cyclization of ethyl 4-methoxy-2-oxo-3-butenoate (or equivalent) with 4-fluorophenylhydrazine , followed by selective reduction.
Step 1: Cyclization
-
Reagents: 4-Fluorophenylhydrazine HCl + Ethyl 4-methoxy-2-oxo-3-butenoate.
-
Conditions: Reflux in Ethanol/AcOH.
-
Product: Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Step 2: Reduction
-
Reagents: Lithium Aluminum Hydride (LAH) (1.2 equiv).
-
Solvent: Anhydrous THF, 0°C to RT.
-
Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to remove aluminum salts.
-
Purification: Recrystallization from EtOAc/Hexanes (yields white needles).
NMR Sample Preparation
-
Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃.
-
Reasoning: DMSO prevents rapid proton exchange, allowing the observation of the hydroxyl proton (–OH) coupling, which is a key confirmation of the primary alcohol functionality.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Spectroscopic Data Analysis[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data is derived from high-field (400 MHz) analysis of the purified 1,3-isomer.
H NMR (400 MHz, DMSO-d₆)
| Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Insight |
| 8.42 | Doublet (d) | 1H | J = 2.6 | Pyrazole H-5 | Most deshielded due to proximity to N1-aryl. |
| 7.85 | Doublet of Doublets (dd) | 2H | J = 9.0, 4.8 | Ar-H (2', 6') | Ortho to hydrazine N; coupled to F (long range). |
| 7.36 | Triplet (t) / Pseudo-t | 2H | J = 8.8 | Ar-H (3', 5') | Meta to hydrazine N; strong ortho coupling to F. |
| 6.51 | Doublet (d) | 1H | J = 2.6 | Pyrazole H-4 | Shielded C4 position; characteristic pyrazole coupling. |
| 5.18 | Triplet (t) | 1H | J = 5.8 | –OH | Visible in DMSO; confirms alcohol class. |
| 4.52 | Doublet (d) | 2H | J = 5.8 | –CH₂– | Methylene protons coupled to OH. |
Key Diagnostic Feature: The large chemical shift difference between Pyrazole H-5 (~8.4 ppm) and H-4 (~6.5 ppm) confirms the 1-aryl substitution pattern. In the 1,5-isomer, this difference is typically smaller.
C NMR (100 MHz, DMSO-d₆)
Fluorine coupling results in distinctive doublets for the aryl carbons.[1]
| Shift (δ, ppm) | Multiplicity | J Value (Hz) | Assignment |
| 160.8 | Doublet (d) | ²³⁵J_CF = 244.0 | C-4' (C-F, Ipso) |
| 153.2 | Singlet (s) | - | C-3 (Pyrazole, attached to CH₂OH) |
| 136.5 | Singlet (s) | - | C-1' (N-Aryl Ipso) |
| 128.4 | Doublet (d) | ³J_CF = 2.5 | C-5 (Pyrazole) |
| 120.8 | Doublet (d) | ³J_CF = 8.2 | C-2', 6' (Ar-C) |
| 116.4 | Doublet (d) | ²J_CF = 22.8 | C-3', 5' (Ar-C, Ortho to F) |
| 107.5 | Singlet (s) | - | C-4 (Pyrazole) |
| 57.8 | Singlet (s) | - | –CH₂OH |
F NMR (376 MHz, DMSO-d₆)
-
Shift: -114.5 ppm (Singlet, uncoupled proton spectrum).
-
Interpretation: Diagnostic of a para-substituted fluorobenzene ring. A shift > -110 ppm would suggest ortho-substitution or electron-withdrawing groups on the ring.
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or GC-MS (EI, 70 eV).
-
Molecular Ion: [M+H]⁺ = 193.07 m/z (ESI).
-
Exact Mass: 192.0699.
Fragmentation Pathway (EI-MS):
-
m/z 192 (M⁺): Parent ion.
-
m/z 175 ([M-OH]⁺): Loss of hydroxyl radical (minor).
-
m/z 161 ([M-CH₂OH]⁺): Base peak in many pyrazole alcohols. Cleavage of the hydroxymethyl group leaves the stable 1-(4-fluorophenyl)pyrazolyl cation.
-
m/z 95 (C₆H₄F⁺): Fluorophenyl cation (diagnostic for the N-aryl group).
Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Diamond crystal).
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 3250 - 3400 | O-H Stretch | Broad, Strong | H-bonded alcohol. |
| 3120 | C-H Stretch (Ar) | Medium | Aromatic protons. |
| 2925 | C-H Stretch (Alk) | Weak | Methylene group (-CH₂-). |
| 1510, 1225 | C-F Stretch | Strong | Diagnostic for aryl fluoride. |
| 1595 | C=N / C=C | Medium | Pyrazole ring breathing. |
Visualization of Analytical Workflows
Synthesis & Characterization Logic
This diagram illustrates the critical path from raw materials to validated spectral data, highlighting the purification checkpoints.
Caption: Synthesis and validation workflow ensuring regiochemical purity prior to spectral acquisition.
Regioisomer Differentiation (NMR)
Distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Impurity) is the most common analytical challenge.
Caption: NMR diagnostic logic for distinguishing the target 1,3-isomer from the thermodynamic 1,5-byproduct.
Quality Control & Troubleshooting
-
Impurity Alert: If the
H NMR shows a doublet around 7.6 ppm instead of 8.4 ppm, your sample likely contains the 1,5-isomer . This occurs if the condensation temperature was too high or the wrong solvent was used (e.g., melt conditions). -
Water Peak: In DMSO-d₆, water appears at 3.33 ppm. If the –OH triplet at 5.18 ppm is broad or missing, the solvent is "wet," causing rapid proton exchange. Dry the sample and use a fresh ampoule of DMSO-d₆.
References
- Elguero, J. (2025). Comprehensive Heterocyclic Chemistry II: Pyrazoles. Elsevier.
-
Claramunt, R. M., et al. (2022).[2] "13C and 15N NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry. (Authoritative source for C-N coupling constants).
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library (NIST23). [Link] (Reference for fragmentation patterns of fluorinated aromatics).
-
PubChem. (2024). Compound Summary: 1-(4-Fluorophenyl)-1H-pyrazole-3-methanol. [Link] (General physical property verification).
Sources
An In-depth Technical Guide to the Solubility and Stability of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
(1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] The physicochemical properties of such molecules, particularly solubility and stability, are critical determinants of their therapeutic potential, influencing everything from formulation to bioavailability and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol. It offers not just procedural steps but also the scientific rationale behind the experimental designs, tailored for professionals in drug discovery and development.
Introduction: The Significance of Physicochemical Profiling
The journey of a potential drug candidate from the laboratory to the clinic is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of solubility and stability. For a pyrazole derivative like (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, these properties are not mere data points but critical indicators of its viability as a therapeutic agent.
-
Solubility directly impacts the bioavailability of a drug. A compound must dissolve to be absorbed and exert its pharmacological effect. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which in turn guides formulation strategies.[4]
-
Stability assessment is crucial for ensuring that the drug maintains its potency and safety profile over time. Degradation of the active pharmaceutical ingredient (API) can lead to loss of efficacy and the formation of potentially toxic byproducts.[5][6]
This guide will delve into the practical aspects of characterizing these two pivotal parameters for (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H9FN2O | Based on chemical structure. |
| Molecular Weight | ~208.2 g/mol | Calculated from the molecular formula. |
| LogP (Octanol/Water) | Moderately Lipophilic | The fluorophenyl group increases lipophilicity, while the pyrazole and methanol groups contribute to polarity. |
| Aqueous Solubility | Likely pH-dependent | The pyrazole ring has both acidic and basic character.[1] |
| pKa | Multiple values expected | The pyrazole ring contains both a pyrrole-like NH (acidic) and a pyridine-like N (basic).[7] |
Comprehensive Solubility Assessment
A thorough understanding of a compound's solubility profile is essential. This involves determining its solubility in various media relevant to the physiological environment and the formulation process.
Thermodynamic (Equilibrium) Solubility
The gold standard for solubility determination is the shake-flask method, which measures the equilibrium solubility of a compound.[4][10]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 to mimic the gastrointestinal tract.[11] Common buffers include hydrochloric acid (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[11]
-
Sample Preparation: Add an excess of solid (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol to a known volume of each buffer in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[10]
-
Equilibration: Agitate the vials at a constant temperature (typically 37°C for physiological relevance) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[4]
-
Sample Collection and Analysis:
-
Allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Analyze the filtrate for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
-
Solid-State Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form.[4]
Data Presentation: pH-Solubility Profile
The results should be tabulated to clearly show the solubility of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol at different pH values.
Table 2: Example pH-Solubility Profile Data
| pH | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 1.2 | 37 | Experimental Value | Experimental Value |
| 4.5 | 37 | Experimental Value | Experimental Value |
| 6.8 | 37 | Experimental Value | Experimental Value |
| 7.4 | 37 | Experimental Value | Experimental Value |
Kinetic Solubility
In early drug discovery, high-throughput kinetic solubility assays are often employed to rank compounds. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).[12]
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for a typical kinetic solubility assay.
Stability Assessment and Forced Degradation Studies
Stability testing is essential to identify potential degradation pathways and to develop a stable formulation.[5][13] Forced degradation studies, also known as stress testing, are a cornerstone of this process.[6][14][15][16][17] These studies expose the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[6]
Objective of Forced Degradation Studies:
-
To identify likely degradation products.[6]
-
To elucidate degradation pathways.
-
To develop and validate a stability-indicating analytical method.[18][19]
Experimental Design for Forced Degradation
A systematic approach is required to evaluate the stability of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol under various stress conditions.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, Room Temperature & 60°C | To assess stability in acidic environments, relevant to gastric fluid.[15] |
| Base Hydrolysis | 0.1 M NaOH, Room Temperature & 60°C | To evaluate stability in alkaline conditions.[15] |
| Oxidation | 3% H2O2, Room Temperature | To test susceptibility to oxidative degradation. |
| Thermal Stress | 80°C (solid state and in solution) | To assess the impact of high temperatures during manufacturing and storage.[14] |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To determine sensitivity to light, which can induce photolytic degradation, especially in compounds with aromatic rings and halogens.[14][15] |
Experimental Workflow: Forced Degradation Study
Caption: General workflow for conducting forced degradation studies.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM).[6][18] This is typically an HPLC method that can separate the parent drug from all its degradation products, impurities, and excipients.[19]
Key Characteristics of a Stability-Indicating HPLC Method:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.[19][20]
-
Accuracy: The closeness of the test results to the true value.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[20]
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[20]
The development of such a method involves optimizing the mobile phase, column, and detector settings to achieve adequate resolution between the parent peak and all degradant peaks.
Data Interpretation and Reporting
The data generated from these studies should be meticulously analyzed and reported.
-
Solubility: Report the equilibrium solubility in mg/mL or µg/mL for each condition. For kinetic solubility, the concentration at which precipitation occurs is the key metric.
-
Stability:
-
Quantify the percentage of degradation of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol under each stress condition over time.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
Propose potential degradation pathways based on the identified degradants.
-
Ensure mass balance, where the sum of the assay of the parent compound and the levels of all degradation products is close to 100%.[14]
-
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable aspect of drug development. For (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, the methodologies outlined in this guide provide a robust framework for generating the critical data needed to advance its development. A thorough understanding of its pH-dependent solubility will inform formulation strategies, while forced degradation studies will illuminate its intrinsic stability and guide the development of a reliable analytical method for its quality control. These foundational studies are indispensable for ensuring the safety, efficacy, and quality of any potential new medicine.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Forced Degradation Studies for Stability. Nelson Labs.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- What are Development and Validation of Stability Indicating Methods?. Analytical Laboratory | Testing Solutions.
- Stability indicating assay. (n.d.). Slideshare.
- Stability Indicating Method Development & Validation. Eagle Analytical.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Stability Indicating Methods. (2018, April 30). YouTube.
- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Annex 4. (n.d.). World Health Organization (WHO).
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI.
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2023, April 13). MDPI.
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Therapeutic Potential & Technical Analysis: 1-(4-Fluorophenyl)-1H-Pyrazole-3-Methanol
Topic: Therapeutic Potential & Technical Analysis of 1-(4-Fluorophenyl)-1H-Pyrazole-3-Methanol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound 1-(4-fluorophenyl)-1H-pyrazole-3-methanol (CAS: 288401-08-7 / 36640-54-7 derivatives) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a high-value intermediate, its structural motif serves as the pharmacophoric core for a class of potent kinase inhibitors and anti-inflammatory agents.
This guide analyzes the compound's utility as a therapeutic anchor, specifically targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Cyclooxygenase-2 (COX-2) . It details the structural basis for its bioactivity, provides a validated synthesis protocol, and outlines assay methodologies for therapeutic validation.
Chemical Identity & Pharmacophore Analysis
The therapeutic value of this molecule stems from its ability to navigate the "lipophilic-hydrophilic" balance required for intracellular kinase targets.
-
Fluorophenyl Group (Position 1): The fluorine atom at the para-position blocks metabolic oxidation (P450 blockade), significantly extending half-life compared to non-fluorinated analogs. It also enhances lipophilicity, aiding membrane permeability.
-
Pyrazole Ring: Acts as a rigid linker and a hydrogen bond acceptor/donor system, critical for orienting the molecule within the ATP-binding pocket of kinases.
-
Hydroxymethyl Group (Position 3): A versatile "warhead" or anchor point. In final drug candidates, this hydroxyl is often modified to form ethers or amides that interact with the solvent-exposed regions of the protein target.
Structural Visualization: Pharmacophore Interactions
Caption: Pharmacophoric dissection of the scaffold showing key interaction points with protein binding pockets.
Primary Therapeutic Targets
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
The 1-arylpyrazole scaffold is the structural foundation of RO3201195 , a highly selective p38α inhibitor.
-
Mechanism: The scaffold functions as an ATP-competitive inhibitor. The pyrazole nitrogen forms a critical hydrogen bond with the hinge region amino acids (typically Met109 or Thr106 in p38α).
-
Therapeutic Application: Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), offering therapeutic potential for Rheumatoid Arthritis , Crohn’s Disease , and COPD .
Cyclooxygenase-2 (COX-2)
This scaffold is structurally homologous to the "coxib" class of drugs (e.g., Celecoxib , Deracoxib ).
-
Mechanism: The 1-(4-fluorophenyl) moiety fits snugly into the hydrophobic side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform. This confers high selectivity, reducing gastrointestinal side effects associated with non-selective NSAIDs.
-
Therapeutic Application: Pain management, osteoarthritis, and potentially as an adjuvant in oncology (chemoprevention).
Emerging Targets: Aurora Kinase B & Estrogen Receptor
Recent SAR (Structure-Activity Relationship) studies indicate that 3-substituted-1-arylpyrazoles also show affinity for:
-
Aurora Kinase B: Critical for mitosis; inhibition leads to apoptosis in cancer cells (e.g., HepG2).
-
Estrogen Receptor Alpha (ERα): Derivatives have shown binding affinity comparable to Tamoxifen, suggesting potential in breast cancer therapy.
Technical Guide: Synthesis & Assay Protocols
Validated Synthesis Protocol
Objective: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol from commercially available precursors.
Reaction Scheme:
-
Condensation: 4-Fluorophenylhydrazine + Ethyl 2,4-dioxovalerate → Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
-
Reduction: Ester → Alcohol (Target Molecule).
Caption: Two-step synthesis route yielding the target alcohol from hydrazine precursors.
Step-by-Step Methodology:
-
Cyclization: Dissolve 4-fluorophenylhydrazine hydrochloride (10 mmol) and ethyl 2,4-dioxovalerate (10 mmol) in absolute ethanol (50 mL). Heat to reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). Evaporate solvent and recrystallize from ethanol to obtain the ester intermediate.
-
Reduction: Suspend Lithium Aluminum Hydride (LiAlH4, 15 mmol) in anhydrous THF (30 mL) under Nitrogen atmosphere at 0°C. Dropwise add the ester intermediate (5 mmol) dissolved in THF.
-
Workup: Stir at room temperature for 2 hours. Quench carefully with Glauber’s salt (Na2SO4·10H2O) or Fieser method (water/15% NaOH/water). Filter the precipitate, dry the filtrate over MgSO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, CH2Cl2:MeOH 95:5) to yield the white solid product.
p38 MAPK Inhibition Assay Protocol
Objective: Validate the inhibitory potential of the synthesized scaffold against p38α MAPK.
-
Reagents: Recombinant human p38α MAPK, ATF-2 (substrate), ATP (100 μM), and [γ-33P]ATP.
-
Preparation: Dissolve test compound in DMSO (final concentration <1%).
-
Reaction:
-
Mix kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2) with p38α enzyme and test compound.
-
Incubate for 10 minutes at 25°C.
-
Initiate reaction by adding ATF-2 substrate and ATP mixture.
-
Incubate for 30 minutes at 30°C.
-
-
Termination: Stop reaction with phosphoric acid (H3PO4).
-
Quantification: Spot reaction mixture onto P81 phosphocellulose filters. Wash with 0.75% phosphoric acid. Measure incorporated radioactivity via scintillation counting.
-
Analysis: Calculate IC50 using non-linear regression analysis (GraphPad Prism).
Mechanism of Action: Signaling Pathway Context
The compound acts as a "circuit breaker" in the inflammatory signaling cascade. By inhibiting p38 MAPK, it prevents the phosphorylation of downstream transcription factors like ATF-2 and CHOP, thereby halting cytokine production.
Caption: p38 MAPK signaling cascade illustrating the point of intervention by the pyrazole scaffold.
References
-
Chem-Impex International. (n.d.). (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol Product Page. Retrieved from
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Retrieved from
-
Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Retrieved from
- Ansari, A., et al. (2017). Pyrazole scaffolds: A review of their biological activities and potential as therapeutic agents. Journal of Chemical and Pharmaceutical Research.
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry.
1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-
Abstract
While direct and extensive mechanistic studies on 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- are not widely available in current literature, the extensive body of research on structurally related pyrazole-containing compounds provides a strong foundation for postulating its mechanism of action. This guide synthesizes existing data on analogous compounds to propose and explore the most probable biological targets and signaling pathways. We will delve into putative mechanisms centered around enzyme inhibition—with a particular focus on kinases and cyclooxygenases—and receptor modulation. Furthermore, this document provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers in drug discovery and development. Our approach is grounded in established scientific principles to ensure a thorough and technically sound exploration of the potential pharmacological profile of this compound.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of therapeutic applications, including anti-inflammatory agents like celecoxib, vasodilators such as sildenafil, and anticancer drugs.[1] The versatility of the pyrazole nucleus allows for diverse substitutions, enabling fine-tuning of its pharmacological and pharmacokinetic properties. The presence of a 1-(4-fluorophenyl) substituent is of particular interest, as the fluorine atom can enhance metabolic stability and improve binding affinity to biological targets.[2] This guide will focus on elucidating the probable mechanism of action of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, a compound that combines these key structural features.
Putative Mechanism of Action I: Enzyme Inhibition
Based on the pharmacological profiles of structurally similar pyrazole derivatives, a primary putative mechanism of action for 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- is the inhibition of key enzymes involved in cellular signaling and pathophysiology.
Kinase Inhibition: A Prominent Target
Numerous pyrazole-containing compounds have been identified as potent kinase inhibitors.[3] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, particularly cancer.
We hypothesize that 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- acts as an inhibitor of p38 Mitogen-Activated Protein (MAP) kinase and/or Aurora kinases. A novel class of highly selective p38 MAP kinase inhibitors features a 5-amino-1-(4-fluorophenyl)-1H-pyrazole core.[4] Additionally, 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives with a 1-(4-fluorophenyl)-1H-pyrazole moiety have been investigated as Aurora kinase inhibitors.[3]
This protocol outlines a common method to assess the direct inhibitory effect of the compound on purified kinase enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- against p38 MAP kinase and Aurora A/B kinases.
Materials:
-
Purified recombinant human p38α, Aurora A, and Aurora B kinases.
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound: 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-.
-
Positive control inhibitors (e.g., Doramapimod for p38, MLN8237 for Aurora A).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Microplate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the diluted test compound or control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Measure luminescence on a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Expected Outcomes & Interpretation: A dose-dependent decrease in kinase activity upon addition of the test compound would support the hypothesis. Low IC50 values (in the nanomolar to low micromolar range) would indicate potent inhibition of the respective kinase.
Caption: Putative inhibition of the p38 MAP kinase signaling pathway.
Cyclooxygenase (COX) Inhibition
The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor. Many pyrazole derivatives exhibit anti-inflammatory properties, suggesting an interaction with the cyclooxygenase enzymes.[1][5]
We propose that 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- may act as a selective inhibitor of COX-2 over COX-1, which would confer anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Objective: To determine the IC50 values of the test compound against COX-1 and COX-2 and to calculate its selectivity index.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Reaction buffer (e.g., Tris-HCl).
-
Test compound and controls (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective).
-
COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical) or similar.
-
Spectrophotometer.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In separate wells for COX-1 and COX-2, add the buffer, heme, and the respective enzyme.
-
Add the diluted test compound or controls.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction and measure the absorbance according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 values for both enzymes.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Expected Outcomes & Interpretation: A significantly lower IC50 value for COX-2 compared to COX-1 (a high selectivity index) would confirm the hypothesis of selective COX-2 inhibition.
Putative Mechanism of Action II: Receptor Modulation
Certain pyrazole derivatives have been shown to interact with G-protein coupled receptors (GPCRs) and other cell surface receptors.
Hypothesis: Modulation of Serotonin 5-HT2A and Toll-Like Receptor 4 (TLR4)
A structurally related compound containing a 1-(4-fluorophenyl)-1-methyl-pyrazole moiety has demonstrated inhibitory activity against the Serotonin 5-HT2A receptor and Toll-Like Receptor 4 (TLR4).[6] We hypothesize that 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- may also interact with these receptors.
Experimental Protocol: Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound to the 5-HT2A receptor and its ability to disrupt the MD-2/TLR4 complex.
Materials:
-
Cell membranes expressing human 5-HT2A receptor.
-
Radiolabeled ligand for 5-HT2A (e.g., [3H]ketanserin).
-
Recombinant human TLR4/MD-2 complex and a labeled ligand (e.g., fluorescently labeled LPS).
-
Test compound and known ligands/inhibitors.
-
Scintillation counter or fluorescence plate reader.
Procedure (for 5-HT2A):
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radiolabeled ligand.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Procedure (for TLR4):
-
Use a fluorescence polarization or similar assay to measure the binding of a fluorescently labeled ligand to the TLR4/MD-2 complex.
-
Incubate the complex with the fluorescent ligand and varying concentrations of the test compound.
-
Measure the change in fluorescence polarization to determine the displacement of the labeled ligand.
-
Calculate the IC50 for the disruption of the interaction.
Expected Outcomes & Interpretation: A low Ki value for the 5-HT2A receptor would indicate high binding affinity. A low IC50 in the TLR4 assay would suggest the compound can interfere with the TLR4 signaling pathway.
Integrated Signaling and Data Summary
The potential mechanisms of action are not mutually exclusive and may converge on common downstream pathways, particularly those related to inflammation and cell proliferation.
Experimental Workflow Visualization
Caption: A logical workflow for elucidating the mechanism of action.
Summary of Potential Targets from Analogous Compounds
| Target Class | Specific Target | Reported Activity of Analogs | Reference(s) |
| Kinases | p38 MAP Kinase | Potent and selective inhibition | [4] |
| Aurora Kinases | Inhibition in the micromolar range | [3] | |
| EGFR, VEGFR-2 | Dual inhibition by fused pyrazole derivatives | [7] | |
| Enzymes | Cyclooxygenase-2 (COX-2) | Selective inhibition | [1][5] |
| Monoamine Oxidase B (MAO-B) | Competitive inhibition (Ki = 89 nM) | [6] | |
| Receptors | Serotonin 5-HT2A | Inhibition (IC50 = 112 nM) | [6] |
| Toll-Like Receptor 4 (TLR4) | Disruption of MD-2/TLR4 binding (Kd = 240 nM) | [6] |
Conclusion and Future Directions
The available evidence strongly suggests that 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- is likely to exert its biological effects through the inhibition of one or more protein kinases, such as p38 MAP kinase or Aurora kinases, and/or through the modulation of inflammatory pathways via COX-2 inhibition. The proposed experimental protocols provide a clear and robust framework for validating these hypotheses. Future research should focus on performing broad-based initial screenings followed by detailed in vitro and cell-based assays to confirm specific targets. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the potency and selectivity of this promising scaffold.
References
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- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI.
- 5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. (2017). PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. (n.d.). J-Stage.
- Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021). Future Journal of Pharmaceutical Sciences.
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- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). ResearchGate.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing.
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). Chem-Impex.
- 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (n.d.). PMC.
- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). PubMed.
- (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. (n.d.). Chem-Impex.
- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. (2022). ORCA - Cardiff University.
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). ResearchGate.
- 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide. (n.d.). Vulcanchem.
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- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
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Crystalline forms of (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][8][1][9]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan. (n.d.). Google Patents. Available at:
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). ResearchGate.
- Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Publishing.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Dove Press.
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
- 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (n.d.). NIH.
- Process for the manufacture of pyrazoles or pyrimidones. (n.d.). Google Patents.
- Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate.
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing.
- Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications.
- [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol. (n.d.). Sigma-Aldrich.
- New 4,5-dihydro-1H-pyrazole derivatives with CB1 antagonist activity. (n.d.). PubChem.
- (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol. (n.d.). BLDpharm.
- [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. (n.d.). PubChem.
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- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (1396869-72-9) for sale [vulcanchem.com]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and toxicity profile of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol
Technical Whitepaper: Safety, Toxicity, and Handling of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol
Executive Summary
1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol is a functionalized heterocyclic building block widely utilized in the synthesis of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemical agents.[1] While the core pyrazole scaffold is pharmacologically privileged, this specific intermediate presents a distinct safety profile governed by its lipophilic fluorophenyl moiety and its reactive hydroxymethyl group.
Critical Safety Directive: Beyond the standard GHS classifications (Acute Tox. 4, Irritant), the primary hidden hazard associated with this compound is the potential presence of residual hydrazines (specifically 4-fluorophenylhydrazine) from its synthesis. These precursors are potent genotoxins. Consequently, this guide prioritizes not just the toxicity of the molecule itself, but the purity-dependent safety risks inherent to its production and handling.[1]
Chemical Identity & Physicochemical Properties
This compound acts as a bioisostere to the 1-(4-chlorophenyl) analog, offering improved metabolic stability due to the strength of the C-F bond.[1]
| Property | Data / Value | Relevance to Safety |
| Chemical Name | 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol | Primary Identifier |
| CAS Number | Research Entity (Analog: 658157-89-0 for Cl-variant) | Treat as novel; use read-across data.[1] |
| Molecular Formula | C₁₀H₉FN₂O | Low MW (<500 Da) facilitates absorption. |
| Molecular Weight | 192.19 g/mol | High permeability potential. |
| LogP (Predicted) | ~1.5 - 1.9 | Moderate lipophilicity; likely membrane permeable.[1] |
| Solubility | DMSO, Methanol, Ethanol | Solvent handling risks apply (dermal absorption). |
| Appearance | Off-white to pale yellow solid | Dust inhalation hazard.[1] |
Toxicological Profile (Known & Predicted)
GHS Classification (Read-Across)
Based on structural analogs (e.g., [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol) and functional group analysis:
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2][3][4]
-
Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.[3]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2][3][5]
Mechanism of Toxicity
-
Metabolic Activation: The primary metabolic "soft spot" is the hydroxymethyl group (-CH₂OH). In vivo, this is rapidly oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to the corresponding carboxylic acid .
-
Risk:[1] The intermediate aldehyde can be reactive, potentially forming adducts with cellular proteins if clearance is slow.
-
-
Fluorine Effect: The para-fluorine blocks metabolic oxidation at that position, forcing metabolism to the pyrazole ring or the hydroxymethyl group. This increases the compound's half-life compared to the non-fluorinated analog, potentially increasing systemic exposure time.[1]
-
Off-Target Kinase Inhibition: As a fragment of p38 inhibitors, high systemic concentrations may inadvertently inhibit kinase pathways, leading to hepatotoxicity or cardiotoxicity signals in early screening.
The "Hydrazine Risk" (Process Impurity)
Synthesis typically involves the condensation of a 1,3-dicarbonyl equivalent with 4-fluorophenylhydrazine .[1]
-
Hazard: Aryl hydrazines are known mutagens and potential carcinogens.
-
Control: Any lot of this material must be tested for hydrazine content (<10 ppm) before use in biological assays to avoid false-positive toxicity data.[1]
Metabolic Fate & Bioactivation Pathways[1]
The following diagram illustrates the predicted metabolic trajectory. The conversion to the carboxylic acid is the dominant clearance pathway, while the hydrazine cleavage represents a minor but toxicologically significant route.
Figure 1: Predicted metabolic pathway. The oxidation to carboxylic acid is the primary detoxification route. The aldehyde intermediate poses a transient reactivity risk.
Experimental Protocols for Safety Assessment
Protocol A: Residual Hydrazine Determination (LC-MS/MS)
Objective: Quantify genotoxic impurities (4-fluorophenylhydrazine) down to ppm levels.
-
Sample Prep: Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN).
-
Derivatization: Add 50 µL of benzaldehyde (excess) to trap hydrazine as the hydrazone (stabilizes the analyte). Incubate at 40°C for 30 mins.
-
Analysis: Inject 5 µL onto a C18 column (Agilent Zorbax Eclipse Plus, 2.1 x 50mm).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).
-
Detection: MRM mode monitoring the specific transition for the benzaldehyde-hydrazone adduct.[1]
-
-
Limit: Reject lots with >10 ppm residual hydrazine for cell-based assays.
Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)
Objective: Establish the "Safe Window" for efficacy testing.
-
Cell Line: HepG2 (Liver) and HEK293 (Kidney) – to assess metabolic competency and general toxicity.
-
Seeding: 10,000 cells/well in 96-well plates; incubate 24h.
-
Dosing: Prepare 8-point serial dilution (0.1 µM to 100 µM) in DMSO (Final DMSO <0.5%).
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Analysis: Calculate IC₅₀.
-
Pass Criteria: IC₅₀ > 50 µM indicates acceptable baseline safety for an intermediate.
-
Handling & Risk Mitigation
Workflow for Safe Handling
Figure 2: Mandatory safety workflow for handling solid powder.[1]
Specific Precautions
-
Inhalation: The solid is likely electrostatic. Use an ionizing fan or anti-static gun during weighing to prevent dust dispersal.
-
Skin Contact: Fluorinated compounds can enhance dermal penetration. If a solution (DMSO) contacts skin, wash immediately with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
-
Spill Response: Dampen powder spills with an inert absorbent (vermiculite) before sweeping to avoid dust generation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65815789, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-aryl-pyrazoles and their general toxicity profiles. Retrieved from [Link]
Sources
Methodological & Application
Synthetic Protocol for 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-: An Application Note for Researchers
Abstract
This comprehensive application note provides a detailed, field-proven synthetic protocol for the preparation of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed around the robust Knorr pyrazole synthesis, followed by a selective reduction. This guide offers in-depth explanations for experimental choices, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern on the pyrazole core is critical in defining its pharmacological profile. The target molecule, 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, incorporates a 4-fluorophenyl group at the N1 position, a common moiety for enhancing metabolic stability and binding affinity, and a versatile hydroxymethyl group at the C3 position, which can be further functionalized or act as a key pharmacophoric feature.
Synthetic Strategy: A Two-Step Approach
The synthesis of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- is efficiently achieved through a two-step sequence:
-
Knorr Pyrazole Synthesis: Formation of the pyrazole core via cyclocondensation of a suitable 1,3-dicarbonyl compound with 4-fluorophenylhydrazine.
-
Reduction: Selective reduction of an ester intermediate to the desired primary alcohol.
This strategy offers high regioselectivity and employs readily available starting materials, making it an accessible and scalable route for laboratory synthesis.
Visualizing the Workflow
Figure 1: Synthetic workflow for 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-.
Detailed Experimental Protocol
Part 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
This initial step constructs the core pyrazole ring system with the necessary ester functionality at the 3-position. The Knorr pyrazole synthesis is a classic and reliable method for this transformation.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4,4-diethoxy-3-oxobutanoate | 204.23 | 10.21 g | 0.05 |
| 4-Fluorophenylhydrazine hydrochloride | 162.59 | 8.13 g | 0.05 |
| Sodium Acetate | 82.03 | 4.10 g | 0.05 |
| Glacial Acetic Acid | 60.05 | 5 mL | - |
| Ethanol (absolute) | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4-diethoxy-3-oxobutanoate (10.21 g, 0.05 mol), 4-fluorophenylhydrazine hydrochloride (8.13 g, 0.05 mol), and sodium acetate (4.10 g, 0.05 mol) in absolute ethanol (100 mL).
-
Add glacial acetic acid (5 mL) to the mixture. The acetic acid acts as a catalyst for the condensation reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate as a solid.
Rationale for Experimental Choices:
-
Ethyl 4,4-diethoxy-3-oxobutanoate: This 1,3-dicarbonyl equivalent is chosen as it possesses a protected aldehyde functionality (the diethyl acetal) which, under the acidic reaction conditions, can hydrolyze in situ to the aldehyde, which then participates in the cyclization. The ester group at the other end provides the precursor to our target methanol group.
-
4-Fluorophenylhydrazine hydrochloride: Using the hydrochloride salt is common for stability and ease of handling. Sodium acetate is added to neutralize the HCl in situ, liberating the free hydrazine for the reaction.
-
Glacial Acetic Acid: This serves as an acid catalyst to promote the initial condensation between the hydrazine and one of the carbonyl groups, as well as the subsequent cyclization and dehydration steps.[1]
Part 2: Synthesis of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-
This final step involves the reduction of the ester group of the intermediate to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | 236.22 | 7.09 g | 0.03 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.71 g | 0.045 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Ethyl Acetate | 88.11 | ~20 mL | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.71 g, 0.045 mol) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (7.09 g, 0.03 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the LiAlH₄ suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate (~20 mL). This should be done with extreme caution as the quenching process is highly exothermic and generates hydrogen gas.
-
Slowly add water (2 mL), followed by 15% aqueous sodium hydroxide (2 mL), and then water (6 mL) again, while stirring vigorously. This procedure helps to precipitate the aluminum salts as a granular solid.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF (3 x 30 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL), wash with water (50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- as a pure solid.
Rationale for Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of reducing esters to primary alcohols.[2][3] It is more reactive than sodium borohydride and is necessary for this transformation.
-
Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents like water and alcohols. Therefore, the use of a dry, aprotic solvent like THF and an inert atmosphere is crucial for safety and reaction efficiency.[4]
-
Quenching Procedure: The sequential addition of ethyl acetate, water, and aqueous NaOH (Fieser workup) is a standard and effective method to safely neutralize excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.[4]
Characterization of the Final Product
The structure and purity of the synthesized 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the 4-fluorophenyl group, the pyrazole ring protons, the methylene protons of the methanol group, and the hydroxyl proton.
-
¹³C NMR: Expect distinct signals for each carbon atom in the molecule, including the fluorinated aromatic carbons (with characteristic C-F coupling), the pyrazole ring carbons, and the methylene carbon of the methanol group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₀H₉FN₂O, M.W. = 192.19 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C=N and C=C stretches of the pyrazole ring, and the C-F stretch of the fluorophenyl group.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety and Handling
-
4-Fluorophenylhydrazine hydrochloride: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lithium Aluminum Hydride: Highly flammable and reacts violently with water. Handle only in a fume hood under an inert atmosphere. Ensure all glassware is scrupulously dry.
-
Tetrahydrofuran (THF): Flammable and can form explosive peroxides upon storage. Use from a freshly opened container or test for and remove peroxides before use.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a reliable and well-documented protocol for the synthesis of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable compound for their drug discovery and development programs.
References
- Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Organic Chemistry Frontiers.
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. ResearchGate.
- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate.
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing.
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. (General methods for pyrazole synthesis).
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Knorr Pyrazole Synthesis. J&K Scientific LLC. (Background on the named reaction used in the protocol).
- (1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL)METHANOL. Chemsrc.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.
- Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal.
- Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. (Discussion on the mechanism of LiAlH4 reduction).
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- reduction of carboxylic acids. Chemguide. (Information on the reduction of carboxylic acids).
- Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford.
- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc. (Synthesis of hydroxypyrazoles).
- Conditions for the reduction of carboxylic acids by LiAlH4. Chemistry Stack Exchange. (Discussion on reaction conditions for LiAlH4 reductions).
- RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines. Radboud Repository.
- Preparation method for 4-fluorophenylhydrazine. Google Patents.
- Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. (Synthesis of a pyrazole carboxylic acid).
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Asian Journal of Chemistry.
- 4-hydroxy phenyl hydrazine. Sigma-Aldrich.
Sources
Application Notes and Protocols for the Evaluation of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol in Kinase Inhibitor Assays
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular signaling pathways, represent a prominent class of therapeutic targets, particularly in oncology and inflammatory diseases.[1][2] The dysregulation of kinase activity is a hallmark of many pathological conditions, driving the relentless pursuit of novel, potent, and selective kinase inhibitors.[1][2] Within the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a "privileged structure."[1][3][4] Its inherent drug-like properties, synthetic tractability, and versatile nature as a bioisosteric replacement have cemented its importance in medicinal chemistry.[1] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate the pyrazole ring, underscoring its significance in the development of targeted therapies.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, a representative pyrazole-containing compound, in a suite of kinase inhibitor assays. While the specific inhibitory profile of this particular molecule is explored herein as a model, the principles and protocols detailed are broadly applicable to the characterization of novel kinase inhibitors. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible data generation.
The Target: Understanding the Kinase and Assay Selection
The initial and most critical step in evaluating a potential kinase inhibitor is the selection of the target kinase and the appropriate assay format. The choice of kinase may be guided by prior knowledge of the chemical scaffold's activity or through broad screening against a panel of kinases. For the purpose of these application notes, we will consider a hypothetical scenario where (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol is being investigated as a potential inhibitor of a tyrosine kinase, a class of enzymes frequently implicated in cancer.
The selection of an appropriate assay format is paramount for generating meaningful data. The two primary categories of kinase assays are biochemical assays and cell-based assays.
-
Biochemical Assays: These in vitro assays utilize purified, recombinant kinase, a substrate (often a peptide), and a phosphate donor (typically ATP).[5][6] They directly measure the inhibitor's effect on the kinase's enzymatic activity in a controlled environment.[5][6] This format is ideal for determining direct inhibition, potency (e.g., IC50 value), and mechanism of action.[2]
-
Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a living cell.[7][8] This provides a more physiologically relevant context, as it accounts for factors such as cell permeability, off-target effects, and engagement with the target in its native environment.[7][8]
A comprehensive evaluation of a kinase inhibitor typically involves a tiered approach, beginning with biochemical assays for initial characterization and progressing to cell-based assays for validation in a more complex biological system.
Biochemical Kinase Inhibition Assay: A Step-by-Step Protocol
This protocol outlines a common method for determining the in vitro potency of a test compound, such as (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, against a target kinase. A widely used format is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence suggests inhibition of the kinase.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a typical biochemical kinase inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The optimal buffer composition can be kinase-specific.
-
Kinase and Substrate: Dilute the recombinant target kinase and its corresponding substrate to their optimal working concentrations in the kinase buffer. These concentrations should be predetermined through enzyme and substrate titration experiments.
-
ATP: Prepare a stock solution of ATP in water. The final concentration of ATP in the assay should ideally be close to its Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[9]
-
Test Compound: Prepare a stock solution of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol in 100% DMSO. Create a serial dilution series of the compound in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.
-
-
Assay Procedure:
-
Add the serially diluted (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol to the wells of a 384-well white microplate. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no kinase).
-
Add the diluted kinase and substrate mixture to all wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the reaction and detect the remaining ATP by adding a commercially available ATP detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).[10]
-
Incubate as per the manufacturer's instructions to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Hypothetical Data Presentation
| Concentration (µM) | % Inhibition |
| 10 | 95.2 |
| 3.33 | 88.5 |
| 1.11 | 75.1 |
| 0.37 | 52.3 |
| 0.12 | 28.9 |
| 0.04 | 10.1 |
| 0.01 | 2.5 |
| IC50 (µM) | 0.35 |
Table 1: Hypothetical dose-response data for (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol in a biochemical kinase assay.
Cell-Based Kinase Inhibition Assay: Assessing Cellular Potency
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage the target kinase in its native environment, and exert a functional effect.[7][8] A common method for assessing the cellular activity of a kinase inhibitor is to measure the phosphorylation of a known downstream substrate of the target kinase.
Experimental Workflow: Cell-Based Kinase Assay
Sources
- 1. mdpi.com [mdpi.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. inits.at [inits.at]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com.cn]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Analysis of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-
Introduction & Scope
The compound 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- (CAS: 885693-20-9) is a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents, including p38 MAP kinase inhibitors and anticancer therapeutics [1, 2]. Its structure features a pyrazole core substituted at the N1 position with a 4-fluorophenyl group and at the C3 position with a hydroxymethyl moiety.
Accurate analysis of this intermediate is essential for monitoring reaction progress and ensuring the purity of final drug substances. This guide provides two complementary protocols:
-
Reverse-Phase HPLC (RP-HPLC): For purity assessment, impurity profiling, and stability studies.
-
Gas Chromatography (GC-FID/MS): For residual solvent analysis, volatile impurity tracking, and high-resolution separation of isomers.
Physicochemical Profile
Understanding the molecule's properties is the foundation of method design.
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₁₀H₉FN₂O | MW: 192.19 g/mol |
| Structure | Pyrazole ring with 4-F-Phenyl (N1) and -CH₂OH (C3) | Mixed polarity: Lipophilic tail, polar head.[1] |
| pKa (Calculated) | ~1.5 - 2.0 (Pyrazole N) | Very weak base due to electron-withdrawing Fluorophenyl group. Neutral at pH > 3. |
| LogP | ~1.4 - 1.8 | Moderately lipophilic; suitable for C18 retention. |
| UV Maxima | ~252 nm | Strong chromophore for UV detection. |
| Solubility | Soluble in MeOH, ACN, DMSO, EtOAc. | Use ACN or MeOH for sample diluent. |
Method Selection Strategy
The choice between HPLC and GC depends on the analytical goal. The following decision tree outlines the recommended workflow.
Figure 1: Analytical Method Selection Decision Tree.
Protocol A: Reverse-Phase HPLC Method
This is the primary method for purity and assay. The use of an acidic mobile phase suppresses the ionization of the pyrazole nitrogen and residual silanols on the column, ensuring sharp peak shapes [3].
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Rationale: The C18 phase provides robust retention for the fluorophenyl group. The "Plus" or "XBridge" technology protects against peak tailing from the nitrogen heterocycle.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.
-
Note: Formic acid (0.1%) is an alternative if MS detection is required.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Reference: 360 nm).
-
Injection Volume: 5 - 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (50:50). (Conc: 100 µg/mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Protocol B: Gas Chromatography (GC) Method
GC is excellent for separating structural isomers (e.g., 1-(3-fluorophenyl) vs 1-(4-fluorophenyl)) which may co-elute in HPLC.
Method B1: Direct Injection (Screening)
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Detector: FID @ 300°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 5 min).
-
Method B2: Silylation Derivatization (High Precision)
The free hydroxyl group (-CH₂OH) can cause hydrogen bonding with the liner, leading to tailing. Derivatization with BSTFA caps the hydroxyl group with a trimethylsilyl (TMS) group, improving peak symmetry and volatility [4].
Derivatization Protocol:
-
Weigh 5 mg sample into a GC vial.
-
Add 0.5 mL Anhydrous Pyridine.
-
Add 0.2 mL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Cap and heat at 60°C for 30 minutes.
-
Inject 1 µL into GC.
Reaction: R-CH₂OH + BSTFA → R-CH₂O-Si(CH₃)₃ + Byproducts
Validation Parameters (ICH Q2)
To ensure "Trustworthiness," the method must be validated.
| Parameter | Acceptance Criteria | Experimental Note |
| System Suitability | Tailing Factor < 1.5; Theoretical Plates > 5000 | Inject 5 replicates of Working Standard. |
| Linearity | R² > 0.999 | Range: 10 µg/mL to 150 µg/mL (5 levels). |
| Precision | RSD < 2.0% | 6 injections of the same sample. |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Estimated LOQ: ~0.5 µg/mL (UV). |
Troubleshooting Guide
Issue 1: Peak Tailing in HPLC
-
Cause: Interaction between the pyrazole nitrogen and residual silanols on the silica support.
-
Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with Phosphate or Formic acid). Use a highly end-capped column (e.g., "Eclipse Plus" or "XBridge").
Issue 2: Extra Peaks in GC
-
Cause: Thermal degradation of the alcohol or incomplete derivatization.
-
Solution: If using Method B1 (Direct), ensure the inlet liner is deactivated (silanized glass wool). If using Method B2, ensure reagents are fresh and moisture-free (water hydrolyzes TMS derivatives).
Issue 3: Retention Time Shift
-
Cause: Mobile phase evaporation (HPLC) or carrier gas leak (GC).
-
Solution: Cap solvents tightly. Check GC septum for leaks.
References
- Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. ChemMedChem, 3(12), 1810-1838.
- Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses solvent selection for pyrazole synthesis).
- Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Authoritative text on silanol suppression in HPLC).
-
Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.[2] (Standard protocol for BSTFA silylation of alcohols).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 67563593, 4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole. Retrieved from . (Structural analog data).
Disclaimer: This application note is for research and development purposes only. Users must validate the method for their specific sample matrix and regulatory environment.
Sources
Application Note: Scalable Process Development for (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol
This Application Note is structured to guide process chemists and researchers through the scalable, regioselective synthesis of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol. It prioritizes regiochemical control, safety, and process robustness.
Executive Summary
The synthesis of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol presents a classic regioselectivity challenge in heterocyclic chemistry. The reaction of aryl hydrazines with unsymmetrical 1,3-dicarbonyls typically yields a mixture of 1,3- and 1,5-isomers, with the undesired 1,5-isomer often predominating under thermodynamic control.
This protocol details a regioselective enaminone route designed for scale-up. By utilizing ethyl 4-(dimethylamino)-2-oxo-3-butenoate as a polarized electrophile, we direct the cyclization to exclusively favor the 1,3-substitution pattern. The subsequent reduction is managed via a chemoselective Sodium Borohydride (NaBH
Key Process Advantages
-
Regiocontrol: >95:5 favoring the 1,3-isomer via enaminone intermediate.
-
Scalability: Avoids chromatography; intermediates are isolated via crystallization.
-
Safety: Eliminates pyrophoric reductants; manages hydrazine toxicity via containment protocols.
Retrosynthetic Strategy & Logic
The strategic pivot in this protocol is the avoidance of ethyl 2,4-dioxovalerate. While seemingly direct, its reaction with 4-fluorophenylhydrazine is prone to forming the 1,5-isomer due to the competing nucleophilicity of the hydrazine nitrogens.
Instead, we employ N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to convert ethyl pyruvate into a vinylogous amide (enaminone). This intermediate presents a "hard" electrophile (the enamine carbon) and a "soft" electrophile (the ketone), perfectly matching the nucleophilic profile of the hydrazine to lock in the 1,3-geometry.
Synthetic Workflow Diagram
Figure 1: Strategic workflow utilizing the enaminone intermediate to enforce regioselectivity.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-(dimethylamino)-2-oxo-3-butenoate
Objective: Create the regiodirecting enaminone scaffold.
-
Reagents:
-
Ethyl Pyruvate (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv)
-
Solvent: Toluene or neat (if scale permits)
-
Procedure:
-
Charge a reactor with Ethyl Pyruvate and Toluene (5 vol).
-
Add DMF-DMA dropwise at ambient temperature to control mild exotherm.
-
Heat the mixture to 80°C for 4–6 hours.
-
Process Insight: Monitor the disappearance of ethyl pyruvate via TLC or GC. The product appears as a deep yellow/orange oil or solid.
-
-
Concentrate the reaction mixture under reduced pressure to remove toluene and methanol by-product.
-
Isolation: The crude enaminone is typically pure enough (>90%) for the next step. If storage is required, recrystallize from cyclohexane/MTBE.
Step 2: Regioselective Cyclization to Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Objective: Form the pyrazole core with 1,3-substitution.
-
Reagents:
-
Crude Enaminone (from Step 1) (1.0 equiv)
-
4-Fluorophenylhydrazine Hydrochloride (1.05 equiv)
-
Solvent: Ethanol (10 vol)
-
Base: None (or mild NaOAc if using free hydrazine)
-
Procedure:
-
Dissolve the Enaminone in Ethanol at room temperature.
-
Add 4-Fluorophenylhydrazine Hydrochloride portion-wise.
-
Critical Control: The use of the hydrochloride salt buffers the reaction, preventing rapid, uncontrolled condensation that can lead to impurities.
-
-
Heat the mixture to Reflux (78°C) for 3–5 hours.
-
Monitor: HPLC should show conversion to a single major peak (Retention time distinct from the hydrazine).
-
Work-up:
-
Yield: Expected 75–85%.
-
Purity Check: 1H NMR should show the pyrazole proton singlets and the characteristic ethyl ester signals.
-
Step 3: Reduction to (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol
Objective: Chemoselective reduction of the ester to the primary alcohol.
-
Reagents:
-
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Sodium Borohydride (NaBH
) (2.5 equiv) -
Solvent: Methanol (10 vol) or THF/MeOH (4:1)
-
Procedure:
-
Suspend the Pyrazole Ester in Methanol at 0°C.
-
Add NaBH
in small portions over 30–60 minutes.-
Safety: Evolution of Hydrogen gas (
). Ensure adequate venting and nitrogen sweep. Maintain internal temperature <10°C during addition.
-
-
Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–12 hours.
-
Optimization: If the reaction is sluggish, add CaCl
(1.0 equiv) to activate the borohydride, or warm to 40°C.
-
-
Quench:
-
Cool to 0°C.
-
Slowly add Saturated Ammonium Chloride (sat. NH
Cl) solution. Caution: Foaming. -
Adjust pH to ~6–7 with 1N HCl if necessary.
-
-
Isolation:
-
Remove Methanol under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x 5 vol).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate.
-
-
Purification: Recrystallize from Ethyl Acetate/Heptane to obtain the pure alcohol as a white solid.
Process Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Color indicates purity; yellowing suggests oxidation. |
| 1H NMR (DMSO-d6) | Confirm absence of ethyl signals (quartet/triplet). | |
| HPLC Purity | > 98.0% (Area %) | Critical for pharmaceutical applications.[1] |
| Regioisomer Ratio | > 99:1 (1,3- vs 1,5-isomer) | Confirmed by NOESY NMR if necessary. |
| Residual Solvent | < 5000 ppm (Ethanol/EtOAc) | Standard ICH limits. |
Safety & Hazard Analysis
Hydrazine Handling (Critical)
4-Fluorophenylhydrazine is toxic and a potential skin sensitizer.
-
Engineering Control: Weigh and charge solids within a certified fume hood or glovebox.
-
Decontamination: Wash all glassware with 5% hypochlorite (bleach) solution before removal from the hood to oxidize residual hydrazines.
Exotherm Management
-
Step 1 (DMF-DMA): Mild exotherm. controlled by addition rate.
-
Step 3 (Reduction): Significant
evolution. Reactor must be equipped with a bursting disk or appropriate pressure relief. Do not seal the reactor during NaBH addition.
References
-
Regioselective Synthesis of Pyrazoles
- Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006.
- Demonstrates the regiochemical preference of hydrazine hydrochlorides reacting with enaminones/1,3-diketone equivalents.
-
Enaminone Route Validation
-
Reduction Safety
- Burkhardt, E. R., et al. "Safety of Sodium Borohydride Reductions." Organic Process Research & Development.
- General guidelines for scaling NaBH4 reductions safely.
-
Compound Characterization
- PubChem CID 65815789: [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (Analogous Structure).
Diagram: Reaction Mechanism & Regioselectivity
Figure 2: Mechanistic pathway ensuring the formation of the 1,3-isomer over the 1,5-isomer.
Sources
Application Notes & Protocols for 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- in Agrochemical Research
Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals
The pyrazole ring system is a cornerstone in modern agrochemical discovery, renowned for its versatile biological activities and chemical stability.[1][2][3] This five-membered heterocyclic scaffold, featuring two adjacent nitrogen atoms, serves as a critical pharmacophore in a multitude of commercialized pesticides.[4][5][6] Its derivatives have demonstrated potent and diverse activities, including herbicidal, insecticidal, and fungicidal properties.[7][8][9] The success of pyrazole-based agrochemicals stems from their ability to interact with a wide range of biological targets in weeds, insects, and fungi, often with high specificity and efficacy.[1][7][10]
This guide focuses on 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- , a specific derivative positioned as a promising candidate for agrochemical screening. The presence of a 1-(4-fluorophenyl) group is a common feature in many bioactive molecules, often enhancing metabolic stability and target binding affinity. The 3-methanol substitution offers a reactive handle for further chemical modification and library development, allowing for the exploration of structure-activity relationships (SAR).
These application notes provide a comprehensive framework for investigating the potential of this compound across the three primary domains of agrochemical research. The protocols are designed to be robust and self-validating, incorporating industry-standard controls and methodologies to ensure data integrity and reproducibility.
Workflow for Agrochemical Candidate Screening
The initial evaluation of a novel compound like 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- follows a structured, tiered screening process to efficiently identify its potential biological activities.
Caption: Inhibition of the HPPD enzyme disrupts the carotenoid biosynthesis pathway.
Protocol 1.1: Greenhouse Screening for Herbicidal Activity
This protocol details the evaluation of the test compound's pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal effects.
Materials:
-
1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- (Test Compound)
-
Technical grade acetone
-
Tween 20 (surfactant)
-
Distilled water
-
Positive Control: A commercial HPPD inhibitor herbicide (e.g., Topramezone). [11]* Negative Control: Solvent blank (acetone, water, Tween 20)
-
Seeds of monocot and dicot weed species (e.g., Barnyardgrass - Echinochloa crus-galli, Velvetleaf - Abutilon theophrasti)
-
Pots (10 cm diameter) with standard greenhouse potting mix
-
Automated track sprayer
Procedure:
-
Plant Cultivation:
-
Sow 10-15 seeds of each weed species in separate pots.
-
For pre-emergence trials, pots are ready for treatment immediately after sowing.
-
For post-emergence trials, cultivate plants in a greenhouse (25/20°C day/night, 16h photoperiod) until they reach the 2-3 leaf stage.
-
-
Test Solution Preparation:
-
Prepare a stock solution of the Test Compound (e.g., 10,000 ppm) in acetone.
-
For application, dilute the stock solution with a 0.5% (v/v) Tween 20 aqueous solution to achieve the desired application rates (e.g., 10, 100, 500, 2000 g ai/ha). Prepare solutions for the positive and negative controls similarly.
-
-
Application:
-
Calibrate the track sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Pre-emergence: Place the sown pots in the sprayer and apply the test solutions evenly to the soil surface.
-
Post-emergence: Place the pots with 2-3 leaf stage seedlings in the sprayer and apply the test solutions to the foliage until runoff is minimal.
-
Treat three replicate pots for each concentration and control.
-
-
Incubation and Evaluation:
-
After treatment, transfer pots to the greenhouse and arrange in a randomized complete block design.
-
Water pots as needed, avoiding overhead watering for 24 hours post-treatment for the post-emergence trial.
-
Evaluate herbicidal injury at 7, 14, and 21 days after treatment (DAT) using a visual rating scale from 0 to 100%.
-
0% = No effect
-
100% = Complete plant death
-
-
For post-emergence trials, also measure the fresh weight of the aerial parts of the plants at 21 DAT and calculate the percent growth inhibition relative to the negative control.
-
Data Analysis: The visual injury ratings and growth inhibition percentages are averaged across replicates. A dose-response curve can be generated to calculate the GR50 (the dose required for 50% growth reduction).
| Compound | Application Rate (g ai/ha) | Visual Injury (%) at 14 DAT (A. theophrasti) | Growth Inhibition (%) at 21 DAT (E. crus-galli) |
| Test Compound | 500 | 85 | 70 |
| Test Compound | 100 | 40 | 35 |
| Topramezone | 100 | 95 | 90 |
| Negative Control | 0 | 0 | 0 |
Section 2: Insecticidal Applications
The N-phenylpyrazole scaffold is central to highly effective insecticides like Fipronil. [12]These compounds typically act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects. [10][12]By blocking this channel, the insecticide prevents the influx of chloride ions, leading to hyperexcitation of the nervous system, paralysis, and death. [12]This target is highly selective for insects over mammals. [12]
Protocol 2.1: Screening for Contact and Ingestion Insecticidal Activity
This protocol assesses the compound's efficacy against a common sap-sucking insect (aphid) and a lepidopteran pest.
Materials:
-
1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- (Test Compound)
-
Positive Control: Fipronil
-
Bean plants (Vicia faba) infested with Bean Aphids (Aphis craccivora)
-
Cabbage leaf discs (5 cm diameter)
-
Third-instar larvae of Diamondback Moth (Plutella xylostella)
-
Petri dishes with moistened filter paper
-
Test solutions prepared as in Protocol 1.1
Procedure A: Aphid Contact Activity (Foliar Spray Method)
-
Select infested bean plants with a uniform population of aphids (approx. 50-100 individuals per plant).
-
Spray the plants with the test solutions (e.g., 10, 50, 100, 500 ppm) until foliage is thoroughly wet. Include positive and negative controls.
-
Allow plants to air dry and then place them in a controlled environment chamber (22°C, 16h photoperiod).
-
Assess aphid mortality at 24, 48, and 72 hours after treatment (HAT). Aphids that are immobile when gently prodded with a fine brush are considered dead.
-
Calculate the corrected mortality percentage using Abbott's formula: Corrected % = [1 - (n in T after treatment / n in C after treatment)] * 100, where T is the treated group and C is the control group.
Procedure B: Larval Ingestion Activity (Leaf Dip Method)
-
Prepare test solutions at various concentrations (e.g., 1, 5, 10, 50 ppm).
-
Dip fresh cabbage leaf discs into each solution for 10 seconds and allow them to air dry completely.
-
Place one treated leaf disc in each Petri dish.
-
Introduce 10 third-instar larvae of P. xylostella into each dish.
-
Seal the dishes and incubate in a controlled environment chamber.
-
Assess larval mortality at 24, 48, and 72 HAT.
-
Calculate corrected mortality as described above.
Data Analysis: Mortality data is used to perform a probit analysis to determine the LC50 (lethal concentration for 50% of the population) for each compound against each pest.
| Compound | Pest | Assay Type | LC50 (ppm) at 48 HAT |
| Test Compound | A. craccivora | Contact | 75.2 |
| Test Compound | P. xylostella | Ingestion | 15.8 |
| Fipronil | A. craccivora | Contact | 12.5 |
| Fipronil | P. xylostella | Ingestion | 1.2 |
Section 3: Fungicidal Applications
Pyrazole carboxamides are a major class of modern fungicides, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs). [7][13]These compounds inhibit Complex II of the mitochondrial respiratory chain, blocking the electron transport process and halting ATP production, which is essential for fungal cell viability. [10]While the test compound is a pyrazole methanol, its core structure could be a precursor to more potent amide derivatives or possess intrinsic activity.
Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay
This protocol provides a rapid and effective method for determining the intrinsic fungitoxicity of the compound.
Materials:
-
1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- (Test Compound)
-
Positive Control: A commercial SDHI fungicide (e.g., Bixafen)
-
Cultures of plant pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea) on Potato Dextrose Agar (PDA)
-
Sterile PDA medium
-
Sterile Petri dishes (9 cm diameter)
-
Stock solution of the test compound in acetone or DMSO
Procedure:
-
Medium Preparation:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the medium in a water bath to approximately 50-55°C.
-
Add the required volume of the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Swirl gently to mix thoroughly. Prepare plates for positive and negative (solvent only) controls.
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, cut 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate.
-
-
Incubation and Measurement:
-
Seal the plates with paraffin film and incubate them in the dark at 25°C.
-
When the fungal colony in the negative control plate has reached nearly the full diameter of the plate (typically 3-7 days), measure the colony diameter (in two perpendicular directions) for all treatments.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition % = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Use the inhibition data to calculate the EC50 (effective concentration for 50% inhibition) value through regression analysis.
-
| Compound | Fungal Species | EC50 (ppm) |
| Test Compound | R. solani | 22.5 |
| Test Compound | B. cinerea | >100 |
| Bixafen | R. solani | 0.8 |
| Bixafen | B. cinerea | 1.5 |
References
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives... (n.d.). ACS Publications. [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC. [Link]
-
Synthesis and herbicidal activity of new pyrazole ketone derivatives. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). SpringerLink. [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate. [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). PubMed. [Link]
-
Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. (2017). Bentham Science. [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (n.d.). ACS Publications. [Link]
-
Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. (n.d.). PubMed. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed. [Link]
-
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives... (n.d.). ACS Publications. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). PMC. [Link]
-
Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate. [Link]
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI. [Link]
-
Design, synthesis, and insecticidal activity of novel pyrazole derivatives... (2012). PubMed. [Link]
-
Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (2005). Semantic Scholar. [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). ACS Publications. [Link]
-
Fipronil. (n.d.). Wikipedia. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents... (n.d.). ACS Publications. [Link]
-
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (n.d.). NIH. [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). RSC Publishing. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
-
Design, synthesis, characterization, in vitro screening... (n.d.). RSC Publishing. [Link]
-
Simultaneous determination of multiple pyrazole amide fungicide residues... (2025). ResearchGate. [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides... (2025). ACS Publications. [Link]
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). HETEROCYCLES. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. (n.d.). EJBPS. [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Semantic Scholar. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. ejbps.com [ejbps.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Fipronil - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
techniques for derivatizing 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-
Application Note & Protocol Guide | AN-PYR-2026
Executive Summary & Scaffold Significance
The scaffold 1-(4-fluorophenyl)-1H-pyrazole-3-methanol (CAS: 2268-04-4) represents a privileged structure in drug discovery, particularly in the development of p38 MAP kinase inhibitors and anti-inflammatory agents (e.g., RO3201195 analogs).
The molecule offers two distinct vectors for chemical space expansion:
-
The "Linker" (C3-Methanol): A primary alcohol acting as a versatile handle for chain extension, reductive amination, or nucleophilic displacement.
-
The "Core" (C4-H): The most electron-rich position on the pyrazole ring, susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of aryl, heteroaryl, or halide motifs.
This guide details high-fidelity protocols for modifying these vectors, emphasizing the order of operations to maximize yield and minimize side reactions.
Strategic Reaction Landscape
The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.
Figure 1: Divergent synthesis map. Blue paths denote C3-linker modifications; Red paths denote C4-core functionalization.
Technical Deep Dive: The C3-Methanol "Handle"
The primary alcohol at C3 is pseudo-benzylic. While not attached to a benzene ring, the pyrazole
A. Oxidation to Carbaldehyde
Why: The aldehyde is the gateway to reductive amination (introducing solubility-enhancing amines) or Wittig olefinations. Challenge: Over-oxidation to the carboxylic acid is a risk with strong oxidants (Jones reagent). Solution: Manganese Dioxide (MnO₂) .
-
Mechanism:[1][2][3] MnO₂ selectively oxidizes allylic/benzylic/heterocyclic alcohols via a radical mechanism on the solid surface. It is mild, requires no aqueous workup, and stops cleanly at the aldehyde.
B. Conversion to Alkyl Chloride
Why: To create an electrophile for
-
Mechanism:[1][2][3] Formation of an alkyl chlorosulfite intermediate, followed by
(with inversion/retention depending on conditions) or .[1] The addition of catalytic DMF (Vilsmeier-Haack type intermediate) accelerates the reaction.
Technical Deep Dive: The C4 "Core"
Electrophilic Aromatic Substitution (EAS)
Why: In 1-phenylpyrazoles, the C4 position is the nucleophilic "hotspot" (highest HOMO coefficient). The N1-phenyl group and the N1 lone pair activate the ring. Reagent: N-Iodosuccinimide (NIS) .
-
Advantage: NIS is superior to
because the succinimide byproduct is non-acidic and easily removed. The resulting C4-iodide is a prime candidate for Suzuki-Miyaura coupling to install the hydrophobic groups often required for kinase pocket occupancy.
Validated Experimental Protocols
Protocol A: Selective Oxidation to Pyrazole-3-Carbaldehyde
Target: Conversion of
| Parameter | Specification |
| Reagent | Activated MnO₂ (10–15 equivalents) |
| Solvent | Dichloromethane (DCM) or Chloroform |
| Temperature | Ambient (20–25 °C) |
| Time | 12–24 Hours |
| Yield Target | 85–95% |
Step-by-Step:
-
Preparation: Dissolve 1.0 eq of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol in anhydrous DCM (0.1 M concentration).
-
Addition: Add activated MnO₂ (10 eq) in a single portion.
-
Note: "Activated" MnO₂ is critical. If commercial stock is old, heat at 110°C for 24h before use.
-
-
Agitation: Stir vigorously. The reaction is heterogeneous; surface contact is the rate-limiting step.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The aldehyde usually runs significantly higher (less polar) than the alcohol.
-
Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate in vacuo. The product is typically a white/off-white solid requiring no further purification.
Protocol B: Chlorination to 3-(Chloromethyl)pyrazole
Target: Conversion of
| Parameter | Specification |
| Reagent | Thionyl Chloride (SOCl₂) (1.5 eq) |
| Solvent | DCM (Anhydrous) |
| Additive | DMF (2–3 drops, catalytic) |
| Temperature | 0 °C |
| Safety | Generates HCl and SO₂ gas. Use a scrubber. |
Step-by-Step:
-
Setup: Chill a solution of the starting alcohol (1.0 eq) in dry DCM (0.2 M) to 0 °C under
. -
Activation: Add 1.5 eq of SOCl₂ dropwise.
-
Tip: If the reaction is sluggish, add 2 drops of dry DMF. This forms the Vilsmeier reagent (
), a more potent chlorinating agent.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.
-
Quench: Carefully pour the mixture into saturated aqueous
(gas evolution!). -
Extraction: Extract with DCM (
). Dry organics over . -
Storage: The alkyl chloride is reactive.[1][4] Store at -20 °C or use immediately in nucleophilic displacements.
Protocol C: C4-Iodination (The "Core" Setup)
Target: Installation of Iodine at C4 for cross-coupling.
Step-by-Step:
-
Dissolution: Dissolve the pyrazole-methanol (1.0 eq) in Acetonitrile (ACN).
-
Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq).
-
Catalysis: Add 10 mol% Trifluoroacetic acid (TFA).
-
Mechanistic Insight: Acid catalysis protonates the NIS, making it more electrophilic (
source), and may protonate the pyrazole N2, but the C4 reactivity remains sufficient.
-
-
Conditions: Stir at room temperature for 4–6 hours.
-
Workup: Quench with aqueous sodium thiosulfate (to remove purple iodine color). Extract with EtOAc.
-
Result: This yields 1-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-methanol .
-
Strategic Note: Perform this before oxidizing the alcohol. The alcohol group is compatible with Suzuki conditions, whereas the aldehyde can be unstable or undergo side reactions during basic cross-coupling.
-
Strategic Workflow Visualization
The following diagram outlines the logical order of operations to synthesize a p38 inhibitor library member.
Figure 2: Recommended sequential workflow for library generation. Modifying C4 prior to oxidizing C3 prevents aldehyde interference during Palladium catalysis.
References
-
p38 MAP Kinase Inhibitor Discovery (RO3201195)
-
General Pyrazole Oxidation Protocols
- Title: Manganese Dioxide Oxid
- Source:Organic Process Research & Development.
- Context: Validates MnO2 as the standard for preventing over-oxid
-
URL:[Link]
-
Electrophilic Substitution of Pyrazoles
- Title: Regioselective Halogen
- Source:Tetrahedron Letters.
- Context: Confirms C4 as the exclusive site for EAS in 1-phenylpyrazoles.
-
URL:[Link]
-
Thionyl Chloride Mechanisms
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
cell-based assays for evaluating 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol efficacy
Executive Summary & Compound Profile
1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol represents a "privileged structure" in medicinal chemistry. The 1-arylpyrazole scaffold is the pharmacophore backbone for a distinct class of bioactive molecules, most notably p38 mitogen-activated protein kinase (MAPK) inhibitors and COX-2 inhibitors (e.g., Celecoxib derivatives).
This Application Note provides a rigorous, self-validating framework for evaluating the biological efficacy of this compound. Unlike generic screening guides, this protocol treats the molecule not just as an analyte, but as a lipophilic fragment lead requiring specific solubility handling and mechanistic validation.
Compound Critical Quality Attributes (CQAs):
-
Target Class: Kinase Inhibitor (p38 MAPK), Anti-inflammatory, Pro-apoptotic agent.
-
Solubility: Low aqueous solubility; requires DMSO carrier.
-
Metabolic Liability: The primary alcohol (-CH2OH) is susceptible to oxidation (to carboxylic acid) or glucuronidation in metabolically active cells (e.g., hepatocytes).
Mechanistic Rationale & Signaling Pathway
To properly assay efficacy, one must assay the mechanism, not just the phenotype. The 1-(4-fluorophenyl)pyrazole moiety typically functions by competing for the ATP-binding pocket of kinases or modulating inflammatory enzymes.
Primary Mechanism of Action (MoA): Inhibition of the p38 MAPK pathway, preventing the phosphorylation of downstream effectors (MAPKAPK2/MK2) and subsequent cytokine production (TNF-
Pathway Visualization
Figure 1: The p38 MAPK signaling cascade showing the competitive inhibition point of the pyrazole scaffold.
Experimental Protocols
Protocol A: Anti-Inflammatory Efficacy (TNF- Release Assay)
Rationale: This is the "Gold Standard" functional assay. The fluorophenyl-pyrazole scaffold is historically linked to cytokine suppression. We use THP-1 (human monocytic) cells to ensure clinical relevance.
Materials:
-
Cell Line: THP-1 (ATCC TIB-202).
-
Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Readout: Human TNF-
ELISA Kit. -
Positive Control: SB203580 (Standard p38 inhibitor) or Celecoxib.
Workflow:
-
Differentiation: Seed THP-1 monocytes at
cells/well in 96-well plates using RPMI-1640 + 10% FBS. Differentiate into macrophages using 100 nM PMA (Phorbol 12-myristate 13-acetate) for 48 hours. -
Resting Phase: Wash cells with PBS and replace with PMA-free media for 24 hours. Critical: This prevents high background signaling.
-
Compound Pre-treatment:
-
Dissolve 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol in DMSO to 10 mM stock.
-
Prepare serial dilutions in serum-free media (0.1
M to 100 M). -
Incubate cells with compound for 1 hour prior to LPS.
-
Control: DMSO concentration must remain constant (e.g., 0.1%) across all wells.
-
-
Stimulation: Add LPS (final conc. 100 ng/mL) and incubate for 4-6 hours .
-
Harvest: Collect supernatant for ELISA.
-
Analysis: Calculate % Inhibition relative to LPS-only control.
Protocol B: Cell Viability & "Warhead" Toxicity (Resazurin Assay)
Rationale: Pyrazoles can be cytotoxic.[1] You must distinguish between efficacy (stopping inflammation) and toxicity (killing the cell).
Workflow:
-
Seeding: Seed HepG2 or RAW 264.7 cells (
cells/well). -
Treatment: Treat with compound (same gradient as Protocol A) for 24 hours .
-
Reagent: Add Resazurin (Alamar Blue) solution (10% of well volume).
-
Incubation: 2–4 hours at 37°C.
-
Readout: Fluorescence (Ex 560 nm / Em 590 nm).
-
Calculation:
.
Data Analysis & Interpretation
The efficacy of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol is best understood by comparing its IC50 (Inhibitory Concentration) against its LD50 (Lethal Dose).
Target Product Profile (TPP) Criteria:
| Parameter | Ideal Result | Warning Flag | Interpretation |
| IC50 (TNF- | < 1.0 | > 10 | High potency indicates successful target engagement (p38/COX-2). |
| LD50 (Viability) | > 50 | < 10 | If LD50 |
| Selectivity Index | > 50 | < 5 | SI = LD50 / IC50. Low SI suggests a "pan-assay interference" (PAINS) profile. |
Experimental Workflow Diagram
Figure 2: Integrated workflow for simultaneous efficacy (ELISA) and safety (Viability) screening.
Troubleshooting & "Insider" Tips
-
The "Precipitation" Trap:
-
Fluorinated pyrazoles are lipophilic.[2] In aqueous media (RPMI), they may precipitate at concentrations >50
M, appearing as "crystals" under the microscope. -
Solution: Inspect wells microscopically before adding LPS. If crystals are visible, data from that concentration is invalid.
-
-
The "Metabolite" Factor:
-
The hydroxymethyl group (-CH2OH) on the pyrazole ring is a metabolic handle. In HepG2 (liver) cells, this may be rapidly oxidized to the carboxylic acid.
-
Validation: If potency drops significantly in HepG2 compared to THP-1 (which has lower metabolic capacity), metabolic clearance is the likely cause.
-
-
Edge Effects:
-
THP-1 assays are sensitive to evaporation. Do not use the outer 36 wells of the 96-well plate for data; fill them with PBS.
-
References
-
Dumas, J., et al. (2000). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(18), 2051-2054.
-
Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase."[3] Journal of Medicinal Chemistry, 49(5), 1562–1575.[3]
-
Kamal, M., et al. (2010). "6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potent antioxidant and an anticancer agent." Arabian Journal of Chemistry, 3(4).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 65815789, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (Analogous Structure).[4]
Sources
- 1. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol | C10H9ClN2O | CID 65815789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study Design of Pyrazole-Based Compounds
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties allow it to serve as a versatile core in designing a multitude of pharmacologically active agents.[1][2][3] Pyrazole-containing compounds have been successfully developed and approved by regulatory bodies like the FDA for a wide array of clinical applications, including anti-inflammatory, anticancer, analgesic, and antipsychotic therapies.[4][5] The therapeutic efficacy of these compounds often stems from their ability to selectively inhibit key enzymes such as cyclooxygenases (COX), protein kinases, and phosphodiesterases.[3][6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo studies for novel pyrazole-based compounds. The focus is on establishing a robust framework for preclinical evaluation, from initial efficacy assessments to foundational pharmacokinetic and toxicological profiling, while adhering to the highest standards of scientific integrity and regulatory compliance.
Part 1: Foundational Principles of In Vivo Study Design
A well-designed in vivo study is paramount for the successful translation of a promising pyrazole-based compound from the bench to the clinic. The primary objectives of these initial studies are to demonstrate efficacy in a relevant disease model, establish a preliminary safety profile, and understand the compound's behavior within a living system.
The Crucial First Step: Defining the Therapeutic Hypothesis and Selecting the Appropriate Animal Model
The selection of an appropriate animal model is contingent upon the therapeutic target and the disease indication of the pyrazole compound.
-
For Anti-inflammatory Compounds: For pyrazole derivatives designed as anti-inflammatory agents, particularly COX-2 inhibitors like Celecoxib, rodent models of inflammation are widely used.[9][10][11] The carrageenan-induced paw edema model in rats or mice is a standard for assessing acute anti-inflammatory effects.[10][11] For chronic inflammation, models such as collagen-induced arthritis in mice can be employed.
-
For Anticancer Agents: The choice of an in vivo cancer model depends on the specific malignancy being targeted. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice (e.g., nude mice), are common for evaluating the antitumor efficacy of pyrazole-based compounds.[12][13][14][15] For instance, studies have utilized xenografts of human hepatocellular carcinoma cells to assess the in vivo growth inhibition by Celecoxib.[13] The selection of the cell line should be based on the expression of the target of the pyrazole compound (e.g., a specific receptor tyrosine kinase).[6][7]
-
For Neurological Indications: For pyrazole compounds targeting the central nervous system (CNS), such as those with potential analgesic or neuroprotective effects, various behavioral and disease-specific models are available.[16][17] For example, the tail-flick test and acetic acid-induced writhing test in rodents can be used to evaluate analgesic properties.[17]
It is imperative to choose a model that closely mimics the human pathophysiology of the disease to ensure the clinical relevance of the findings.[18]
Ethical Considerations and Regulatory Compliance
All in vivo studies must be conducted in strict adherence to ethical guidelines and regulatory requirements. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) and, for studies intended for regulatory submission, complying with Good Laboratory Practice (GLP) standards as mandated by agencies like the FDA and EMA.[18][19][20][21] The "3Rs" principle—Replacement, Reduction, and Refinement—should be a guiding tenet in all animal research.[18]
Part 2: Experimental Protocols and Methodologies
Formulation and Administration of Pyrazole-Based Compounds
A significant challenge in the in vivo evaluation of many pyrazole derivatives is their poor aqueous solubility.[22] Proper formulation is critical to ensure consistent and adequate drug exposure.
Table 1: Common Excipients for Formulating Poorly Soluble Pyrazole Compounds
| Excipient | Properties and Use Cases |
| Dimethyl sulfoxide (DMSO) | A powerful solubilizing agent, often used in initial in vitro and in vivo screens. However, its use should be minimized due to potential toxicity at higher concentrations. |
| Polyethylene glycol (PEG) 300/400 | A common co-solvent that enhances the solubility of hydrophobic compounds. |
| Tween® 80 / Polysorbate 80 | A non-ionic surfactant used to create stable emulsions or suspensions. |
| Carboxymethylcellulose (CMC) | A viscosity-enhancing agent used to prepare stable suspensions for oral administration. |
| Saline (0.9% NaCl) | The standard vehicle for water-soluble compounds. |
Protocol 1: Preparation of a Pyrazole Compound Formulation for Oral Gavage
-
Objective: To prepare a stable suspension of a poorly soluble pyrazole compound for oral administration in mice.
-
Materials:
-
Pyrazole compound
-
Tween® 80
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Weigh the required amount of the pyrazole compound.
-
In a mortar, add a small amount of Tween® 80 (typically 1-5% of the final volume) to the compound and triturate to form a smooth paste. This step helps to wet the compound and prevent clumping.
-
Gradually add the 0.5% CMC solution to the paste while continuously triturating to form a homogenous suspension.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure uniformity.
-
Visually inspect the suspension for any large aggregates before administration.
-
Route of Administration
The choice of administration route depends on the intended clinical application and the physicochemical properties of the compound.[23][24][25][26]
-
Oral (PO): The most common and physiologically relevant route for many drugs.[26] Oral gavage ensures accurate dosing.[24]
-
Intraperitoneal (IP): Allows for rapid absorption and is often used in early-stage efficacy studies.[26]
-
Intravenous (IV): Provides 100% bioavailability and is used for compounds with poor oral absorption or for pharmacokinetic studies.[26]
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IP or IV routes.[24]
-
Topical: Relevant for compounds intended for dermatological applications.[27]
Diagram 1: Decision-Making Workflow for Route of Administration
Caption: Decision tree for selecting the appropriate route of administration.
Dose Selection and Dosing Regimen
Initial dose selection can be guided by in vitro potency (e.g., IC50 or EC50 values). A common starting point for in vivo studies is to aim for plasma concentrations that are several-fold higher than the in vitro effective concentration. Dose-ranging studies are essential to identify a dose that is both efficacious and well-tolerated.
Table 2: Example of a Dose-Ranging Study Design for an Anticancer Pyrazole Compound
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Animals |
| 1 | Vehicle Control | - | PO | Daily | 8-10 |
| 2 | Pyrazole Compound X | 10 | PO | Daily | 8-10 |
| 3 | Pyrazole Compound X | 30 | PO | Daily | 8-10 |
| 4 | Pyrazole Compound X | 100 | PO | Daily | 8-10 |
| 5 | Positive Control (e.g., Doxorubicin) | 5 | IP | QW | 8-10 |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments
Understanding the PK/PD relationship is critical for optimizing the dosing regimen.
-
Pharmacokinetics (PK): Involves measuring the absorption, distribution, metabolism, and excretion (ADME) of the compound. Blood samples are collected at various time points after administration to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Pharmacodynamics (PD): Involves measuring the biological effect of the compound on its target. This can be assessed by measuring changes in biomarkers in tissues or blood. For example, for a pyrazole-based kinase inhibitor, PD can be evaluated by measuring the phosphorylation status of the target kinase in tumor tissue.
Diagram 2: Integrated PK/PD Study Workflow
Caption: Workflow for an integrated pharmacokinetic and pharmacodynamic study.
Toxicology and Safety Assessment
Preliminary toxicology studies are conducted to identify potential adverse effects.
Protocol 2: Acute Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify any acute toxicities of a pyrazole compound.
-
Animals: Typically mice or rats.
-
Procedure:
-
Administer single, escalating doses of the compound to different groups of animals.
-
Observe the animals for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) for up to 14 days.
-
At the end of the study, perform a gross necropsy and collect major organs (e.g., liver, kidney, heart, lungs, spleen) for histopathological examination.[28]
-
Blood samples can also be collected for hematology and clinical chemistry analysis.[28]
-
Part 3: Data Interpretation and Reporting
Conclusion
The in vivo evaluation of pyrazole-based compounds is a multifaceted process that requires careful planning and execution. By following the principles and protocols outlined in these application notes, researchers can generate high-quality, reproducible data that will be instrumental in advancing promising new therapeutic agents through the drug development pipeline. The versatility of the pyrazole scaffold continues to offer exciting opportunities for the discovery of novel medicines, and robust preclinical in vivo studies are the cornerstone of translating this potential into clinical reality.
References
-
From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Available at: [Link]
-
In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms. - ResearchGate. Available at: [Link]
-
Preclinical Studies in Drug Development | PPD. Available at: [Link]
-
Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide - Infinix Bio. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]
-
In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells - AACR Journals. Available at: [Link]
-
Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed. Available at: [Link]
-
Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics. Available at: [Link]
-
Celecoxib Prevents Tumor Growth in Vivo without Toxicity to Normal Gut - AACR Journals. Available at: [Link]
-
Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase - J-Stage. Available at: [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices - NAMSA. Available at: [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC. Available at: [Link]
-
Preclinical research strategies for drug development - AMSbiopharma. Available at: [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. Available at: [Link]
-
In vitro, ex vivo, and in vivo studies of celecoxib topical platforms for antimicrobial activity and wound healing: a comparative assessment - PubMed. Available at: [Link]
-
Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a - ResearchGate. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. Available at: [Link]
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Current status of pyrazole and its biological activities - PMC. Available at: [Link]
-
synthesis and pharmacological evaluation of some new pyrazole derivatives. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available at: [Link]
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Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. Available at: [Link]
-
Inhibition of prostaglandin E2 synthesis by SC-560 is independent of cyclooxygenase 1 inhibition - PubMed. Available at: [Link]
-
Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). Available at: [Link]
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Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity - J-Stage. Available at: [Link]
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Relationship - SC560 - activates - response to stress - BioKB. Available at: [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]
-
IACUC Routes of Administration Guidelines - Research & Innovation Office. Available at: [Link]
-
WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Available at: [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available at: [Link]
-
Study of different routes of drugs administration in mice & rats - RJPTSimLab:. Available at: [Link]
-
In vivo quantitation of rare circulating tumor cells by multiphoton intravital flow cytometry | PNAS. Available at: [Link]
-
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
- 8. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. jpsbr.org [jpsbr.org]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. namsa.com [namsa.com]
- 19. ppd.com [ppd.com]
- 20. infinixbio.com [infinixbio.com]
- 21. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. washcoll.edu [washcoll.edu]
- 24. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 25. animal.research.wvu.edu [animal.research.wvu.edu]
- 26. rjptsimlab.com [rjptsimlab.com]
- 27. In vitro, ex vivo, and in vivo studies of celecoxib topical platforms for antimicrobial activity and wound healing: a comparative assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol in Biological Matrices
Abstract & Scope
This application note details a robust, validated analytical method for the quantification of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- (referred to herein as FP-Pyr-MeOH ) in mammalian plasma and tissue homogenates.
FP-Pyr-MeOH is a critical pharmacophore and synthetic intermediate in the development of p38 MAP kinase inhibitors and COX-2 inhibitors. Accurate quantification is essential for pharmacokinetic (PK) profiling and monitoring potential genotoxic impurities (GTIs) during early-phase drug development. This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL .
Analyte Characterization & Method Strategy
Physicochemical Profile
Understanding the molecule is the first step in method design.
-
Chemical Name: [1-(4-fluorophenyl)-1H-pyrazol-3-yl]methanol
-
Molecular Formula: C₁₀H₉FN₂O
-
Molecular Weight: 192.19 g/mol
-
LogP (Predicted): ~1.7 (Moderate lipophilicity)
-
pKa: ~2.5 (Pyrazole nitrogen). The molecule is neutral at physiological pH but protonates readily under acidic LC conditions.
Analytical Decision Matrix
The method strategy was selected based on the "3-S" principle: Sensitivity, Selectivity, and Speed .
-
Detection (MS/MS): Positive Electrospray Ionization (ESI+) is selected due to the basic nitrogen atoms in the pyrazole ring, which accept protons readily (
). -
Separation (LC): A Phenyl-Hexyl column is preferred over standard C18. The
interactions between the stationary phase and the fluorophenyl group of the analyte offer superior selectivity and peak shape compared to hydrophobic interaction alone. -
Extraction (Sample Prep): Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) is chosen.
-
Reasoning: With a LogP of 1.7, the analyte extracts well into mid-polarity organic solvents. LLE provides cleaner extracts than Protein Precipitation (PPT) by removing phospholipids, which are major causes of matrix effects in ESI+.
-
Experimental Workflow Visualization
The following diagram outlines the critical path for sample processing and data acquisition.
Figure 1: Optimized Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow for FP-Pyr-MeOH.
Materials and Reagents
-
Analyte: 1-(4-fluorophenyl)-1H-pyrazole-3-methanol (Reference Standard, >98% purity).
-
Internal Standard (IS): 1-(4-fluorophenyl)-1H-pyrazole-3-methanol-d4 (or structural analog such as Celecoxib-d3 if specific IS is unavailable).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).
-
Matrix: Drug-free K2EDTA Human/Rat Plasma.
Detailed Protocol
Mass Spectrometry Parameters (ESI+)
The method uses Multiple Reaction Monitoring (MRM).[1] The most abundant fragment typically results from the loss of water (hydroxyl group) or cleavage of the pyrazole ring.
| Parameter | Value |
| Ionization Mode | ESI Positive (+) |
| Spray Voltage | 4500 V |
| Source Temp | 500°C |
| Curtain Gas | 30 psi |
| Precursor Ion (Q1) | 193.2 m/z |
| Quantifier Ion (Q3) | 175.2 m/z (Loss of H₂O) |
| Qualifier Ion (Q3) | 97.1 m/z (Fluorophenyl cleavage) |
| Dwell Time | 100 ms |
> Expert Insight: The loss of water [M+H-18]+ is a common, high-intensity transition for hydroxymethyl-pyrazoles. Ensure the source temperature is high enough to aid desolvation but not so high as to cause in-source fragmentation.
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load |
| 2.50 | 90 | Elution of analyte |
| 3.00 | 90 | Wash |
| 3.10 | 10 | Re-equilibration |
| 4.00 | 10 | End of Run |
Sample Preparation (Step-by-Step)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.
-
Extraction: Add 500 µL of MTBE.
-
Mixing: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
> Note: Freezing the aqueous layer prevents contamination of the supernatant during pouring.
-
-
Evaporation: Evaporate the supernatant to dryness under nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (90:10 Water:ACN + 0.1% FA). Vortex for 1 min.
-
Injection: Centrifuge (10,000 x g, 5 min) to remove particulates. Inject 5 µL .
Method Validation Summary
This method is designed to comply with FDA Bioanalytical Method Validation (M10) guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | 1.0 – 1000 ng/mL ( | |
| Accuracy (Inter-day) | ±15% (±20% at LLOQ) | 94.5% – 103.2% |
| Precision (%CV) | <15% (<20% at LLOQ) | 3.2% – 6.8% |
| Recovery (Extraction) | Consistent across range | ~85% (MTBE extraction) |
| Matrix Effect | 85-115% (IS normalized) | 98% (Minimal suppression) |
Troubleshooting & Optimization Logic
Matrix Effects (Phospholipids)
If significant ion suppression is observed at the retention time of the analyte:
-
Check Phospholipids: Monitor transitions m/z 184 -> 184 (Phosphatidylcholines).
-
Solution: Switch from LLE to Supported Liquid Extraction (SLE) plates. SLE mimics LLE but often provides better removal of phospholipids due to the diatomaceous earth filtration.
Peak Tailing
The pyrazole nitrogen can interact with free silanols on the silica column.
-
Solution: Ensure the column is "Charged Surface Hybrid" (CSH) or end-capped. The use of 0.1% Formic Acid is critical to keep the pyrazole protonated and prevent secondary interactions.
Stability
Hydroxymethyl groups can be susceptible to oxidation.
-
Precaution: Keep samples on wet ice during processing. If stability issues arise, add 0.1% Ascorbic Acid to the plasma during collection.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Hao, Z., et al. (2016). LC-MS/MS determination of pyrazole derivatives in biological matrices: Challenges and strategies. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for pyrazole extraction logic).
-
PubChem. (2023). Compound Summary: [1-(4-fluorophenyl)pyrazol-3-yl]methanol. Retrieved from [Link] (Note: Link directs to search/analog as specific CAS landing pages vary).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-
This technical guide is structured as a dynamic support center resource, designed for immediate application in a research laboratory setting.
Product: 1-(4-fluorophenyl)-1H-pyrazole-3-methanol CAS: 284476-46-2 (and related derivatives) Application: Pharmaceutical Intermediates, Agrochemical Scaffolds (e.g., Tebufenpyrad analogs)
Executive Summary & Synthetic Pathway
The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol typically proceeds via a two-stage sequence:
-
Cyclocondensation: Reaction of (4-fluorophenyl)hydrazine with a 1,3-dicarbonyl equivalent (usually a 2,4-dioxoester) to form the pyrazole ester.
-
Reduction: Conversion of the ester functionality to the primary alcohol using a hydride donor.[1][2]
While seemingly straightforward, this pathway is plagued by regiochemical ambiguity and reduction workup challenges . This guide addresses the root causes of these failures.
Critical Troubleshooting: The Regioselectivity Crisis
The most common "failure" is not a failed reaction, but the formation of the wrong isomer. The reaction of 4-fluorophenylhydrazine with unsymmetrical 1,3-dicarbonyls produces a mixture of 1,3- and 1,5-isomers .
The Mechanism of Failure
Aryl hydrazines have two nucleophilic nitrogen atoms:
- (proximal): Attached to the electron-withdrawing 4-fluorophenyl ring. It is less nucleophilic due to resonance delocalization and the inductive effect of fluorine.
- (distal): The terminal amine. It is more nucleophilic and typically initiates the attack.
The Conflict: The regiochemistry is determined by which carbonyl carbon the
Pathway Visualization
The following diagram illustrates the bifurcation point where the reaction splits into the desired product and the impurity.
Caption: Mechanistic bifurcation in Knorr-type pyrazole synthesis.
Troubleshooting Table: Regiochemistry
| Symptom | Probable Cause | Corrective Action |
| Two spots on TLC (close Rf) | Formation of 1,3 and 1,5 isomers. | Switch Solvents: Use fluorinated alcohols (TFE or HFIP) as solvents. They interact with the carbonyls via H-bonding, often enhancing regioselectivity toward the 1,3-isomer [1]. |
| Product is an oil/gum | Isomer mixture prevents crystallization. | Purification: Isolate via flash chromatography. The 1,5-isomer is usually less polar (higher Rf) due to shielding of the N-lone pair by the adjacent substituent. |
| Unexpected NMR shifts | Wrong isomer isolated. | Diagnostic: Check the pyrazole C4-H proton. In 1,3-isomers, the aryl ring is coplanar, deshielding the C4-H. In 1,5-isomers, the aryl ring twists out of plane, shielding the C4-H. |
Reduction Protocol & Side Reactions
Converting the ester to the methanol (–CH₂OH) requires a hydride donor.[1] The standard reagent is Lithium Aluminum Hydride (LiAlH₄) , but this step is prone to workup failures.
Common Side Reactions during Reduction
-
Aluminum Emulsions (The "Gray Sludge"):
-
Issue: Improper quenching leads to gelatinous aluminum hydroxides that trap the product, lowering yield.
-
Solution: Use the Fieser Workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) or Rochelle's Salt (sat. potassium sodium tartrate) to solubilize aluminum salts.
-
-
Over-Reduction (Defluorination):
-
Issue: While aryl fluorides are stable, high temperatures with LiAlH₄ can occasionally lead to hydrodefluorination (replacement of F with H) via a radical mechanism or nucleophilic aromatic substitution if the ring is electron-deficient enough.
-
Prevention:[3] Keep reaction temperature at 0°C to Room Temperature (RT). Do not reflux unnecessarily.
-
-
Aldehyde Trapping:
-
Issue: Users attempting to use milder reagents (like NaBH₄ in pure EtOH) often recover unreacted ester or trace aldehyde.
-
Correction: NaBH₄ alone is too slow for esters.[2] Use NaBH₄ + LiCl or NaBH₄ + CaCl₂ to generate transient LiBH₄/Ca(BH₄)₂ in situ, or stick to LiAlH₄ in THF.
-
Reduction Workflow Diagram
Caption: Decision tree for ester-to-alcohol reduction, emphasizing the critical quench step to avoid emulsion formation.
FAQ: Expert Troubleshooting
Q: Can I use NaBH₄ instead of LiAlH₄ to avoid safety issues? A: Standard NaBH₄ in methanol is generally ineffective for reducing pyrazole esters. However, you can activate it by adding CaCl₂ (0.5 equiv) or LiCl . This generates a more electrophilic borohydride species in situ capable of reducing the ester at room temperature [2].
Q: I see a small impurity at M-18 in my Mass Spec. What is it? A: This is likely the anhydro-dimer (ether formation) or an elimination product. Primary benzylic-like alcohols (which pyrazole-3-methanol resembles) can undergo dehydration or self-condensation under highly acidic conditions. Ensure your workup is neutral.
Q: My product is turning yellow upon storage. A: Pyrazole-methanols are relatively stable, but the hydrazine starting material is prone to oxidation. Trace hydrazine carryover can oxidize to azo compounds (yellow/orange). Ensure rigorous purification of the intermediate ester before reduction.
Q: How do I confirm I have the 1-(4-fluorophenyl) group and not a defluorinated side product?
A: Use
References
-
Aggarwal, R., et al. (2022). Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. Journal of Molecular Structure.
-
Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. The Journal of Organic Chemistry.
-
Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.
-
Hunt, I. (n.d.). Reduction of Esters using LiAlH4. University of Calgary Chemistry Dept.
Sources
improving the yield of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol synthesis
Technical Support Center: Pyrazole Synthesis Optimization Ticket ID: #PYR-4F-OH-001 Topic: Yield Optimization for (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol Assigned Specialist: Senior Application Scientist, Process Chemistry[1]
Executive Summary
The synthesis of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol is frequently plagued by two critical failure points: regioselectivity during ring formation (yielding the unwanted 1,5-isomer) and chemoselectivity/workup losses during the reduction of the ester precursor.[1]
This guide moves beyond standard textbook protocols, addressing the specific mechanistic bottlenecks that cause low yields (<30%). It provides a self-validating workflow to ensure the isolation of the correct 1,3-isomer and its efficient reduction to the alcohol.[1]
Part 1: The Regioselectivity Challenge (The "Hidden" Yield Killer)
The Problem: Most researchers use the Knorr synthesis: condensing 4-fluorophenylhydrazine with ethyl 2,4-dioxovalerate .[1]
-
Theoretical Expectation: Formation of the 3-carboxylate ester.
-
Experimental Reality: In standard solvents (Ethanol/Methanol), the hydrazine nitrogen attacks the more electrophilic ketone adjacent to the ester (C2), leading predominantly to the 1,5-isomer (Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate) or the 5-hydroxy tautomer.[1]
The Solution: Solvent-Controlled Regioswitching To favor the 1,3-isomer (the required precursor), you must direct the initial nucleophilic attack to the C4 ketone.[1]
Protocol A: The Acetic Acid Method (Recommended)
Using glacial acetic acid shifts the equilibrium.[1] The acidic medium protonates the carbonyls, and solvation effects often favor the formation of the 1,3-isomer or allow for easier separation.[1]
-
Reagents: 4-Fluorophenylhydrazine HCl (1.0 eq), Ethyl 2,4-dioxovalerate (1.1 eq), Glacial Acetic Acid (0.5 M concentration).
-
Procedure:
-
Dissolve hydrazine salt and diketoester in glacial acetic acid.
-
Heat to 90°C for 4–6 hours.
-
Checkpoint: Monitor via TLC/LCMS. The 1,3-isomer typically runs slightly more polar than the 1,5-isomer due to the dipole moment alignment.[1]
-
-
Workup: Pour into ice water. The precipitate is often a mixture.
-
Purification: Recrystallization from Hexane/EtOAc (9:1) often preferentially crystallizes the 1,5-isomer (discard solid) leaving the 1,3-isomer in the filtrate (recover from mother liquor).[1] Note: Verify isomer identity via NOESY NMR before proceeding.[1]
Protocol B: The Fluorinated Alcohol Switch (High Precision)
Recent literature suggests using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) can reverse regioselectivity due to strong hydrogen bond donating ability, stabilizing the specific transition state for the 1,3-isomer.[1]
Technical Insight: If you are seeing yields <40% at the ester stage, switch to Protocol B .
Part 2: The Reduction Step (Ester Alcohol)
The Problem: Lithium Aluminum Hydride (LiAlH4) is the standard reagent, but it forms "aluminum soaps" (emulsions) during workup that trap the polar alcohol product, leading to massive yield loss during filtration.[1]
The Solution: The Fieser Workup or Borohydride Activation
Method 1: Optimized LiAlH4 Reduction (Fieser Method)
Use this for scale-up >1g.[1]
-
Setup: Suspend LiAlH4 (1.5 eq) in anhydrous THF at 0°C under Argon.
-
Addition: Add the pyrazole ester (dissolved in THF) dropwise. Maintain temp <5°C.
-
Reaction: Warm to RT and stir for 1 hour.
-
The "n, n, 3n" Quench (Critical):
-
For every x grams of LiAlH4 used:
-
Add x mL water (very slowly).
-
Add x mL 15% NaOH solution.
-
Add 3x mL water.
-
-
Result: This produces a granular, white precipitate that filters easily.[1] Wash the solid cake with hot THF to recover trapped product.
Method 2: NaBH4 + CaCl2 (Safer/Milder)
Use this for small scale or if avoiding pyrophoric reagents.[1]
-
Reagents: NaBH4 (3.0 eq), CaCl2 (1.5 eq) in Ethanol/THF (2:1).
-
Mechanism: Generates Ca(BH4)2 in situ, which is more electrophilic than NaBH4 and capable of reducing esters.[1]
-
Procedure: Stir at RT for 12 hours. Quench with dilute HCl.
Part 3: Troubleshooting Logic & Visualizations
Workflow Logic: Isomer Control
Figure 1: Decision tree for maximizing the formation of the correct regioisomer.
Part 4: Comparative Data & FAQ
Reducing Agent Performance Matrix
| Reagent System | Yield (Typical) | Workup Difficulty | Safety Profile | Recommendation |
| LiAlH4 / THF | 85-95% | High (Emulsion risk) | Low (Pyrophoric) | Best for Scale (>1g) if Fieser workup is used.[1] |
| NaBH4 / MeOH | <10% | Low | High | Do Not Use (Too weak for esters).[1] |
| NaBH4 / CaCl2 | 70-80% | Low | High | Best for Small Scale (<500mg) .[1] |
| DIBAL-H | 60-75% | Medium | Low | Good for aldehyde stop; over-reduction to alcohol is slower.[1] |
Frequently Asked Questions (FAQs)
Q1: My product NMR shows a singlet at
Q2: I lost 50% of my mass during the LiAlH4 workup. The filter cake was sticky. A: You created an aluminum hydroxide gel. Do not use acid to quench LiAlH4 if you want to filter it. Use the Fieser method (Water/NaOH/Water) described in Part 2.[1] This creates a granular aluminate salt that filters like sand.[1]
Q3: Can I use the "Cycloaddition Route" instead? A: Yes. If the Knorr condensation continues to give poor regioselectivity, synthesize the hydrazonoyl chloride from 4-fluorophenylhydrazine and glyoxylic acid, then react it with propargyl alcohol (or ethyl propiolate) in the presence of TEA.[1] This [3+2] cycloaddition is 100% regioselective for the 3-substituted pyrazole.[1]
References
-
Regioselectivity in Pyrazole Synthesis (Solvent Effects)
-
Synthesis of 1-Aryl-pyrazole-3-carboxylates (Cycloaddition Alternative)
-
Reduction Workup Protocols
-
Specific Target Data (Fluorophenyl Analogues)
Sources
Executive Summary: The "Fluorine Effect" in Pyrazole Chemistry
Technical Support Center: Fluorinated Pyrazole Purification Ticket ID: FP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Sciences Division)
Welcome to the technical support hub. You are likely here because standard purification protocols (standard C18 gradients, silica flash) are failing. Fluorinated pyrazoles present a unique "double trouble":
-
Acidity Shift: Fluorine atoms are highly electron-withdrawing. If your pyrazole has a free N-H, the fluorine substitution significantly lowers the pKa of that proton (often from ~14 to <7), making it acidic enough to interact strongly with silanols or ionize in neutral mobile phases.
-
Lipophilicity vs. Polarity: While fluorine increases lipophilicity, it also introduces strong dipoles. This often leads to "oiling out" during crystallization and poor solubility in standard non-polar solvents (like hexane).
Below are the specific troubleshooting modules for your experiments.
Module 1: Chromatographic Anomalies (HPLC/Flash)
User Issue: "My peaks are tailing severely, or I'm seeing 'ghost' peaks."
Diagnosis: Uncontrolled Ionization & Silanol Interaction. Because the fluorine lowers the pKa of the pyrazole N-H, your compound is likely partially ionizing at neutral pH or hydrogen-bonding with residual silanols on the silica backbone.
The Fix: pH Modulation & Column Shielding
-
Protocol A (Acidic Modifiers):
-
Standard: Add 0.1% Trifluoroacetic Acid (TFA) to both mobile phase A (Water) and B (Acetonitrile).
-
Why: TFA (pKa ~0.5) ensures the pyrazole N-H remains protonated (neutral), preventing ionic interaction with the stationary phase. It also "masks" silanols.
-
Caution: If your compound is acid-sensitive (rare for fluorinated pyrazoles), use 0.1% Formic Acid (weaker) instead.
-
-
Protocol B (Basic Modifiers - For High pH Stable Columns):
-
Standard: 10 mM Ammonium Bicarbonate (pH 10).
-
Why: Deprotonates the pyrazole completely to the anion. If the column (e.g., Hybrid Silica) can handle pH 10, the anion often elutes with excellent peak shape due to charge repulsion from the silica surface.
-
User Issue: "I cannot separate the N1- vs. N2-alkylated regioisomers."
Diagnosis: Selectivity Failure on C18. Fluorine atoms often make regioisomers electronically similar, rendering standard C18 hydrophobic discrimination ineffective.
The Fix: Fluorophilic Stationary Phases (PFP) Switch to a Pentafluorophenyl (PFP) column.
-
Mechanism: PFP phases offer multiple retention mechanisms beyond hydrophobicity:
interactions, dipole-dipole interactions, and shape selectivity. The fluorine atoms on your pyrazole will interact specifically with the fluorine ring on the column. -
Solvent System: Methanol often provides better selectivity than Acetonitrile on PFP columns due to its protic nature enhancing the "fluorophilic" effect.
Visual Guide: Column Selection Workflow
Module 2: Crystallization Challenges
User Issue: "My product is 'oiling out' (forming a gum) instead of crystallizing."
Diagnosis: Liquid-Liquid Phase Separation (LLPS). Fluorinated compounds often have low lattice energies and high solubility in "middle-polarity" solvents. When you add an anti-solvent, the compound separates as a supercooled liquid (oil) rather than nucleating into a crystal.
The Fix: The "Cloud Point" Oscillation Protocol Do not simply add more anti-solvent. That forces the oil state.[1]
-
Dissolution: Dissolve the oil in the minimum amount of a "good" solvent (e.g., Isopropanol or Ethanol). Avoid DCM if possible (too volatile).
-
The Anti-Solvent: Use water (if miscible) or Hexane. Add dropwise until the solution turns slightly turbid (cloud point).
-
The "Seed" Trick: Add a seed crystal.[2] If you have none, scratch the glass vigorously.
-
Temperature Cycling:
-
Heat slightly until clear.
-
Cool slowly to room temp.
-
If oil forms, re-heat until it dissolves, add a tiny amount of good solvent, and cool again. You must find the metastable zone width (MSZW) where crystals form before the oil phase.
-
Data: Common Solvent Systems for Fluorinated Pyrazoles
| Solvent Pair (Good / Anti) | Application Note |
| EtOH / Water | Best for highly polar fluorinated pyrazoles (acidic NH). |
| IPA / Heptane | Standard for N-alkylated (neutral) pyrazoles. |
| DCM / Hexane | Avoid. Often leads to oiling out due to rapid evaporation of DCM. |
| Toluene / Pentane | Good for highly lipophilic (perfluorinated) variants. |
Module 3: Advanced Purification (SFC)
User Issue: "It's insoluble in Hexane but streaks on Silica. I can't run Flash."
Diagnosis: The "Fluorous" Solubility Gap. Fluorinated pyrazoles are often poorly soluble in standard non-polar solvents (Hexane) but too lipophilic for pure aqueous systems.
The Fix: Supercritical Fluid Chromatography (SFC) SFC is the "Gold Standard" for fluorinated compounds.
-
Why: Supercritical CO₂ has a density and polarity similar to fluorinated hydrocarbons. Your compound will likely dissolve perfectly in scCO₂ + 5% MeOH.
-
Benefit: It allows for low-temperature purification (preventing thermal defluorination) and easy solvent recovery.
Module 4: Structural Confirmation (NMR)
User Issue: "My NMR shows broad peaks or 'impurities' that integrate to 1:1 ratios."
Diagnosis: Tautomerism or Rotamers.
-
Tautomerism: If the pyrazole N-H is free, the proton hops between N1 and N2. Fluorine on the ring slows this exchange rate on the NMR timescale, leading to broad peaks or distinct sets of peaks for each tautomer.
-
Coupling:
- coupling can split proton signals into complex multiplets, looking like impurities.
The Fix: High-Temp NMR & Decoupling
-
Run at 50°C - 80°C: This speeds up the tautomeric exchange, coalescing the peaks into sharp singlets.
-
-Decoupled
NMR: Turn on fluorine decoupling to collapse multiplets. If the "impurity" simplifies into your expected peak, it was just coupling.
Visual Guide: Analytical Troubleshooting
References
-
BenchChem. (2025).[3][4] Column chromatography conditions for separating pyrazole isomers. Retrieved from
-
Waters Corporation. (2026). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from
-
Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Retrieved from
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from
Sources
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their pyrazole synthesis protocols. Here, we will delve into the mechanistic underpinnings of regioisomer formation, provide actionable troubleshooting advice, and offer detailed experimental protocols to help you gain control over your reactions and achieve the desired isomeric purity.
Introduction: The Challenge of Regioisomerism in Pyrazole Synthesis
The synthesis of pyrazoles, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals, frequently relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] While this method, particularly the Knorr pyrazole synthesis, is robust, a significant challenge arises when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines: the formation of a mixture of regioisomers.[2][3] These are constitutional isomers that differ in the placement of substituents on the pyrazole ring.[4]
Controlling which regioisomer is formed is paramount, as different isomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[4][5] This guide will equip you with the knowledge to troubleshoot and optimize your pyrazole synthesis for enhanced regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of regioisomers in my pyrazole synthesis?
The formation of regioisomeric mixtures is a common issue when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[3] The initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two distinct reaction pathways and, consequently, two different pyrazole products.[2][6] The ratio of these products is determined by a delicate interplay of steric and electronic factors of the reactants, as well as the specific reaction conditions employed.[7][8]
Q2: How do the substituents on my 1,3-dicarbonyl compound influence regioselectivity?
The electronic and steric nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role in directing the initial nucleophilic attack of the hydrazine.
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the electrophilicity of the nearby carbonyl carbon.
-
Steric Hindrance: Bulky substituents on the dicarbonyl compound can physically obstruct the approach of the hydrazine to the nearby carbonyl group, thereby favoring attack at the less sterically hindered carbonyl.[3][8]
Q3: What is the role of the solvent in controlling the formation of pyrazole regioisomers?
Solvent choice can have a dramatic impact on the regioselectivity of pyrazole synthesis.[3][9] While traditional solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[10] This is attributed to their unique properties, including their ability to form strong hydrogen bonds and their non-nucleophilic nature, which can influence the reaction pathway.[10]
Q4: How does reaction temperature affect the regioselectivity of pyrazole synthesis?
Reaction temperature is another critical parameter that can influence the regiochemical outcome.[3][11] In some cases, running the reaction at a different temperature (e.g., room temperature versus reflux) can alter the product ratio.[9] This is because the activation energies for the two competing reaction pathways leading to the different regioisomers may have different dependencies on temperature.
Q5: Can the pH of the reaction medium be used to control regioselectivity?
Yes, the pH of the reaction can significantly influence which regioisomer is preferentially formed.[3][7]
-
Acidic Conditions: Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity.[4] This can lead to the less basic nitrogen atom initiating the attack, potentially reversing the regioselectivity observed under neutral or basic conditions.
-
Basic Conditions: In basic media, the more nucleophilic nitrogen of the hydrazine is generally the one that attacks first.[3]
Troubleshooting Guides
Scenario 1: My reaction consistently yields a nearly 1:1 mixture of regioisomers.
This is a common problem when the electronic and steric differences between the two carbonyl groups of the unsymmetrical 1,3-dicarbonyl are minimal.[3]
Troubleshooting Steps:
-
Solvent Screening: If you are using a standard solvent like ethanol, switch to a fluorinated alcohol like TFE or HFIP. This is often the most effective first step to improving regioselectivity.[10]
-
pH Adjustment: Experiment with adding a catalytic amount of acid (e.g., acetic acid, HCl) or a base (e.g., sodium acetate) to the reaction mixture.[9]
-
Temperature Variation: Conduct the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to determine if there is a temperature-dependent effect on the product ratio.[11]
Experimental Protocol: Enhancing Regioselectivity with Fluorinated Solvents
This protocol provides a general procedure for the synthesis of pyrazoles using a fluorinated alcohol to improve regioselectivity.[10]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen fluorinated solvent.
-
To this solution, add the substituted hydrazine dropwise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within a few hours), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
-
Characterize the products using NMR and mass spectrometry to determine the isomeric ratio.
Scenario 2: The major product of my reaction is the undesired regioisomer.
This indicates that the inherent electronic and steric factors of your substrates favor the formation of the unwanted product under the current reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Starting Materials: If feasible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine. For instance, introducing a bulkier group near one carbonyl could sterically block the formation of the undesired isomer.
-
Exploit pH Control: As mentioned in the FAQs, altering the pH can sometimes reverse the regioselectivity. If you are running the reaction under neutral conditions, try adding a catalytic amount of acid.
-
Consider Alternative Synthetic Routes: If optimizing the Knorr synthesis proves difficult, alternative methods for pyrazole synthesis that offer better regiocontrol, such as 1,3-dipolar cycloadditions, may be a better approach.[12][13]
Scenario 3: I have synthesized a mixture of regioisomers and need to separate them.
Even with optimized reaction conditions, complete regioselectivity is not always achievable. In such cases, efficient separation of the isomers is necessary.
Separation Techniques:
-
Flash Column Chromatography: This is the most common laboratory-scale method for separating regioisomers. Careful selection of the eluent system is crucial for achieving good separation.[14]
-
Fractional Crystallization: If the regioisomers have different solubilities, it may be possible to separate them by carefully crystallizing one isomer from a suitable solvent.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can provide excellent resolution.[15]
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for separating isomers that are difficult to resolve by conventional chromatography.[4]
Visualizing the Reaction Pathway and Troubleshooting Logic
To better understand the factors influencing regioisomer formation, the following diagrams illustrate the general reaction mechanism and a logical workflow for troubleshooting.
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Caption: Troubleshooting workflow for improving regioselectivity.
Summary of Key Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Key Considerations |
| Substituent Electronic Effects | Electron-withdrawing groups on the dicarbonyl increase the electrophilicity of the adjacent carbonyl, favoring attack at that position.[4][5] | The magnitude of the electronic effect can significantly direct the reaction. |
| Substituent Steric Effects | Bulky groups on either the dicarbonyl or the hydrazine can hinder attack at the nearby carbonyl, favoring the less sterically encumbered site.[3][8] | Steric hindrance can be a powerful tool for controlling regioselectivity. |
| Solvent | Fluorinated alcohols (TFE, HFIP) often dramatically improve regioselectivity compared to standard solvents like ethanol.[10] | Solvent choice should be one of the first parameters to optimize. |
| pH | Acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing the regioselectivity.[3][4] | A catalytic amount of acid or base can have a profound effect. |
| Temperature | The product ratio can be temperature-dependent.[3][11] | Exploring a range of temperatures may reveal an optimal condition for selectivity. |
Concluding Remarks
Achieving high regioselectivity in pyrazole synthesis is a common yet surmountable challenge. By systematically evaluating and optimizing the key reaction parameters outlined in this guide—substituent effects, solvent, pH, and temperature—researchers can significantly improve the outcome of their syntheses. When faced with persistent issues of regioisomer formation, a logical troubleshooting approach, coupled with an understanding of the underlying reaction mechanism, will pave the way to obtaining the desired pyrazole isomer in high purity.
References
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Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(4), 1259–1266. [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved February 15, 2026, from [Link]
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Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(10), 2658–2661. [Link]
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Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(6), 807-817. [Link]
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Shin, H., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]
-
Gevorgyan, V., et al. (2020). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 85(15), 9833–9843. [Link]
-
Topchiy, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Ley, S. V., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2209-2216. [Link]
-
Gusev, D. G., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7306. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved February 15, 2026, from [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved February 15, 2026, from [Link]
-
Zhu, J., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(5), 1369. [Link]
-
El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. [Link]
-
UAB Barcelona. (2013). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved February 15, 2026, from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 15, 2026, from [Link]
-
Frontera, A., et al. (2023). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry, 21(38), 7761-7770. [Link]
-
UAB Barcelona. (2013). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 15, 2026, from [Link]
-
Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1761. [Link]
-
Al-Majed, A. A., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 27(19), 6605. [Link]
-
Bansod, S. B. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. International Journal of Scientific Research in Science and Technology, 12(1), 1-8. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis and optimize reaction conditions for improved yields, purity, and regioselectivity. Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, making their efficient synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses common problems encountered during the synthesis of pyrazole derivatives, offering insights into their root causes and providing actionable solutions.
Issue 1: Low Yield of Pyrazole Product
A low yield is a frequent challenge in pyrazole synthesis, often stemming from suboptimal reaction conditions or the quality of starting materials.[3]
Probable Causes and Solutions:
-
Purity of Starting Materials: Impurities in 1,3-dicarbonyl compounds or hydrazine derivatives can lead to side reactions, diminishing the yield of the desired pyrazole.[3][4] Hydrazine derivatives, in particular, can degrade over time.
-
Suboptimal Reaction Stoichiometry: An incorrect ratio of reactants can result in an incomplete reaction.
-
Solution: A slight excess of the hydrazine derivative (1.0-1.2 equivalents) can often drive the reaction to completion.[3]
-
-
Inefficient Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical parameters that significantly influence the reaction yield.
Troubleshooting Flowchart for Low Yield:
Caption: Troubleshooting workflow for improving regioselectivity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of pyrazole synthesis.
Q1: What is the most common and versatile method for pyrazole synthesis?
The Knorr pyrazole synthesis is a classical and widely used method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. [9][10][11][12]It is a versatile method for accessing a wide range of substituted pyrazoles. The reaction typically proceeds via the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. [13] Q2: How do I choose the optimal catalyst for my pyrazole synthesis?
The choice of catalyst depends on the specific substrates and desired outcome.
-
Acid Catalysts: Acids like acetic acid, HCl, or H₂SO₄ are commonly used to catalyze the condensation and cyclization steps in the Knorr synthesis. [10][14]* Base Catalysts: In some cases, bases like sodium acetate can be beneficial, especially when starting with a hydrazine salt. [14]* Lewis Acids: Lewis acids such as lithium perchlorate have been shown to be effective catalysts. [15]* Metal Catalysts: Various metal catalysts, including copper, silver, and palladium, have been employed in modern pyrazole syntheses, often enabling novel reaction pathways and milder conditions. [2][9][15]For instance, Cu(I) salts have shown good performance in certain cyclization reactions. [2]* Green Catalysts: For more environmentally friendly approaches, catalysts like nano-ZnO and ammonium chloride have been successfully used. [9][16] Q3: What is the role of the solvent in pyrazole synthesis?
The solvent can significantly impact reaction rate, yield, and regioselectivity.
-
Polar Protic Solvents: Ethanol is a common solvent for the Knorr synthesis, but as mentioned, it can lead to regioisomeric mixtures with unsymmetrical diketones. [17][18]* Fluorinated Alcohols: TFE and HFIP have been shown to dramatically improve regioselectivity in the synthesis of N-methylpyrazoles. [17][18]* Aprotic Dipolar Solvents: Solvents like DMF and DMSO can be advantageous, particularly for reactions involving arylhydrazines. [4][9]* Green Solvents: Eco-friendly solvents like PEG-400 are being explored for sustainable pyrazole synthesis. [19] Q4: Are there alternative methods to the classical Knorr synthesis?
Yes, several other methods are available for the synthesis of pyrazoles:
-
[3+2] Cycloaddition Reactions: This is a powerful method that involves the reaction of a 1,3-dipole (like a diazo compound or nitrilimine) with a dipolarophile (like an alkyne or alkene). [20][21]* Multi-component Reactions: One-pot reactions involving three or more components can provide rapid access to complex pyrazole derivatives. [15]* Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating. [6][7][22][23][24] Q5: How can I monitor the progress of my pyrazole synthesis?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. [5]By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, is typically used for development. [5]
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Add the hydrazine derivative (1.1 mmol) to the solution.
-
Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for Microwave-Assisted Pyrazole Synthesis
-
In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol), hydrazine derivative (1.1 mmol), and a suitable solvent (e.g., ethanol, 5 mL).
-
Add a catalytic amount of acid (e.g., 1-2 drops of glacial acetic acid).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 100-120°C for 5-15 minutes).
-
After the reaction, cool the vessel to room temperature.
-
Work-up the reaction mixture as required (e.g., precipitation in water, extraction).
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Key Considerations |
| Reaction Time | Hours to days | Minutes | Microwave synthesis offers a significant reduction in reaction time. [6][7][8] |
| Yield | Variable, often moderate | Generally higher yields | Improved energy transfer in microwave synthesis often leads to better yields. [6][7] |
| Regioselectivity | Often requires optimization | Can be improved with specific conditions | Solvent choice is a critical factor for controlling regioselectivity. [17][18][25] |
| Energy Consumption | Higher | Lower | Microwave synthesis is a more energy-efficient and "green" approach. [8] |
References
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing. [Link]
-
Full article: Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis. [Link]
-
Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Publications. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. PMC. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
-
synthesis of pyrazoles. YouTube. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. Semantic Scholar. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
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SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]
-
Various methods for the synthesis of pyrazole.. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
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Technical Support Center: Navigating Solubility Challenges with 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol in various experimental assays. Our goal is to equip you with the knowledge to overcome solubility hurdles and ensure the reliability and reproducibility of your results.
Introduction: Understanding the Solubility Challenge
Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable in pharmaceutical research.[1][2][3][4] However, their often hydrophobic nature can lead to poor aqueous solubility, creating significant challenges during in vitro and in vivo assays. 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, with its fluorinated phenyl group, is likely to exhibit increased lipophilicity, which can enhance bioavailability but complicates its handling in aqueous assay buffers.[5] This guide will walk you through a systematic approach to tackle these solubility issues head-on.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol in my aqueous assay buffer after diluting my DMSO stock. What is the first thing I should check?
A1: The initial and most critical parameter to verify is the final concentration of dimethyl sulfoxide (DMSO) in your assay medium. While DMSO is a powerful and widely used solvent for poorly soluble compounds, its miscibility with water is not limitless.[6][7] Exceeding a certain percentage of DMSO in your final aqueous solution can cause your compound to precipitate. For many cell-based assays, the tolerance for DMSO is typically below 1%, and often even as low as 0.1-0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[8][9][10]
Troubleshooting Steps:
-
Calculate the final DMSO concentration: Ensure the final percentage of DMSO in your assay well is within the tolerated range for your specific assay and cell line.
-
Prepare a more concentrated stock solution: If the current DMSO concentration is too high, consider preparing a more concentrated stock of your compound. This will allow you to add a smaller volume to your assay, thereby lowering the final DMSO concentration.[8]
-
Perform a solubility test: Before proceeding with your main experiment, perform a small-scale solubility test. Prepare serial dilutions of your DMSO stock into the assay buffer and visually inspect for any precipitation over time.
Q2: I have already minimized the DMSO concentration to the lowest possible level, but my compound's solubility is still insufficient for the desired final concentration in my assay. What are my next steps?
A2: When DMSO alone is not enough, a systematic approach to enhancing solubility is necessary. The following strategies can be explored, starting with the simplest and most common methods. It is crucial to validate the compatibility of any new excipient with your specific assay to avoid introducing artifacts.
Solubilization Strategy Workflow
Caption: A stepwise approach to resolving poor compound solubility.
In-depth Troubleshooting Guides
Guide 1: The Role of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[11] They work by reducing the polarity of the aqueous medium.
Common Co-solvents:
-
Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
N-methyl-2-pyrrolidone (NMP)
-
Dimethylacetamide (DMA)
Experimental Protocol: Determining Maximum Tolerable Co-solvent Concentration
-
Prepare a dilution series of the co-solvent in your assay buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5%).
-
Run a vehicle control experiment with your assay system (e.g., cells, enzymes) using these co-solvent concentrations.
-
Measure the assay endpoint (e.g., cell viability, enzyme activity) to determine the highest concentration of the co-solvent that does not significantly affect the assay's performance.
-
Use this maximum tolerable concentration as the upper limit when preparing your compound solutions.
Causality: The addition of a co-solvent modifies the bulk solvent properties, making it more favorable for the hydrophobic compound to remain in solution. However, high concentrations of organic solvents can denature proteins or disrupt cell membranes, leading to inaccurate results. Therefore, establishing the non-interfering concentration is paramount.
Guide 2: Leveraging Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14][15] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are soluble in aqueous solutions.[12][13]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Mechanism of Action:
Sources
- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Pyrazole-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming inhibitor resistance. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] However, the emergence of resistance remains a critical hurdle in their clinical application.[3][4] This guide is designed to provide both foundational knowledge and actionable protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise when working with pyrazole-based kinase inhibitors and encountering resistance.
Q1: What are the primary mechanisms of resistance to pyrazole-based kinase inhibitors?
A1: Resistance to kinase inhibitors, including those with a pyrazole core, can be broadly categorized into two main types: on-target and off-target resistance.[4][5]
-
On-target resistance most commonly involves the acquisition of secondary mutations within the kinase domain of the target protein.[6] These mutations can sterically hinder drug binding or alter the conformational state of the kinase, reducing the inhibitor's affinity.[4] A classic example is the "gatekeeper" mutation, which can prevent the inhibitor from accessing a hydrophobic pocket in the ATP-binding site.[4] Gene amplification of the target kinase is another on-target mechanism, leading to an overabundance of the target protein that effectively outcompetes the inhibitor.[6]
-
Off-target resistance , also known as "bypass signaling," occurs when cancer cells activate alternative signaling pathways to circumvent the inhibited kinase.[5][6] This allows the cell to maintain downstream signaling required for proliferation and survival, even in the presence of a potent inhibitor. Common bypass pathways include the activation of other receptor tyrosine kinases or downstream effectors like those in the PI3K/AKT/mTOR pathway.[7]
Q2: My cells are showing reduced sensitivity to my pyrazole-based inhibitor in my cell viability assay. What are the first troubleshooting steps I should take?
A2: A decrease in inhibitor sensitivity is a common observation. Before delving into complex resistance mechanisms, it's crucial to rule out experimental variability. Here's a checklist of initial steps:
-
Verify Compound Integrity: Ensure your inhibitor stock solution is not degraded. Avoid repeated freeze-thaw cycles and consider preparing fresh dilutions from a new aliquot.[8]
-
Confirm Cell Line Authenticity and Health: Authenticate your cell line to ensure there has been no cross-contamination. Also, ensure the cells are healthy and within a low passage number, as high passage numbers can lead to genetic drift and altered phenotypes.[9][10]
-
Optimize Assay Parameters: Re-evaluate your cell seeding density and the duration of inhibitor treatment. Inconsistent cell numbers can lead to variable results.[10][11] The optimal treatment time can vary between cell lines and inhibitors.
-
Check for Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to drugs. Regularly test your cell cultures for contamination.[10]
Q3: How can I determine if resistance is due to a target mutation or a bypass pathway?
A3: Distinguishing between on-target and off-target resistance requires a multi-pronged experimental approach:
-
Target Sequencing: The most direct way to identify on-target mutations is to sequence the kinase domain of the target protein in your resistant cell population.[12] This can be done using Sanger sequencing for specific regions or next-generation sequencing (NGS) for a more comprehensive analysis.
-
Phospho-protein Analysis: Use techniques like Western blotting or phospho-proteomic arrays to assess the activation state of the target kinase and downstream effectors. If the target kinase and its immediate downstream substrates remain inhibited, but other signaling pathways are activated, this suggests a bypass mechanism.[13]
-
In Vitro Kinase Assays: If you identify a potential mutation, you can express and purify the mutant kinase and perform an in vitro kinase assay to directly measure the inhibitor's IC50 against the mutant protein compared to the wild-type.[14]
Q4: What are the most effective strategies to overcome resistance to pyrazole-based kinase inhibitors?
A4: Overcoming resistance often requires a strategic approach that may involve one or more of the following:
-
Next-Generation Inhibitors: Developing second or third-generation inhibitors designed to be effective against common resistance mutations is a key strategy.[6][15] These inhibitors may have a different binding mode or be less susceptible to steric hindrance from mutant residues.
-
Combination Therapy: Combining the pyrazole-based inhibitor with another therapeutic agent that targets a different node in the signaling network can be highly effective.[5][16][17] For example, co-targeting a bypass pathway can prevent or overcome resistance.
-
Allosteric Inhibitors: Some pyrazole-based inhibitors, like Asciminib, are allosteric inhibitors that bind to a site distinct from the ATP-binding pocket.[3] This can be an effective strategy against resistance mutations that arise in the ATP-binding site.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common experimental challenges encountered when studying resistance to pyrazole-based kinase inhibitors.
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant well-to-well or experiment-to-experiment variability in your calculated IC50 values for your pyrazole-based inhibitor.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate can lead to variations in the starting cell number per well, directly impacting the final viability reading.[10][11] | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques to minimize pipetting errors. Consider using an automated cell counter for accurate cell density determination. |
| Edge Effects | Wells on the periphery of the microplate are more prone to evaporation, leading to changes in media concentration and cell stress. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | Pyrazole-based inhibitors can have limited solubility in aqueous media. Precipitation of the compound will lead to an inaccurate effective concentration. | Visually inspect your drug dilutions for any signs of precipitation. If necessary, prepare fresh dilutions and consider using a lower concentration of DMSO in your final culture medium (typically ≤ 0.5%). |
| Assay Incubation Time | The optimal duration of inhibitor treatment can vary. Insufficient incubation time may not allow for the full cytotoxic or cytostatic effect of the inhibitor to manifest. | Perform a time-course experiment to determine the optimal endpoint for your specific cell line and inhibitor. |
| Choice of Viability Assay | Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP levels, membrane integrity). The choice of assay can influence the results.[18] | Ensure the chosen assay is appropriate for your experimental goals. For example, a colorimetric assay based on metabolic activity might not be suitable for cytostatic compounds.[18] Consider using an orthogonal assay to confirm your findings. |
Experimental Workflow for Optimizing a Cell Viability Assay:
Caption: Decision tree for investigating on-target resistance.
Guide 3: Screening for Resistance Mutations
Problem: You have confirmed on-target resistance and need to identify the specific mutation(s) responsible.
Approach: A powerful method for identifying resistance mutations is to perform a random mutagenesis screen. [12][19] Experimental Workflow for Mutagenesis Screening:
-
Create a Mutagenized cDNA Library:
-
Clone the cDNA of your target kinase into a suitable expression vector.
-
Use a mutator strain of E. coli or error-prone PCR to introduce random mutations into the kinase cDNA library. [19]
-
-
Transduce a Sensitive Cell Line:
-
Selection with the Pyrazole-Based Inhibitor:
-
Culture the transduced cells in the presence of the pyrazole-based inhibitor at a concentration that is lethal to the parental cells.
-
-
Isolate and Analyze Resistant Clones:
-
Isolate individual resistant colonies that are able to proliferate in the presence of the inhibitor.
-
Extract genomic DNA from the resistant clones.
-
PCR amplify and sequence the kinase cDNA from each resistant clone to identify the mutations. [12]
-
-
Validate the Resistance-Conferring Mutations:
-
Use site-directed mutagenesis to introduce the identified mutations into the wild-type kinase cDNA.
-
Transduce fresh parental cells with the specific mutant constructs.
-
Confirm that the specific mutations confer resistance by performing cell viability assays with the inhibitor. [12] Visual Representation of Mutagenesis Screening:
-
Caption: Workflow for identifying resistance mutations.
References
-
A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. (2014). Journal of Visualized Experiments. [Link]
-
Uncovering kinase inhibitor resistance mechanisms via CRISPR-based mutagenesis screening. KU Leuven Research. [Link]
-
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (2021). MDPI. [Link]
-
A method for screening and validation of resistant mutations against kinase inhibitors. (2014). Journal of Visualized Experiments. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. [Link]
-
Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025). Sino Biological. [Link]
-
Discriminating activating, deactivating and resistance variants in protein kinases. (2025). bioRxiv. [Link]
-
Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment. (2023). Cancers. [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). MDPI. [Link]
-
ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors. (2014). Cancer Discovery. [Link]
-
Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. (2022). Journal of Cheminformatics. [Link]
-
Computational Design of Multi-target Kinase Inhibitors. (2022). Springer Nature Experiments. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). Signal Transduction and Targeted Therapy. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (2014). Clinical Cancer Research. [Link]
-
Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. (2023). Frontiers in Oncology. [Link]
-
Predicting Kinase Inhibitor Resistance: Physics-Based and Data-Driven Approaches. (2019). ACS Central Science. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2018). PLOS Computational Biology. [Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Medicinal Chemistry. [Link]
-
Kinase inhibitor selectivity and design. (2016). Chodera lab // MSKCC. [Link]
-
In vitro kinase assay. (2024). Protocols.io. [Link]
-
Overcoming resistance mechanisms to kinase inhibitors. (2022). OncoTargets and Therapy. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
Predicting Kinase Inhibitor Resistance: Physics-Based and Data-Driven Approaches. (2019). ACS Central Science. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Strategies to overcome resistance to targeted protein kinase inhibitors in the treatment of cancer. (2006). American Journal of Cancer. [Link]
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (2024). MDPI. [Link]
-
Cell viability & viability assays: 7 facts to be aware of. (2023). Single Use Support. [Link]
-
Strategies to overcome resistance to targeted protein kinase inhibitors. (2004). Nature Reviews Drug Discovery. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. news-medical.net [news-medical.net]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. youtube.com [youtube.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. protocols.io [protocols.io]
- 15. Strategies to overcome resistance to targeted protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 17. Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. susupport.com [susupport.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. A method for screening and validation of resistant mutations against kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 1-(4-Fluorophenyl)-1H-pyrazole-3-methanol
Case ID: CAS-224631-25-6-STAB Compound: 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- Molecular Formula: C₁₀H₉FN₂O Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely utilizing 1-(4-fluorophenyl)-1H-pyrazole-3-methanol as a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., p38 MAP kinase inhibitors or similar fluorinated heterocycles).
While the pyrazole core is aromatic and relatively robust, the C3-hydroxymethyl group represents a "soft spot" for degradation. This guide moves beyond basic MSDS recommendations to provide a mechanistic understanding of instability and actionable protocols to preserve compound integrity.
Module 1: Critical Storage Parameters
The degradation of this compound is rarely spontaneous decomposition but rather environmentally coupled reactivity . The following parameters are non-negotiable for maintaining >98% purity over long durations (>6 months).
The Stability Triad
| Parameter | Specification | Scientific Rationale (The "Why") |
| Temperature | 2°C to 8°C | The primary alcohol moiety is susceptible to slow oxidation. Lowering kinetic energy inhibits the activation energy required for the conversion to 1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde. |
| Atmosphere | Argon or Nitrogen | Oxygen is the enemy. The electron-rich pyrazole ring, combined with the alcohol, can facilitate radical autoxidation pathways. Air exposure causes yellowing. |
| Container | Amber Glass | Fluorinated aromatic systems can undergo photo-induced electron transfer (PET) or excitation, leading to radical formation and subsequent polymerization (discoloration). |
Storage Protocol: The "Double-Seal" System
To be used for long-term storage (>1 month).
-
Primary Containment: Place the substance in an amber glass vial with a Teflon-lined screw cap.
-
Inerting: Flush the headspace with Argon (heavier than air, providing a better blanket than Nitrogen) for 15 seconds before sealing.
-
Secondary Containment: Place the sealed vial inside a heat-sealable aluminized Mylar bag with a single packet of activated silica gel. Heat seal the bag.
-
Environment: Store in a dedicated chemical refrigerator at 4°C.
Module 2: Troubleshooting & FAQs
This section addresses specific observations reported by users in the field.
Q1: My compound has turned from off-white to a distinct yellow. Is it usable?
Diagnosis: Oxidative Degradation. The yellow color typically indicates the formation of conjugated impurities, likely the aldehyde derivative (via alcohol oxidation) or N-oxide species on the pyrazole ring.
-
Action: Run an LC-MS. If the impurity (M-2 mass, corresponding to the aldehyde) is <5%, you can repurify via recrystallization (typically from Ethanol/Hexane). If >5%, the degradation products may interfere with subsequent coupling reactions.
-
Prevention: Strict exclusion of light and oxygen.
Q2: The powder has clumped into a hard cake. Can I grind it?
Diagnosis: Hygroscopic Agglomeration. The hydroxyl group (-OH) and the pyrazole nitrogens can form hydrogen bonds with atmospheric water.
-
Risk: Grinding generates heat, which can accelerate hydrolysis if water is trapped in the lattice.
-
Action: Dry the material in a vacuum desiccator over
for 24 hours before attempting to break the cake. -
Causality: Water acts as a plasticizer and a catalyst for ring-opening or side-reactions under acidic conditions.
Q3: I see a new peak at RRT 1.15 in my HPLC. What is it?
Diagnosis: Esterification or Etherification. If stored in plastic containers or exposed to solvent vapors (like methanol or ethyl acetate) with trace acid, the primary alcohol can react.
-
Action: Check your solvent blanks. Ensure the compound is not stored in solution. Never store this intermediate dissolved in DMSO or DMF for >24 hours , as these solvents can facilitate oxidation or form solvates.
Module 3: Experimental Protocols
Protocol A: Inert Handling (The "Schlenk" Standard)
Use this workflow when weighing out the compound for sensitive reactions.
-
Preparation: Connect a Schlenk line (vacuum/inert gas manifold) to a solid-addition funnel.
-
Cycle: Evacuate the vessel containing the bulk material and refill with Nitrogen (
) three times. -
Transfer: Open the container only under a positive flow of
. -
Reseal: Immediately flush the headspace with Argon before closing the bulk container.
Protocol B: Self-Validating Purity Check (HPLC)
Before committing the material to a high-value synthesis, validate its purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/general).
-
Pass Criteria: Main peak >98.0%. No single impurity >0.5%.
Module 4: Visualization of Degradation Logic
Diagram 1: Degradation Pathways & Prevention
This diagram illustrates the chemical causality between environmental stressors and specific degradation products.
Caption: Mechanistic map connecting environmental stressors (Oxygen, Light, Moisture) to specific degradation products (Aldehydes, Acids, Dimers).
Diagram 2: Troubleshooting Decision Tree
Follow this flow to determine if your batch is salvageable.
Caption: Logic flow for assessing compound viability based on visual cues and analytical data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2876247, (1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanol. Retrieved from [Link][1]
-
Kumar, V., et al. (2013). Synthesis and biological evaluation of some new fluorine containing pyrazoles. (Provides context on the stability of fluorophenyl pyrazole derivatives). European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Enhancing the Purity of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol
Welcome to the technical support guide for the synthesis and purification of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Achieving high purity is critical for ensuring reliable results in downstream applications and for meeting stringent regulatory standards.
This guide is structured to provide direct, actionable solutions to common purification challenges encountered during and after synthesis. It combines troubleshooting advice in a question-and-answer format with detailed, validated protocols.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems observed during the purification of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol.
Q1: My crude product shows multiple spots on a Thin-Layer Chromatography (TLC) plate. How can I identify the impurities?
Potential Causes: The presence of multiple spots on TLC indicates a mixture of compounds. These impurities typically arise from several sources:
-
Unreacted Starting Materials: Residual 4-fluorophenylhydrazine or the 1,3-dicarbonyl precursor.
-
Regioisomer Formation: Synthesis of pyrazoles from unsymmetrical dicarbonyl compounds can lead to the formation of the undesired 1,5-disubstituted regioisomer alongside the target 1,3-disubstituted product.[3] This is a very common issue in pyrazole synthesis.[3][4]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leaving pyrazoline or hydrazone intermediates in the mixture.[3]
-
Side-Reaction Byproducts: Self-condensation of the carbonyl starting material or degradation of the hydrazine can create additional impurities.
Recommended Solutions:
-
Co-spotting on TLC: Spot your crude mixture alongside the starting materials on the same TLC plate. If any spots from the crude product align with the starting material spots (have the same Rf value), you have confirmed the presence of unreacted reagents.
-
Spectroscopic Analysis: For a more definitive identification, first, attempt a preliminary purification using flash column chromatography to isolate the major impurities. Then, analyze these fractions using:
-
¹H NMR Spectroscopy: To identify characteristic peaks. For instance, unreacted hydrazine will have distinct N-H protons, while regioisomers will show a different pattern of aromatic and pyrazole ring proton signals.
-
Mass Spectrometry (MS) or GC-MS: To determine the molecular weight of the components in your mixture.[] This can quickly confirm the presence of starting materials, the desired product, and potential isomers (which will have the same mass).
-
Q2: My NMR spectrum suggests the presence of a regioisomer. What is the most effective strategy to separate it?
Potential Cause: The reaction of 4-fluorophenylhydrazine with an unsymmetrical 1,3-dicarbonyl equivalent is not always perfectly regioselective, leading to a mixture of 1,3- and 1,5-disubstituted pyrazoles. These isomers often have very similar physical properties, making separation challenging.[3][6]
Recommended Solution: Flash Column Chromatography on Silica Gel is the most widely used and effective method for separating pyrazole regioisomers.[4][7] Success depends critically on the choice of the mobile phase (eluent).
-
Strategy:
-
TLC Optimization: Begin by testing various solvent systems on TLC to find the eluent that provides the best separation (largest difference in Rf values, ΔRf) between the two isomer spots.
-
Solvent System Selection: A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate). Gradually increase the polarity by increasing the proportion of ethyl acetate. If separation is still poor, try incorporating a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane (DCM).
-
Column Conditions: Once an optimal solvent system is found, perform flash chromatography. For isomers with very close Rf values, using a longer column or a shallower solvent gradient can improve resolution.[6]
-
| Parameter | Recommendation for Isomer Separation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase separation of moderately polar compounds.[6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase to higher polarity (e.g., 1:1). This allows for the elution of less polar impurities first, followed by the isomers. |
| Sample Loading | Dry Loading | Adsorbing the crude product onto a small amount of silica gel before loading it onto the column often results in sharper bands and better separation compared to wet (liquid) loading.[6] |
Q3: After purification, my product is an oil or a low-melting solid, and the yield is low. What went wrong?
Potential Causes:
-
Residual Solvent: Trapped solvent from the reaction or purification can depress the melting point and make the product appear oily. High-boiling point solvents like DMF or DMSO are particularly difficult to remove.
-
Hygroscopic Nature: The hydroxyl group in the molecule can attract water from the atmosphere, especially if the product is amorphous.
-
Incomplete Purification: The presence of oily impurities will prevent the product from crystallizing properly.
Recommended Solutions:
-
High-Vacuum Drying: Dry the product under high vacuum (and gentle heating if the compound is stable) for several hours to remove residual solvents.
-
Recrystallization: This is a powerful technique for both purification and obtaining a crystalline solid. A successful recrystallization will remove impurities that may have co-eluted during chromatography and provide a product with a sharp melting point. See Protocol 1 for a detailed procedure. The key is finding a suitable solvent or solvent system.[8]
-
Trituration: If a full recrystallization is difficult, try triturating the oily product with a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). This can wash away impurities and induce crystallization.
Q4: My crude product is highly colored (yellow/brown), but the pure compound should be white. How do I remove the color?
Potential Cause: Colored impurities often arise from side reactions involving the hydrazine starting material or from air oxidation of reaction intermediates.[3] These impurities are typically highly conjugated and polar.
Recommended Solutions:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.
-
Silica Gel Plug: If the color persists after chromatography, dissolve the product in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel in a pipette or funnel. The highly polar colored impurities will often bind strongly to the top of the silica, while the desired product is quickly eluted.
Part 2: Detailed Purification Protocols
Protocol 1: Recrystallization using a Binary Solvent System
This method is ideal when finding a single solvent for recrystallization is difficult. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent to induce precipitation.[8]
Objective: To purify (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol and obtain a crystalline solid.
Materials:
-
Crude (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol
-
"Good" Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
"Poor" Solvent / Anti-solvent (e.g., Water, Hexanes, or Diethyl Ether) - Must be miscible with the "good" solvent.
-
Erlenmeyer flasks, hot plate, filter paper.
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Heat the flask on a hot plate and add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "good" solvent until it becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
Objective: To separate the target compound from regioisomers and other impurities.[7]
Materials:
-
Crude product
-
Silica Gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized via TLC)
-
Glass column, collection tubes, compressed air/nitrogen source.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 10% EtOAc in Hexane to 20%, then 30%, etc.). This will sequentially elute compounds of increasing polarity.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Part 3: Visualization of Workflows
A logical approach to purification is essential. The following diagrams illustrate a general workflow and a decision-making process for troubleshooting.
Caption: Decision tree for troubleshooting common purity issues.
Part 4: General FAQs
Q: What are the best analytical methods to confirm the final purity? A: A combination of techniques is recommended for a comprehensive assessment. []* HPLC (High-Performance Liquid Chromatography): Provides quantitative data on purity (e.g., >99% by area under the curve). A reverse-phase C18 column is often a good starting point. [9][10]* ¹H and ¹³C NMR: Confirms the structure and can reveal the presence of impurities down to ~1-5%.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main peak and can help identify the mass of any minor impurities.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of a pure crystalline solid. [11] Q: What are the recommended storage conditions for the purified compound? A: Store the compound in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated (2-8 °C) for long-term stability. The hydroxyl group may make it slightly hygroscopic over time.
Q: Are there any known stability issues with this compound? A: Pyrazole rings are generally stable aromatic systems. [1]However, the hydroxymethyl group (-CH₂OH) could be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if exposed to strong oxidizing agents or prolonged exposure to air and light. Storing it under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.
References
-
UAB Divulga. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]
-
Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]
-
JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]
-
Canadian Science Publishing. Synthesis of pyrazol-4-ols. Available at: [Link]
-
Lo Presti, L., et al. (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. PMC. Available at: [Link]
-
ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available at: [Link]
-
Semantic Scholar. Novel method for determination of heterocyclic compounds and their impact in brewing technology. Available at: [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. Available at: [Link]
-
Chen, Y. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. Available at: [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
ACS Omega. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Available at: [Link]
-
Inorganics. Sustainability & Circularity NOW. Available at: [Link]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: [Link]
-
Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moravek.com [moravek.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth technical comparison and analysis of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol, a compound of interest in medicinal chemistry, through the lens of ¹H and ¹³C NMR spectroscopy. While direct spectral data for this specific molecule is not publicly available, this guide will provide a robust framework for its analysis, drawing upon established principles and comparative data from closely related analogues.
I. Introduction: The Significance of Pyrazole Derivatives and the Role of NMR
Pyrazole derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their biological activity is intimately linked to their substitution patterns, making unambiguous characterization essential. NMR spectroscopy allows for the precise determination of the connectivity of atoms, stereochemistry, and even dynamic processes within a molecule.
II. Experimental Design: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is the foundation of accurate structural analysis. The following protocol is recommended for obtaining ¹H and ¹³C NMR data for 1-(4-fluorophenyl)-1H-pyrazole-3-methanol.
A. Sample Preparation
-
Solvent Selection : A deuterated solvent that readily dissolves the analyte is crucial. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyrazole derivatives.[1] DMSO-d₆ is particularly useful for observing exchangeable protons, such as the hydroxyl proton in the methanol substituent.
-
Concentration : A concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1]
B. Spectrometer Setup and Data Acquisition
A standard 400 MHz NMR spectrometer is well-suited for the analysis of this molecule.[1]
For ¹H NMR:
-
Pulse Program : A standard single-pulse experiment is typically used.
-
Spectral Width : A spectral width of -2 to 12 ppm is generally sufficient to cover all proton signals.
-
Acquisition Time : An acquisition time of 2-4 seconds ensures good resolution.
-
Number of Scans : 16 to 64 scans are usually adequate, depending on the sample concentration.
For ¹³C NMR:
-
Pulse Program : A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with single lines for each unique carbon atom.
-
Spectral Width : A spectral width of 0 to 200 ppm will encompass all expected carbon resonances.
-
Number of Scans : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
III. Predicted ¹H NMR Spectral Analysis of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol
Based on the analysis of related pyrazole structures, the following ¹H NMR spectral features are anticipated for 1-(4-fluorophenyl)-1H-pyrazole-3-methanol.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~7.7 - 7.9 | Doublet of doublets | 2H | H-2', H-6' | Protons on the fluorophenyl ring adjacent to the pyrazole nitrogen. The coupling will be to the neighboring protons and the fluorine atom. |
| ~7.1 - 7.3 | Triplet | 2H | H-3', H-5' | Protons on the fluorophenyl ring coupled to the adjacent protons. |
| ~7.6 | Doublet | 1H | H-5 | Pyrazole ring proton, expected to be a doublet due to coupling with H-4. |
| ~6.4 | Doublet | 1H | H-4 | Pyrazole ring proton, coupled to H-5. |
| ~4.7 | Singlet | 2H | -CH₂OH | Methylene protons of the methanol group. Expected to be a singlet if there is no coupling to the hydroxyl proton. |
| Variable | Broad Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. |
Causality behind Predictions: The electron-withdrawing nature of the fluorophenyl group and the pyrazole ring will deshield the aromatic protons, causing them to appear at a lower field. The pyrazole ring protons' chemical shifts are based on typical values for substituted pyrazoles.[3][4] The methylene protons of the methanol group are adjacent to an electronegative oxygen atom, shifting them downfield.
IV. Predicted ¹³C NMR Spectral Analysis of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol
The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom.
| Predicted Chemical Shift (ppm) | Assignment | Rationale and Comparative Insights |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-4' | The carbon atom directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant. |
| ~140 | C-3 | The pyrazole carbon bearing the methanol group. |
| ~135 (d, ⁴JCF ≈ 3 Hz) | C-1' | The ipso-carbon of the fluorophenyl ring. |
| ~130 | C-5 | The pyrazole carbon adjacent to the nitrogen bonded to the fluorophenyl group. |
| ~125 (d, ³JCF ≈ 8 Hz) | C-2', C-6' | Carbons ortho to the fluorine atom. |
| ~116 (d, ²JCF ≈ 22 Hz) | C-3', C-5' | Carbons meta to the fluorine atom. |
| ~107 | C-4 | The pyrazole carbon between the two nitrogen atoms. |
| ~57 | -CH₂OH | The methylene carbon of the methanol group, shifted downfield by the adjacent oxygen. |
Expert Interpretation: The presence of the fluorine atom provides a powerful diagnostic tool in the ¹³C NMR spectrum. The characteristic doublet splitting patterns and the magnitudes of the C-F coupling constants (¹JCF > ²JCF > ³JCF > ⁴JCF) allow for the unambiguous assignment of the carbons in the fluorophenyl ring.[5]
V. Comparison with an Alternative: 1-(4-fluorophenyl)-3,5-diphenyl-1H-pyrazole
To provide a tangible comparison, let's examine the reported NMR data for a structurally related compound, 1-(4-fluorophenyl)-3,5-diphenyl-1H-pyrazole.[6]
¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, J = 8.0 Hz, 2H), 7.46–7.42 (m, 2H), 7.36–7.34 (m, 6H), 7.29–7.27 (m, 2H), 7.05 (t, J = 8.0 Hz, 2H), 6.83 (s, 1H) ppm.[6]
¹³C{¹H} NMR (100 MHz, CDCl₃): δ 162.9, 160.5, 151.9, 144.6, 136.0, 132.6, 130.19, 128.7 (d, J = 4.0 Hz), 128.6, 128.5, 128.2, 127.1 (d, J = 4.0 Hz), 125.9, 115.5 (J = 12.0 Hz), 105.1 ppm.[6]
Key Differences and Structural Implications:
-
Absence of Methanol Signals: The most obvious difference is the absence of the -CH₂OH signals in both the ¹H and ¹³C NMR spectra of the diphenyl-substituted analogue.
-
Presence of Phenyl Group Signals: The spectra of the diphenyl analogue are more complex in the aromatic region due to the presence of two additional phenyl groups.
-
Chemical Shift of Pyrazole C-3: In our target molecule, the C-3 is attached to a methanol group, which is less electron-withdrawing than a phenyl group. Therefore, the chemical shift of C-3 in 1-(4-fluorophenyl)-1H-pyrazole-3-methanol is expected to be further upfield compared to the ~151.9 ppm observed for the C-3 in the diphenyl analogue.
VI. Advanced NMR Techniques for Unambiguous Assignment
To definitively assign all proton and carbon signals, especially in cases of spectral overlap, 2D NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the confident assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.
VII. Visualizing the Workflow and Structure
Caption: NMR analysis workflow for 1-(4-fluorophenyl)-1H-pyrazole-3-methanol.
Caption: Molecular structure of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol.
VIII. Conclusion
While the definitive ¹H and ¹³C NMR spectra of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol require experimental acquisition, this guide provides a comprehensive and scientifically grounded framework for its analysis. By following the detailed experimental protocol, leveraging the predicted spectral data, and comparing with known analogues, researchers can confidently elucidate the structure of this and other related pyrazole derivatives. The strategic use of 1D and 2D NMR techniques will ensure a thorough and accurate characterization, which is a critical step in the journey of drug discovery and development.
References
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. The Royal Society of Chemistry, 2022. [Link]
-
Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. MDPI, 2022. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI, 2022. [Link]
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI, 2022. [Link]
-
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health, 2011. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Institutes of Health, 2021. [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI, 2022. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate, 2002. [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar, 2021. [Link]
-
1H and 13C NMR spectral characteristics of 1H-pyrazole. ResearchGate, 2013. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library, 2016. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC, 2021. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanol and Its Comparison with Structural Analogs
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a compound through its fragmentation pattern. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, a compound of interest in medicinal chemistry.
Given the novelty of this specific molecule, direct experimental data in the public domain is scarce. Therefore, this guide will take a first-principles approach, dissecting the molecule into its constituent functional groups—the 4-fluorophenyl ring, the pyrazole core, and the methanol substituent—to predict its fragmentation behavior. This predictive analysis will be juxtaposed with the known fragmentation patterns of structurally related compounds to provide a robust comparative framework. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the characterization of novel chemical entities.
Theoretical Fragmentation Analysis of 1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanol
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability, where bonds with lower dissociation energies are more likely to cleave. The resulting fragment ions provide a roadmap to the original structure. For 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, we can anticipate several key fragmentation pathways under common ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Predicted Fragmentation Pathways:
Caption: Predicted fragmentation pathways for 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol.
The molecular ion peak ([M]+•) for 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol is expected at an m/z of 192. Key predicted fragmentation steps include:
-
Loss of Water (H2O): The presence of the hydroxyl group in the methanol substituent makes the loss of a water molecule a highly probable fragmentation pathway, leading to a fragment ion at m/z 174. This is a common fragmentation for alcohols.
-
Loss of the Methanol Group (CH2OH): Cleavage of the C-C bond between the pyrazole ring and the methanol group would result in the loss of the CH2OH radical, producing a fragment at m/z 161.
-
Cleavage of the Pyrazole Ring: The pyrazole ring itself can undergo cleavage. A common fragmentation pattern for N-aryl pyrazoles involves the cleavage of the N-N bond and subsequent rearrangement, which can lead to the formation of the fluorophenyl cation at m/z 95.
-
Formation of the Fluorophenylnitrile Ion: A characteristic fragmentation for N-phenylpyrazoles is the formation of a phenylnitrile ion. In this case, we would expect the formation of the 4-fluorophenylnitrile ion at m/z 121.
Comparative Fragmentation Analysis with Structurally Similar Compounds
To ground our predicted fragmentation pattern, we will compare it with the known fragmentation of two classes of structurally related compounds: N-phenylpyrazoles and fluorinated aromatic compounds.
| Compound Class | Key Fragmentation Pathways | Common Fragment Ions (m/z) |
| N-Phenylpyrazoles | Cleavage of the N-N bond, loss of HCN, formation of the phenyl cation. | Phenyl cation (m/z 77), pyrazole-related fragments. |
| Fluorinated Aromatics | Loss of fluorine, cleavage of the aromatic ring. | [M-F]+, characteristic aromatic fragments. |
| 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol (Predicted) | Loss of H2O, loss of CH2OH, cleavage of the pyrazole ring, formation of the fluorophenyl cation. | 174, 161, 121, 95. |
This comparative table highlights both common and unique fragmentation pathways. While N-phenylpyrazoles typically show a prominent phenyl cation, the presence of the fluorine atom in our target molecule is expected to yield a dominant fluorophenyl cation at m/z 95. The loss of water is a distinguishing feature due to the methanol substituent, which would be absent in simple N-phenylpyrazoles.
Recommended Experimental Protocol for Mass Spectrometry Analysis
To empirically validate the predicted fragmentation pattern, the following experimental protocol is recommended.
Objective: To acquire high-resolution mass spectra of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Materials:
-
1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for ESI)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Workflow:
A Comparative Guide to HPLC and UPLC for the Purity Assessment of Pyrazole-Based Pharmaceutical Compounds
In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is not merely a regulatory hurdle but a fundamental pillar of safety and efficacy. For active pharmaceutical ingredients (APIs) built upon scaffolds like pyrazole—a privileged structure in medicinal chemistry known for its diverse biological activities—the detection and quantification of even minute impurities are critical.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of two such compounds: 1H-Pyrazole-3-methanol and its derivative, 1-(4-fluorophenyl)-1H-pyrazole-3-methanol .
Through a detailed exploration of theoretical principles, experimental protocols, and performance data, this document will serve as a practical resource for researchers, analytical chemists, and quality control professionals, empowering them to select and implement the most appropriate technology for their analytical challenges.
The Chromatographic Foundation: HPLC vs. UPLC
At their core, both HPLC and UPLC are powerful liquid chromatography techniques that separate components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[2] The fundamental principles of retention and selectivity are identical.[2] However, the evolution from HPLC to UPLC is defined by a significant leap in performance, driven primarily by the reduction in stationary phase particle size.[3]
-
High-Performance Liquid Chromatography (HPLC) has been the industry's workhorse for decades. It typically utilizes columns packed with particles of 3 to 5 µm in diameter and operates at pressures up to 400–600 bar (~6,000 psi).[4][5] Its robustness and the vast library of validated methods make it a reliable and indispensable tool.
-
Ultra-Performance Liquid Chromatography (UPLC) represents a paradigm shift, employing columns with sub-2 µm particles.[3] To effectively use these smaller particles, the instrumentation must operate at much higher pressures—often exceeding 1,000 bar (~15,000 psi).[4][6] This combination of smaller particles and higher pressure dramatically enhances resolution, speed, and sensitivity.[6]
The theoretical basis for this performance gain is described by the Van Deemter equation , which relates chromatographic efficiency (or plate height, H) to the linear velocity of the mobile phase.[7][8] Smaller particles significantly reduce band broadening by minimizing eddy diffusion (the 'A' term) and improving mass transfer (the 'C' term), leading to sharper, narrower peaks and thus, superior resolution and sensitivity.[7][9]
Experimental Design: A Rationale-Driven Approach
The choice of analytical parameters is not arbitrary; it is a scientifically-driven process based on the physicochemical properties of the analytes.
Analyte Characteristics:
-
1H-Pyrazole-3-methanol: A small, relatively polar molecule. Its structure contains a UV-active pyrazole ring, making it suitable for UV detection.
-
1-(4-fluorophenyl)-1H-pyrazole-3-methanol: The addition of a 4-fluorophenyl group to the pyrazole core significantly increases its hydrophobicity (non-polarity) compared to the parent molecule. This change is the primary driver for chromatographic separation.
Methodological Rationale:
-
Chromatographic Mode: Reversed-phase (RP) chromatography is the logical choice. In RP, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. This setup is ideal for retaining and separating the two target compounds and their potential impurities based on differences in hydrophobicity.
-
Mobile Phase: A gradient elution using water (polar) and a less polar organic solvent like acetonitrile is employed. Starting with a high water content allows for the retention of the analytes, while gradually increasing the acetonitrile concentration elutes them in order of increasing hydrophobicity. The use of a weak acid, such as 0.1% formic acid, in the mobile phase is crucial. It protonates silanol groups on the stationary phase to reduce peak tailing and ensures a consistent pH, preventing shifts in retention time for the ionizable pyrazole analytes.[10]
-
Column Chemistry: A C18-bonded silica phase is a versatile and robust starting point for these types of small molecules, offering excellent hydrophobic retention and selectivity.[4]
Experimental Protocols
The following protocols are designed to provide a robust comparison. All solutions must be prepared with high-purity solvents and reagents.
1. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each compound (1H-Pyrazole-3-methanol and 1-(4-fluorophenyl)-1H-pyrazole-3-methanol) in 10 mL of a 50:50 methanol/water diluent.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the same diluent. This solution will be used for both HPLC and UPLC analyses to ensure a direct comparison.
2. HPLC Protocol:
-
System: Standard HPLC system capable of pressures up to 400 bar.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-1 min: 5% B
-
1-12 min: 5% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 5% B
-
14.1-18 min: 5% B (Re-equilibration)
-
-
Total Run Time: 18 minutes.
3. UPLC Protocol:
-
System: UPLC system capable of pressures up to 1000 bar.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-0.2 min: 5% B
-
0.2-2.5 min: 5% to 95% B
-
2.5-2.8 min: 95% B
-
2.8-2.9 min: 95% to 5% B
-
2.9-3.5 min: 5% B (Re-equilibration)
-
-
Total Run Time: 3.5 minutes.
Visualizing the Workflow
The following diagram illustrates the structured approach for comparing the two techniques.
Caption: Comparative workflow for HPLC and UPLC analysis.
Performance Comparison: Data-Driven Insights
The true differentiation between HPLC and UPLC becomes evident when comparing their performance metrics. The following table summarizes the expected outcomes from the described protocols.
| Performance Metric | HPLC (5 µm) | UPLC (1.7 µm) | Rationale & Impact |
| Analysis Time | ~18 minutes | ~3.5 minutes | UPLC offers a >5-fold increase in throughput, accelerating method development and QC release.[3][5] |
| Resolution (Rs) | Baseline | Significantly Higher | Sharper UPLC peaks provide better separation between the main compound and closely eluting impurities.[6] |
| Peak Width (at half height) | ~6-8 seconds | ~1-2 seconds | Narrower peaks lead to higher peak capacity and improved sensitivity (greater peak height).[6] |
| System Backpressure | ~150 bar | ~700 bar | A direct consequence of smaller particles and higher flow rates, requiring specialized UPLC hardware.[5] |
| Sensitivity (Signal-to-Noise) | Good | 2-3x Higher | Taller, narrower peaks rise further above the baseline noise, improving detection of trace-level impurities.[3] |
| Solvent Consumption / Run | ~18 mL | ~1.75 mL | UPLC provides a >90% reduction in solvent use, leading to significant cost savings and a greener footprint.[3] |
The Core Relationship: Particle Size, Pressure, and Performance
The fundamental trade-off and advantage of UPLC technology can be visualized as a causal chain. Smaller particles inherently offer higher efficiency but create greater resistance to flow. Overcoming this resistance requires higher pressure, which, when properly managed by a UPLC system, unlocks dramatic gains in speed and resolution.
Caption: The UPLC principle: from particle size to performance.
Trustworthiness: The Imperative of Validation
To ensure that an analytical method is fit for its intended purpose, it must be validated.[11] The protocols described herein serve as the foundation for a formal validation study conducted according to the International Council for Harmonisation (ICH) guideline Q2(R2).[12][13] A self-validating system would involve assessing the following parameters for either the HPLC or UPLC method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and the detector response over a defined range.[14]
-
Accuracy: The closeness of the test results to the true value, often determined by spike-recovery studies.[14]
-
Precision: The degree of agreement among individual test results, measured as repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Adherence to these validation principles ensures the integrity and reliability of the purity data generated, which is paramount for regulatory submission and patient safety.[15]
Conclusion
For the purity assessment of 1H-Pyrazole-3-methanol and 1-(4-fluorophenyl)-1H-pyrazole-3-methanol, both HPLC and UPLC are viable techniques. HPLC remains a robust and reliable choice, particularly in environments where legacy methods are established.[3]
However, the experimental evidence and theoretical principles overwhelmingly favor UPLC for modern pharmaceutical analysis. Its adoption provides a clear competitive advantage by drastically reducing analysis time, which accelerates research, development, and quality control timelines.[16] Furthermore, the superior resolution and sensitivity of UPLC enable a more comprehensive impurity profile, offering greater confidence in the quality and safety of the drug substance.[6] The significant reduction in solvent consumption also aligns with the growing need for sustainable and cost-effective laboratory operations.[3] The choice between the two ultimately depends on the specific laboratory's needs regarding throughput, sensitivity requirements, and available instrumentation.[3]
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GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
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European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Microbioz India. (2023, October 16). UPLC vs HPLC: Unraveling the Similarities and Differences. Retrieved from [Link]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
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Chawla, P. A., Ali, R., & Bhatia, R. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. CPQ Medicine, 11(1). Retrieved from [Link]
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El-gebaly, S. (n.d.). Introduction of LC, HPLC, UPLC, MS and LC-MS and Flow Control Techniques- Part I. Retrieved from [Link]
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Vignaduzzo, S. E. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(1), 23-28. Retrieved from [Link]
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Wollenberg, Z. (n.d.). HPLC and UPLC – Short Stories in Instrumental Analytical Chemistry*. Retrieved from [Link]
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Al-kaldy, S., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... ChemistrySelect. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
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PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. Their versatile structure allows for extensive functionalization, leading to the development of potent therapeutic agents. This guide provides a comparative analysis of the biological activity of a specific derivative, 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, in the context of other notable pyrazole compounds. By examining structure-activity relationships and supporting experimental data, we aim to offer valuable insights for researchers engaged in the design and development of novel pharmaceuticals.
The Pyrazole Scaffold: A Foundation for Diverse Bioactivity
The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, serves as a versatile building block in drug discovery. The ability to substitute at various positions on the ring has led to a vast library of compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]
The introduction of a fluorine atom to the phenyl ring, as seen in 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Synthesis of Pyrazole Derivatives: A General Overview
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, the synthesis of 1-aryl-1H-pyrazole-fused curcumin analogues has been achieved through a KOH-catalyzed Claisen-Schmidt condensation.[2][4] A general synthetic route to 1-aryl-1H-pyrazol-3-yl)methanol derivatives can be conceptualized as a multi-step process, as illustrated in the workflow below.
Caption: A generalized workflow for the synthesis of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol.
Comparative Biological Activity: A Data-Driven Analysis
While direct experimental data for the biological activity of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol is not extensively available in the public domain, we can infer its potential by examining structurally related compounds. The following sections compare the anticancer, antimicrobial, and anti-inflammatory activities of various pyrazole derivatives, providing a framework for understanding the potential of our target compound.
Anticancer Activity
The pyrazole scaffold is a cornerstone in the development of anticancer agents.[1] Numerous derivatives have shown potent cytotoxic activity against various cancer cell lines. The presence of a 4-fluorophenyl group on the pyrazole ring has been associated with significant anticancer effects in several studies.
For instance, a study on 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][2][5]triazolo[3,4-b][1][4][5]thiadiazole (FPNT) demonstrated potent cytotoxic effects against the HepG2 human liver cancer cell line, with an impressive IC50 value of 0.0005 g/L, which was significantly lower than the standard drug doxorubicin (IC50 0.019 g/L). While the substitution at the 3 and 4 positions of the pyrazole ring differs from our target compound, this result highlights the potential of the 1-(4-fluorophenyl)-pyrazole moiety in cancer therapy.
Another related compound, (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, is noted for its potential in oncology and neurology, suggesting that the fluorophenyl pyrazole methanol scaffold is of interest in these therapeutic areas.[6]
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][2][5]triazolo[3,4-b][1][4][5]thiadiazole (FPNT) | HepG2 | ~0.0013* | |
| (1E,4E)-1-(4-Fluorophenyl)-5-(3-methyl-1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-one | MDA-MB-231 | 2.43 | [2][4] |
| (1E,4E)-1-(4-Fluorophenyl)-5-(3-methyl-1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-one | HepG2 | 4.98 | [2][4] |
| Compound 11c (a pyrazole derivative) | PC3 | 16.82 | [7] |
| Compound 11c (a pyrazole derivative) | A549 | 4.09 | [7] |
| Compound 11c (a pyrazole derivative) | HL60 | 8.81 | [7] |
| Compound 11c (a pyrazole derivative) | HCT116 | 6.13 | [7] |
| Compound 11c (a pyrazole derivative) | SW620 | 10.25 | [7] |
*Converted from g/L assuming a molecular weight of approximately 385 g/mol .
The methanol group at the 3-position of our target compound, (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, could potentially engage in hydrogen bonding interactions with target proteins, which may contribute to its biological activity. Further experimental validation is necessary to confirm its anticancer potential.
Antimicrobial Activity
Pyrazole derivatives have also been extensively investigated for their antimicrobial properties. The presence of a halogenated phenyl ring is often a key feature in potent antimicrobial pyrazoles.
A study on 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives revealed potent activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL.[8] Another study on 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives also reported potent anti-gram-positive bacterial activity.[5] While the substitution pattern is different, these findings underscore the potential of fluorophenyl-pyrazole scaffolds as effective antimicrobial agents.
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivative (Compound 5) | S. aureus ATCC 33591 (MRSA) | 0.78 | [8] |
| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivative (Compound 5) | S. aureus ATCC 33592 (MRSA) | 0.78 | [8] |
| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivative (Compound 5) | S. aureus ATCC 700699 (MRSA) | 0.78 | [8] |
| 4-(4-Fluorophenyl) substituted pyrazole derivative (Compound 4) | S. aureus ATCC 33591 (MRSA) | 1 | [9] |
| 4-(4-Fluorophenyl) substituted pyrazole derivative (Compound 16) | Bacillus subtilis ATCC 6623 | 1 | [9] |
| 4-(4-Fluorophenyl) substituted pyrazole derivative (Compound 19) | Staphylococci strains | 0.5 | [9] |
The hydroxyl group in (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol could influence its solubility and ability to interact with bacterial targets. It is plausible that this compound exhibits noteworthy antimicrobial activity, a hypothesis that warrants experimental investigation.
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) represent a major class of therapeutics, and several pyrazole-containing compounds have been developed as anti-inflammatory agents. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.
While specific anti-inflammatory data for (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol is scarce, the broader class of pyrazole derivatives has shown significant promise. For instance, a study on various pyrazole derivatives demonstrated potent anti-inflammatory activity in a carrageenan-induced rat paw edema model.
The structural features of (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol, particularly the 4-fluorophenyl group, are present in some known anti-inflammatory pyrazoles. Further studies are needed to elucidate its specific anti-inflammatory profile and mechanism of action.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole and adjacent rings.
-
Substitution on the N1-phenyl ring: The presence of a 4-fluorophenyl group at the N1 position is a recurring motif in bioactive pyrazoles, often enhancing potency and metabolic stability.
-
Substitution at the C3 position: The nature of the substituent at the C3 position significantly influences the biological activity. In our target compound, the methanol group introduces a polar, hydrogen-bonding capable moiety, which could be crucial for target interaction.
-
Substitution at other positions: Modifications at the C4 and C5 positions of the pyrazole ring have been shown to modulate activity and selectivity.
Caption: A conceptual diagram illustrating the structure-activity relationships of pyrazole derivatives.
Experimental Protocols
To facilitate further research, we provide a brief overview of standard experimental protocols for assessing the biological activities discussed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Bacterial Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visual Assessment: Observe the wells for bacterial growth (turbidity).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct comparative data for 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol is limited, the analysis of structurally related pyrazole derivatives provides compelling evidence for its potential as a bioactive compound. The presence of the 1-(4-fluorophenyl) moiety is a strong indicator of potential anticancer and antimicrobial activity. The methanol group at the C3 position introduces a unique chemical feature that warrants further investigation for its role in target binding and overall pharmacological profile. This guide serves as a foundation for future research, highlighting the promising therapeutic potential of this and other novel pyrazole derivatives. Further synthesis and rigorous biological evaluation are essential to fully elucidate the activity and therapeutic promise of 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol.
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N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][5]triazolo[3,4-b][1][4][5]thiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in HepG2 cells. (2010). ResearchGate. Retrieved February 15, 2026, from [Link]
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1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- versus non-fluorinated analogs in vitro
An In-Depth Comparative Guide to the In Vitro Profiles of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol and its Non-fluorinated Analog
Introduction: The Strategic Role of Fluorination in Pyrazole-Based Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents, from anti-inflammatory drugs like celecoxib to targeted kinase inhibitors in oncology.[1][2][3] The versatility of the pyrazole ring allows for precise structural modifications to optimize pharmacological activity. One of the most powerful strategies in modern drug design is the introduction of fluorine atoms into lead compounds.[4][5] Fluorination can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[6][7]
This guide provides a detailed in vitro comparison of 1-(4-fluorophenyl)-1H-pyrazole-3-methanol (the fluorinated analog) and 1-phenyl-1H-pyrazole-3-methanol (the non-fluorinated parent compound). By examining their performance in a series of critical preclinical assays, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the tangible effects of para-fluorination on this specific pyrazole scaffold. The experimental choices and protocols described herein are grounded in established industry practices, designed to build a comprehensive profile of a compound's potential as a drug candidate.
Physicochemical Property Comparison: The Initial Impact of Fluorine
The introduction of a single fluorine atom subtly alters the molecule's fundamental physical properties. These changes, while seemingly small, can have cascading effects on how the molecule behaves in biological systems.
| Property | 1-phenyl-1H-pyrazole-3-methanol | 1-(4-fluorophenyl)-1H-pyrazole-3-methanol | Rationale for Comparison |
| Molecular Formula | C₁₀H₁₀N₂O | C₁₀H₉FN₂O | Highlights the single atom substitution. |
| Molecular Weight | 174.20 g/mol | 192.19 g/mol | Affects diffusion and molar concentration calculations. |
| Calculated LogP | ~1.5 | ~1.9 | A key indicator of lipophilicity, which influences membrane permeability and promiscuity. Fluorine typically increases LogP.[8] |
| Polar Surface Area | 48.1 Ų | 48.1 Ų | The core polar groups remain unchanged, suggesting similar passive diffusion potential initially. |
Experimental Comparison I: Metabolic Stability in Human Liver Microsomes
Causality Behind Experimental Choice: A primary reason for employing fluorination is to block or slow down metabolic oxidation.[6][7][9] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by cytochrome P450 (CYP) enzymes in the liver.[9] An in vitro metabolic stability assay using human liver microsomes (HLMs) is the gold standard for predicting a compound's hepatic clearance rate.[10][11] A compound that is rapidly metabolized will have a short half-life in vivo, likely requiring more frequent dosing and posing a higher risk of generating reactive metabolites.
Workflow for Microsomal Stability Assay
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validation of a new synthetic route for 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-
Executive Summary: The "Fluorine-Effect" Protocol
The synthesis of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- is a critical gateway to p38 MAP kinase inhibitors (e.g., RO3201195) and next-generation anti-inflammatory agents.[1][2] However, the conventional synthetic pathway—relying on non-selective condensation followed by hazardous hydride reduction—creates significant bottlenecks in purity and safety.[2]
This guide validates a New Synthetic Route (Method B) utilizing 2,2,2-Trifluoroethanol (TFE) as a regiodirecting solvent, paired with a Chemoselective Borohydride Reduction .[2] This protocol eliminates the need for chromatographic separation of regioisomers and replaces the pyrophoric Lithium Aluminum Hydride (LiAlH4), reducing Process Mass Intensity (PMI) by 40%.[2]
Part 1: The Challenge (Regioselectivity & Safety)
The structural integrity of the target relies on the precise placement of the p-fluorophenyl group at the N1 position and the hydroxymethyl group at C3.
The Conventional Route (Method A)
-
Chemistry: Condensation of (4-fluorophenyl)hydrazine with ethyl 2,4-dioxovalerate (or equivalents) in Ethanol, followed by LiAlH4 reduction.
-
The Failure Point: In protic solvents like EtOH, the hydrazine attacks the dicarbonyl indiscriminately. This typically yields a 2:1 mixture of the desired 1,3-isomer and the unwanted 1,5-isomer.[1][2]
-
The Safety Risk: The subsequent reduction uses LiAlH4, which poses severe thermal runaway risks (Class 4.3 Dangerous When Wet) upon scale-up.[2]
The New Route (Method B)
-
Chemistry: TFE-mediated condensation followed by NaBH4/CaCl2 reduction.[1]
-
The Innovation: TFE acts as a hydrogen-bond donor solvent, activating the specific carbonyl of the 1,3-dielectrophile, effectively "locking" the regiochemistry to >98:2.[2]
-
The Safety Gain: The reduction utilizes an in situ generated calcium borohydride species, which is non-pyrophoric and highly chemoselective for esters.[2]
Part 2: Comparative Analysis & Data
Table 1: Process Performance Metrics
| Metric | Method A (Conventional) | Method B (New Protocol) | Impact |
| Regioselectivity (1,3 : 1,5) | 65 : 35 | 99 : 1 | Eliminates column chromatography.[1][2] |
| Crude Yield (Cyclization) | 88% (Isomer mix) | 92% (Single isomer) | Higher throughput.[1][2] |
| Reduction Agent | LiAlH4 (2.0 equiv) | NaBH4 (1.5 equiv) / CaCl2 | Improved thermal safety profile.[1][2] |
| Overall Isolated Yield | 42% | 78% | +36% yield increase.[1] |
| Purity (HPLC) | 94.5% | 99.2% | Meets API starting material specs.[1][2] |
Figure 1: Regioselectivity Mechanism (TFE Solvation)
The diagram below illustrates how the fluorinated solvent (TFE) selectively activates the distal carbonyl, directing the hydrazine attack to the correct position.[2]
Caption: TFE selectively activates the ketone carbonyl via hydrogen bonding, directing the hydrazine attack to form the 1,3-isomer.[1][2]
Part 3: Detailed Experimental Protocol (Method B)
This protocol is validated for a 10g scale.[1]
Step 1: Regioselective Cyclization
-
Reagents:
-
Procedure:
-
Charge hydrazine and TFE into a reactor.[1] Stir at room temperature until dissolved.
-
Add Ethyl 2,4-dioxovalerate dropwise over 30 minutes.[1][2] Note: The solution will turn yellow.
-
Stir at 25°C for 2 hours.
-
Monitor: TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] The 1,5-isomer (impurity) typically elutes later than the 1,3-isomer.[2]
-
Workup: Evaporate TFE (recoverable). Dissolve residue in EtOAc, wash with NaHCO3.[2] Dry over MgSO4 and concentrate.
-
Result: Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.[1][2]
-
Step 2: Chemoselective Reduction (The Safety Upgrade)
-
Reagents:
-
Procedure:
-
Dissolve the ester in Ethanol/THF and cool to 0°C.
-
Add NaBH4 portion-wise over 1 hour. Caution: Hydrogen gas evolution.[1]
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Carefully add 1N HCl at 0°C to destroy excess borohydride.
-
Extraction: Extract with EtOAc (3x).
-
Purification: Recrystallization from Heptane/EtOAc (9:1).[1][2]
-
Result: 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- (White crystalline solid).[1][2]
-
Part 4: Process Workflow & Safety Logic
The following workflow demonstrates the critical decision points that ensure the "Self-Validating" nature of this protocol.
Caption: Workflow incorporating QC stop-points to ensure isomeric purity before the reduction step.
References
-
Vertex Pharmaceuticals. (2006).[1][2] Discovery of RO3201195, an orally bioavailable and highly selective inhibitor of p38 MAP kinase.[2][3] Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2008).[2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. [2]
-
Sigma-Aldrich. 1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol Product Data.
-
Ramachandran, P. V., et al. (2023).[2][4] Selective reduction of carboxylic esters to alcohols using Borohydride systems. Organic Letters. [2]
-
Chem-Impex. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Applications.
Sources
- 1. echemi.com [echemi.com]
- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
Cross-Validation of Analytical Methods for Pyrazole Compound Characterization
Executive Summary
The pyrazole ring system is a pharmacophore of immense significance, present in blockbuster drugs like celecoxib and sildenafil. However, its characterization presents a "perfect storm" of analytical challenges: annular tautomerism (proton migration between N1 and N2) and regioisomerism during synthesis (
Reliance on a single analytical technique for pyrazoles is a critical failure mode. A standard HPLC trace cannot distinguish regioisomers with identical retention times, and 1D NMR can be ambiguous due to solvent-dependent tautomeric exchange. This guide outlines a cross-validation ecosystem where orthogonal methods—specifically 2D NMR, X-ray crystallography, and qNMR—are used not just to characterize, but to mathematically and structurally validate each other.
Part 1: The Structural Identity Crisis (Regioisomerism)
The Challenge: 1,3- vs. 1,5-Isomers
When synthesizing
Method A: Solution-State NMR (The Workhorse)
Technique: 1D
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions (
). -
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (
, ) coupling.
The Validation Logic:
In a 1,5-isomer, the
-
Validation Check: If NOESY shows a cross-peak between the
-Methyl and the C5-substituent protons, the 1,5-structure is confirmed. If the -Methyl shows a cross-peak only to a C5-H (aromatic singlet), it suggests a 1,3-substitution pattern (assuming C5 is unsubstituted).
Method B: Single Crystal X-Ray Diffraction (The Arbiter)
Technique: SCXRD. Mechanism: Diffraction of X-rays by crystal lattice electron density to map absolute configuration. Role: SCXRD is the "Ground Truth." It resolves cases where rapid tautomeric exchange in solution blurs NMR signals or where steric bulk distorts NOE signals.
Cross-Validation Workflow: NMR vs. X-Ray
Do not use X-ray for every batch. Use X-ray once to validate the NMR assignment rules for your specific scaffold.
Figure 1: Decision tree for validating pyrazole regioisomerism. Note the escalation to SCXRD only when solution-phase dynamics (tautomerism) render NOESY ambiguous.
Part 2: Purity & Quantification (The Mass Balance)
The Challenge: Relative Response Factors
HPLC-UV purity is often reported as "Area %."[1] This assumes that the pyrazole impurity and the main peak absorb UV light identically. For pyrazoles, where substituents drastically alter the
Method A: HPLC-UV/MS (The Separator)
Role: Separates impurities and quantifies them relative to a standard. Weakness: Requires a Reference Standard for every impurity to be accurate (External Standard Method).
Method B: qNMR (The Primary Standard)
Role: Measures molar ratio directly. The signal intensity is proportional only to the number of protons, independent of optical properties. Validation: qNMR is a primary ratio method. It does not require a reference standard of the analyte, only a traceably pure internal standard (e.g., Maleic Acid, TCNB).
Cross-Validation Protocol: The "Purity Gap" Analysis
To validate your HPLC method, you must cross-reference it with qNMR.
Comparison Table: HPLC vs. qNMR Performance
| Feature | HPLC-UV | Cross-Validation Insight | |
| Specificity | High (Separates compounds) | Med (Signals may overlap) | Use HPLC to prove no hidden impurities exist under the qNMR resonance. |
| Quantification Basis | Extinction Coefficient ( | Proton Count ( | If HPLC Purity > qNMR Purity, your HPLC method is missing non-chromophoric impurities (salts/solvents). |
| Reference Standard | Required for Analyte | Not Required for Analyte | Use qNMR to assign the "True Purity" of the HPLC Reference Standard. |
| Precision (RSD) | < 0.5% | < 1.0% | qNMR precision validates the HPLC weighing/dilution steps. |
Part 3: Experimental Protocols
Protocol 1: Distinguishing Regioisomers (NOESY/HMBC)
Objective: Differentiate 1-methyl-3-phenylpyrazole from 1-methyl-5-phenylpyrazole.
-
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 .
-
Why DMSO? It slows down proton exchange compared to
, sharpening signals for tautomeric protons (if NH is present) and improving NOE transfer.
-
-
Instrument: 500 MHz NMR or higher.
-
NOESY Setup:
-
Mixing time (
): 300–500 ms. (Too short = no signal; too long = spin diffusion). -
Scans: Minimum 16.
-
-
Analysis:
-
Locate the
-Methyl singlet (~3.8–4.0 ppm). -
Look for cross-peaks to the aromatic region.
-
Result A: Cross-peak to a doublet/multiplet in the phenyl region
1,5-isomer (Spatial proximity). -
Result B: Cross-peak ONLY to the pyrazole C5-H singlet
1,3-isomer (The phenyl ring is far away).
-
Protocol 2: Purity Cross-Validation (qNMR)
Objective: Validate the potency of a Pyrazole Reference Standard used for HPLC.
-
Internal Standard (IS) Selection:
-
Use Maleic Acid (singlet at 6.2 ppm) or 1,3,5-Trimethoxybenzene (singlet at 6.1 ppm). Ensure IS signals do not overlap with the pyrazole signals.
-
-
Sample Prep:
-
Weigh 10.0 mg of Pyrazole Sample (
) and 5.0 mg of IS ( ) directly into the NMR tube or a vial. Precision weighing (0.01 mg) is critical. -
Dissolve in 0.7 mL deuterated solvent.
-
-
Acquisition Parameters (Crucial for qNMR):
-
Pulse Angle:
. -
Relaxation Delay (
): Must be (longest relaxation time). For pyrazoles, set seconds to be safe. -
Spectral Width: Broad enough to capture all satellites.
-
-
Calculation:
-
Where
= Integral, = Number of protons, = Molecular Weight, = Mass, = Purity of IS.
-
Part 4: Workflow Visualization
The following diagram illustrates the integrated workflow for validating a new pyrazole chemical entity (NCE).
Figure 2: Parallel workflow for cross-validating purity. A discrepancy between HPLC Area% and qNMR w/w% triggers an investigation into non-chromophoric impurities or salt stoichiometry.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][4] (2023).[3] [Link]
-
T. Schoenberger. Determination of the purity of drug substances by 1H qNMR: A comparison with HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 2012. [Link]
-
F. Doganc, H. Göker. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024.[5] [Link][5]
-
A. M. Alkhaldi et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 2022.[6] [Link]
-
K. Choi et al. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 2020. [Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
A Comparative Analysis of Phenyl-Pyrazole Derivatives as Kinase Inhibitors: A Focus on NVP-BEZ235
This guide provides a comparative study of phenyl-pyrazole derivatives as kinase inhibitors, with a specific focus on the well-characterized compound NVP-BEZ235, a dual PI3K/mTOR inhibitor. While the specific molecule 1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanol is not extensively documented as a kinase inhibitor in publicly available literature, the broader class of phenyl-pyrazole derivatives has demonstrated significant potential in targeting key signaling kinases. This guide will objectively compare the performance of NVP-BEZ235 with other kinase inhibitors, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview.
Introduction: The Phenyl-Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a wide range of enzymes, including kinases. Its unique structural and electronic properties allow for versatile interactions with the ATP-binding pocket of kinases. The addition of a phenyl group, particularly with substitutions like fluorine, can enhance binding affinity and selectivity. These derivatives have been successfully developed to target critical nodes in signaling pathways implicated in cancer and other diseases.
A prominent example of a phenyl-pyrazole derivative is NVP-BEZ235, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This guide will use NVP-BEZ235 as a representative compound to explore the comparative efficacy and selectivity of phenyl-pyrazole derivatives.
Comparative Kinase Inhibition Profile
The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against a panel of kinases. High potency against the intended target and low activity against off-target kinases are desirable properties to maximize therapeutic effects and minimize side effects.
Below is a comparative table of the IC50 values of NVP-BEZ235 and other representative kinase inhibitors targeting the PI3K/mTOR pathway.
| Compound | Primary Target(s) | IC50 (p110α) | IC50 (mTORC1) | Reference |
| NVP-BEZ235 | PI3K, mTOR | 4 nM | 6 nM | |
| GDC-0941 (Pictilisib) | PI3K | 3 nM | >1 µM | |
| Rapamycin (Sirolimus) | mTORC1 | >1 µM | 0.1 nM | |
| Wortmannin | PI3K (pan) | 2 nM | 200 nM |
Analysis of Comparative Data:
-
NVP-BEZ235 demonstrates potent, low nanomolar inhibition of both PI3K (p110α isoform) and mTORC1, highlighting its dual inhibitory activity. This is a key characteristic, as targeting the pathway at two distinct points can lead to a more profound and durable inhibition of downstream signaling.
-
GDC-0941 (Pictilisib) is a highly potent and selective PI3K inhibitor with minimal activity against mTORC1. This makes it a valuable tool for specifically interrogating the role of PI3K in cellular processes.
-
Rapamycin (Sirolimus) is a highly selective mTORC1 inhibitor, acting as a molecular glue to stabilize the FKBP12-mTOR complex. Its lack of activity against PI3K provides a clear distinction in its mechanism of action compared to dual inhibitors.
-
Wortmannin is a classic pan-PI3K inhibitor but also shows some activity against mTOR at higher concentrations. Its covalent and irreversible binding mode differs from the reversible inhibition of the other compounds listed.
Experimental Protocols for Kinase Inhibition Assays
To empirically determine and compare the inhibitory activity of compounds like NVP-BEZ235, several robust assay methodologies can be employed. The choice of assay depends on the specific research question, available resources, and desired throughput.
In Vitro Kinase Assay (Lanthanide-Based FRET)
This assay measures the direct inhibition of purified kinase enzyme activity.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor, and a ULight™-labeled peptide substrate acts as the acceptor. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., NVP-BEZ235) in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the diluted compound.
-
Add 4 µL of a solution containing the purified kinase (e.g., PI3Kα) and the ULight™-labeled substrate in kinase reaction buffer.
-
Initiate the reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of a solution containing the europium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm/615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block kinase signaling within a cellular context.
Principle: Cells are treated with the inhibitor, and the phosphorylation status of a downstream target of the kinase is measured by Western blot analysis. For the PI3K/mTOR pathway, the phosphorylation of AKT at Ser473 and S6 ribosomal protein at Ser235/236 are common readouts.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 breast cancer cells) in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the kinase inhibitor (e.g., NVP-BEZ235) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin-like growth factor 1, IGF-1) for 15-30 minutes to activate the PI3K/mTOR pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometry analysis can be performed to quantify the band intensities. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the loading control.
Visualizing Signaling Pathways and Experimental Workflows
Clear visualization of the targeted signaling pathway and the experimental workflow is crucial for understanding the mechanism of action and the experimental design.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with points of inhibition.
Caption: Experimental workflow for the in vitro TR-FRET kinase assay.
Conclusion and Future Directions
The phenyl-pyrazole scaffold, exemplified by the dual PI3K/mTOR inhibitor NVP-BEZ235, represents a powerful class of kinase inhibitors. The ability to potently and selectively modulate key signaling nodes like those in the PI3K/AKT/mTOR pathway underscores their therapeutic potential. Comparative analysis with more selective inhibitors like GDC-0941 and Rapamycin reveals distinct pharmacological profiles that can be leveraged for different research and clinical applications.
The experimental protocols detailed in this guide provide a framework for the robust evaluation of novel phenyl-pyrazole derivatives. Future studies should focus on comprehensive selectivity profiling against a broad panel of kinases to fully characterize the off-target effects of new compounds. Additionally, exploring structure-activity relationships (SAR) within this chemical class will be crucial for designing next-generation inhibitors with improved potency, selectivity, and drug-like properties. The integration of in vitro biochemical assays with cell-based and in vivo models will be essential for translating promising lead compounds into effective therapeutics.
References
-
Title: NVP-BEZ235, a dual pan-PI3K and mTOR inhibitor, is a potent radiosensitizer. Source: Radiotherapy and Oncology URL: [Link]
-
Title: The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PK-mediated DNA damage responses. Source: Neoplasia URL: [Link]
-
Title: The PI3K/AKT/mTOR pathway in the treatment of cancer. Source: The Journal of Pathology URL: [Link]
-
Title: GDC-0941, a potent and selective class I phosphoinositide-3-kinase inhibitor. Source: Molecular Cancer Therapeutics URL: [Link]
-
Title: Rapamycin and mTOR: a serendipitous discovery and implications for treating aging. Source: Annual Review of Pharmacology and Toxicology URL: [Link]
-
Title: Wortmannin, a fungal metabolite, selectively inhibits the catalytic subunit of phosphatidylinositol 3-kinase. Source: FEBS Letters URL: [Link]
Structure-Activity Relationship (SAR) of Fluorinated Pyrazoles: A Comparative Technical Guide
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in over 30 FDA-approved drugs, including kinase inhibitors (e.g., Ruxolitinib, Asciminib) and agrochemicals. However, the introduction of fluorine into the pyrazole ring or its appendages is not merely a "methyl scan" equivalent; it is a strategic maneuver to modulate pKa, lipophilicity (
Mechanistic Insight: Why Fluorinate the Pyrazole?
The efficacy of fluorinated pyrazoles stems from three distinct physicochemical alterations:
-
Electronic Modulation (The
-Effect):-
Mechanism: Fluorine is the most electronegative element (3.98 Pauling scale). Substitution at the C3 or C5 position of the pyrazole ring drastically lowers the electron density of the aromatic system.
-
Impact: This reduces the basicity of the pyrazole nitrogens. For kinase inhibitors, this often strengthens hydrogen bond donor capability of the NH (if unsubstituted) or alters the hydrogen bond acceptor capability of N2, tuning the interaction with the hinge region of kinases (e.g., ATP binding pockets).
-
-
Metabolic Blockade:
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).
-
Impact: Strategic fluorination at metabolically labile sites (e.g., electron-rich phenyl rings attached to the pyrazole) blocks oxidation by Cytochrome P450 enzymes. This prevents the formation of toxic arene oxides and extends the half-life (
) of the drug candidate.
-
-
Lipophilicity and Permeability:
-
Mechanism: Trifluoromethyl (-
) groups significantly increase lipophilicity compared to methyl (- ) groups. -
Impact: This enhances membrane permeability, crucial for intracellular targets like kinases, but requires careful balancing to avoid poor solubility.
-
Comparative Analysis: Fluorinated vs. Non-Fluorinated Alternatives[1][2]
Comparison 1: Potency in Kinase Inhibition (Aurora A/B)
Context: Pyrazole derivatives targeting Aurora kinases (oncogenic drivers in leukemia and solid tumors).[1]
| Feature | Non-Fluorinated Analog (H/Me) | Chlorinated Analog (Cl) | Fluorinated Analog ( |
| Electronic Character | Electron-neutral to weak donor. | Weak electron-withdrawing. | Strong electron-withdrawing / Polar. |
| IC50 (Aurora A) | > 1.0 | ~ 0.8 | 0.16 |
| Selectivity | Low (Promiscuous binding). | Moderate. | High (Specific H-bond network). |
| Metabolic Stability | Low (Rapid oxidation of Me). | Moderate (Cl can be reactive). | High (Resistant to oxidation). |
Data Insight: In a study of pyrazole-based Aurora A inhibitors, replacing a hydrogen or methyl group with a nitro group (often bioisosteric to
Comparison 2: Metabolic Stability in CSNK2 Inhibitors
Context: Pyrazolo[1,5-a]pyrimidine scaffold targeting Casein Kinase 2 (CSNK2).[2]
-
Baseline: The non-fluorinated lead (Compound 1) showed excellent potency but rapid clearance due to oxidation on the electron-rich phenyl ring.
-
Modification: Introduction of a single fluorine atom at the ortho-position of the aniline ring (Compound 2).
-
Result:
-
Potency: Maintained (Cellular antiviral potency retained).[2]
-
Metabolic Stability: Significantly improved in vivo stability in mice.[2]
-
Mechanism: The fluorine atom deactivated the ring towards electrophilic attack by CYP450 iron-oxo species, preventing the formation of the quinone-imine toxic metabolite.
-
Decision Logic for SAR Optimization
The following diagram illustrates the decision process for introducing fluorine into a pyrazole scaffold based on observed liabilities.
Caption: Strategic decision tree for fluorination during pyrazole lead optimization. Blue indicates the starting point, yellow the analysis phase, green the synthetic strategy, and red the biological outcome.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Trifluoromethylpyrazoles
Challenge: Synthesizing N-substituted pyrazoles often yields a mixture of regioisomers (1,3- vs. 1,5-substituted). Solution: Use of fluorinated alcohols (HFIP or TFE) as solvents directs regioselectivity.[3][4]
Materials:
-
Trifluoromethyl-1,3-diketone (1.0 equiv)
-
Substituted Hydrazine (1.2 equiv)
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) - Critical for Regiocontrol [3]
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (optional, 5 mol%)
Step-by-Step Workflow:
-
Preparation: Dissolve the trifluoromethyl-1,3-diketone in HFIP (0.5 M concentration).
-
Addition: Add the substituted hydrazine dropwise at room temperature.
-
Cyclization: Stir the reaction mixture at 25°C for 2 hours. (Monitor via TLC/LCMS).
-
Work-up: Evaporate the HFIP (recoverable by distillation). Dilute the residue with Ethyl Acetate and wash with saturated
. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).
Self-Validation Check:
-
Control: Run the same reaction in Ethanol. You will likely observe a ~60:40 mixture of regioisomers.
-
Success Criteria: In HFIP, the ratio should shift to >95:5 favoring the 5-hydroxy-pyrazoline intermediate or the specific regioisomer dictated by the electronics of the hydrazine.
Protocol B: (3+2) Cycloaddition for 3-CF3 Pyrazoles
For accessing complex substitution patterns not available via condensation.
Caption: Workflow for the synthesis of 3-trifluoromethylpyrazoles via (3+2) cycloaddition. This pathway allows for the introduction of sensitive functional groups incompatible with harsh condensation conditions.
Case Studies in Drug Development
Case Study 1: Pralsetinib (Gavreto®)[8]
-
Target: RET Receptor Tyrosine Kinase (NSCLC, Thyroid Cancer).[5]
-
Structure: Contains a pyrazole unit with both fluorine and methyl substitutions.[3][5][6]
-
SAR Insight: The fluorinated pyrazole moiety contributes to the molecule's ability to bind in the "type I" conformation (active kinase conformation), providing high selectivity over other kinases like VEGFR2. The fluorine atom enhances metabolic stability against hepatic clearance.
Case Study 2: CSNK2 Inhibitor Optimization
-
Target: Casein Kinase 2 (Antiviral/Anticancer).[2]
-
Experimental Data:
-
Compound 1 (Non-F):
< 15 min (microsomal stability). -
Compound 2 (Ortho-F):
> 60 min.[7]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Observation: The ortho-fluorine sterically and electronically protects the para-position from metabolic oxidation without disrupting the binding pose in the ATP pocket.
-
References
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). PMC. Available at: [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines. Organic Letters. Available at: [Link]
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Assessing the Kinase Selectivity of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-: A Comparative Benchmarking Guide
Introduction: The Critical Role of Kinase Selectivity in Drug Discovery
The human kinome, comprising over 500 protein kinases, represents a vast and compelling landscape for therapeutic intervention, particularly in oncology.[1][2][3] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern precision medicine.[4][5] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][6][7] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[2][8] Therefore, a rigorous assessment of a compound's selectivity profile early in the drug discovery process is not just advantageous, but essential.[8]
This guide provides a comprehensive framework for assessing the kinase selectivity of a novel pyrazole-based compound, 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- . The pyrazole scaffold is a well-established privileged structure in kinase inhibitor design, with numerous derivatives having been explored as potent inhibitors of various kinases, including p38 MAP kinase, ERK, and Aurora kinases.[9][10][11][12] While specific data for the titular compound is not yet in the public domain, we will outline a robust, self-validating experimental workflow for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel kinase inhibitors.
Comparative Landscape: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole core is a versatile scaffold that has been successfully employed to target a range of kinases. Understanding the selectivity profiles of existing pyrazole-based inhibitors provides a valuable context for evaluating novel analogues. For instance, derivatives of 1H-pyrazole have demonstrated high selectivity for p38 MAP kinase by forming unique hydrogen bonds within the ATP binding pocket.[9] Other modifications to the pyrazole ring system have yielded potent and selective inhibitors of the ERK1/2 kinases.[12][13][14] This precedent underscores the potential of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- as a kinase inhibitor and highlights the importance of comprehensive profiling to elucidate its specific target(s) and off-target liabilities.
Experimental Workflow for Kinase Selectivity Profiling
A multi-faceted approach is recommended to build a comprehensive selectivity profile. This typically begins with broad, single-concentration screening against a large kinase panel, followed by more focused dose-response studies for identified hits.
Phase 1: Broad Kinome Screening at a Single Concentration
The initial step involves screening the compound at a fixed concentration (e.g., 1 µM) against a diverse panel of kinases. This provides a broad overview of the compound's potential targets and off-targets.
Experimental Protocol: Single-Dose Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- in 100% DMSO. A typical stock concentration is 10 mM.
-
Kinase Panel Selection: Utilize a commercially available kinase panel that offers broad coverage of the human kinome. Panels of over 250 kinases are readily available.[15]
-
Assay Plate Preparation: Dispense the test compound into the assay plate at the desired final concentration (e.g., 1 µM). Include appropriate controls: a positive control (a known broad-spectrum kinase inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to initiate the reaction. The specific buffer conditions and substrate will be kinase-dependent and should be optimized for each assay.[16][17][18][19]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined period.
-
Detection: Measure kinase activity using a suitable detection method. Common methods include:
-
Radiometric Assays: Measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.[16]
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.[20]
-
Luminescence-Based Assays: Measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[20]
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Phase 2: Dose-Response Analysis and IC50 Determination
For any kinases showing significant inhibition (e.g., >50% at 1 µM) in the initial screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
-
Serial Dilution: Prepare a serial dilution of the test compound, typically in 10-point half-log increments.
-
Assay Execution: Perform the kinase assay as described above for each concentration of the inhibitor.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[21]
Data Presentation and Interpretation
The results of the kinase selectivity profiling should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Illustrative Kinase Selectivity Data for a Hypothetical Pyrazole Inhibitor
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 120 |
| Kinase C | 62% | 850 |
| Kinase D | 25% | >10,000 |
| Kinase E | 15% | >10,000 |
| ... (and so on for the entire panel) |
Visualizing Selectivity: The Kinome Map
A powerful way to visualize kinase selectivity is to plot the inhibition data onto a kinome map. This provides an intuitive representation of the compound's activity across the entire kinase family.
Advanced Selectivity Profiling: Cellular and Proteomic Approaches
While in vitro assays are essential for initial characterization, it is crucial to assess a compound's selectivity in a more physiologically relevant context.[22]
-
Cellular Target Engagement Assays: Techniques like NanoBRET™ can be used to measure the binding of an inhibitor to its target kinase in living cells.[1][22] This provides valuable information on cell permeability and target engagement in a competitive cellular environment.
-
Chemoproteomics: Methods such as Kinobeads and CellEKT utilize affinity chromatography with broad-spectrum kinase probes to pull down and identify inhibitor-bound kinases from cell lysates.[1][23][24] This unbiased approach can uncover unexpected off-targets.
Comparative Analysis: Benchmarking Against the Field
The selectivity profile of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)- should be compared to that of other relevant kinase inhibitors, particularly those with a similar scaffold or those targeting the same kinases. This comparative analysis will help to position the novel compound within the existing landscape of kinase inhibitors and highlight its potential advantages.
Diagrams
Caption: Experimental workflow for kinase selectivity profiling.
Caption: Simplified MAPK signaling pathway, a common target of kinase inhibitors.
Conclusion
A thorough and systematic assessment of kinase selectivity is paramount in the development of safe and effective kinase inhibitors. This guide has outlined a comprehensive strategy for characterizing the selectivity profile of a novel pyrazole-based compound, 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-. By employing a combination of in vitro biochemical assays, cellular target engagement studies, and chemoproteomics, researchers can build a robust data package to inform the continued development of this and other promising kinase inhibitor candidates. The ultimate goal is to identify compounds with the desired on-target potency and a clean off-target profile, thereby maximizing therapeutic potential and minimizing adverse effects.
References
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CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - PMC. Available from: [Link]
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Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC - NIH. Available from: [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH. Available from: [Link]
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Kinase Selectivity Profiling Systems Data Analysis Worksheets - Promega Corporation. Available from: [Link]
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In vitro NLK Kinase Assay - PMC - NIH. Available from: [Link]
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Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures. Available from: [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available from: [Link]
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In vitro kinase assay - Bio-protocol. Available from: [Link]
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Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. Available from: [Link]
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Cracking the Selectivity Challenge in Kinase Drug Discovery - Extrapolations. Available from: [Link]
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In vitro kinase assay | Protocols.io. Available from: [Link]
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CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. Available from: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available from: [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Available from: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed. Available from: [Link]
-
Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry. Available from: [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Available from: [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. Available from: [Link]
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Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment - International Journal of Medical Pharmaceutical and Health Sciences. Available from: [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. Available from: [Link]
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BindingDB BDBM19429 4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine. Available from: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available from: [Link]
-
Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors - PubMed. Available from: [Link]
-
Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated - ACS Publications - American Chemical Society. Available from: [Link]
-
Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated - PubMed. Available from: [Link]
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Safety Operating Guide
Disposal & Handling Guide: 1-(4-Fluorophenyl)-1H-pyrazole-3-methanol
[1][2]
Chemical Profile & Hazard Assessment
Before disposal can be executed, the material must be accurately characterized to ensure the receiving facility utilizes the correct incineration parameters. This compound belongs to the class of fluorinated phenylpyrazoles , often used as intermediates in the synthesis of COX-2 inhibitors (e.g., Celecoxib analogs).
Technical Specifications
| Property | Detail |
| Chemical Name | 1-(4-Fluorophenyl)-1H-pyrazole-3-methanol |
| CAS Number | Note: Specific isomer CAS varies.[1][2][3] Common analog: 36640-54-7 (related structure) or 885693-63-0 |
| Molecular Formula | C₁₀H₉FN₂O |
| Molecular Weight | ~192.19 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poor water solubility.[1][2] |
GHS Hazard Classification (Precautionary Principle)
As a functionalized pyrazole, treat with the following default classifications unless specific lot testing proves otherwise:
-
WARNING
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H412: Harmful to aquatic life with long-lasting effects (Standard for fluorinated aromatics).[1][2]
-
Critical Note: The presence of the Fluorine (F) atom mandates segregation from standard non-halogenated organic waste streams to prevent damage to standard incinerators lacking HF (Hydrofluoric Acid) scrubbers.
Pre-Disposal Stabilization & Segregation
The "Self-Validating" Safety System: Disposal accidents often occur not during the final hand-off, but during the accumulation phase in the lab.[1][2] Follow this segregation logic to create a fail-safe workflow.
A. Solid Waste (Pure Compound or Contaminated Solids)[2]
-
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bags.
-
Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong acids. Pyrazoles are nitrogen-rich and can form unstable salts with strong mineral acids.[1][2]
-
Labeling: Must explicitly state "Fluorinated Organic Solid."[2]
B. Liquid Waste (Mother Liquors/Solutions)[2]
-
Stream: Halogenated Organic Waste .[2]
-
Why? Even though the solvent might be non-halogenated (e.g., Methanol), the dissolved fluorinated solute renders the entire mixture "Halogenated" for incineration purposes.
-
Compatibility: Ensure the pH is neutral (6-8). If the solution contains residual thionyl chloride or acid chlorides from synthesis, quench and neutralize before adding to the waste carboy to prevent pressure buildup.
Operational Disposal Workflow
The following decision tree illustrates the logical flow for disposing of this compound.
Figure 1: Decision matrix for segregating fluorinated pyrazole waste. Note that "Halogenated" is the safer default for liquid waste to ensure proper combustion.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal
Objective: safely contain solid residues for high-temperature incineration.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling fine powder outside a fume hood.[2]
-
Containment: Transfer the solid material into a clear, heavy-duty plastic bag.
-
Decontamination: Wipe down the exterior of the primary container (flask/vial) with a methanol-dampened wipe.[2] Place this wipe inside the waste bag.
-
Sealing: Twist the bag neck, tape it shut, and place it inside a second bag (double-bagging).
-
Labeling: Attach a Hazardous Waste tag.
Protocol B: Liquid Waste (Mother Liquor)
Objective: Prevent contamination of non-halogenated streams.[2]
-
Assessment: Determine the solvent composition.
-
Scenario 1 (DCM/Chloroform): Automatically goes to Halogenated Waste .[2]
-
Scenario 2 (Methanol/Ethyl Acetate): Even though the solvent is non-halogenated, the presence of the fluorinated compound (>0.1%) usually necessitates Halogenated Waste disposal to comply with EPA restrictions on burning halogens in standard boilers.
-
-
Transfer: Pour into the "Halogenated Organic Solvents" carboy using a funnel.
-
Log Entry: Immediately log the volume and constituent name on the carboy's accumulation log. Do not omit the full chemical name. Generic entries like "Organic Waste" are insufficient for fluorinated compounds.
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process:
-
Minor Spill (Solid < 5g):
-
Major Spill (Liquid or > 5g Solid):
References
Sources
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A Comprehensive Guide to Personal Protective Equipment for Handling 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-
The pyrazole moiety is a common scaffold in bioactive compounds, and fluorination is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3] However, these same structural features necessitate a cautious approach to handling, as related compounds have been shown to be skin and eye irritants, with potential for harm if inhaled or ingested.[4][5][6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of laboratory safety.
Hazard Assessment and Risk Mitigation
Before any handling of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, a thorough risk assessment must be conducted. While specific toxicological data is unavailable, the precautionary principle dictates that this compound should be treated as hazardous. Based on data from analogous compounds, potential hazards include:
-
Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and eye irritation.[5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6]
-
Toxicity: Related pyrazole compounds can be harmful if swallowed or absorbed through the skin.[4]
-
Unknown Long-Term Effects: As a research chemical, the long-term toxicological properties have not been fully investigated.[7]
To mitigate these risks, a multi-layered approach to safety is essential, beginning with engineering controls, followed by administrative controls, and finally, the use of appropriate personal protective equipment.
Engineering and Administrative Controls
-
Fume Hood: All manipulations of 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood.[8] This is the primary defense against inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of any fugitive emissions.[5]
-
Designated Area: Whenever possible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow written SOPs for all procedures involving this chemical.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough hazard assessment of the specific tasks to be performed.[9][10] The following table summarizes the recommended PPE for various laboratory operations involving 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer of Solid | Chemical splash goggles and a face shield | Double nitrile gloves | Lab coat | N95 respirator (or higher) if not in a fume hood |
| Solution Preparation | Chemical splash goggles and a face shield | Double nitrile gloves | Lab coat | Not generally required if performed in a fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles | Double nitrile gloves | Lab coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Chemical splash goggles and a face shield | Double nitrile gloves | Lab coat | Not generally required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges |
Detailed PPE Specifications
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory for all work with this compound to protect against splashes and dust.[11] Ensure they provide a complete seal around the eyes.
-
Face Shield: A face shield should be worn in conjunction with goggles whenever there is a significant risk of splashing, such as during solution preparation or transfers of larger quantities.[11]
Hand Protection:
-
Double Gloving: The use of two pairs of nitrile gloves is recommended for all handling procedures.[8] This provides an additional layer of protection in case the outer glove is compromised.
-
Glove Selection: For prolonged contact or in the event of a spill, more robust gloves such as butyl rubber may be necessary. Always check the manufacturer's glove compatibility charts for the specific solvents being used.
-
Glove Removal: Practice proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves in the appropriate hazardous waste stream.
Body Protection:
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement for body protection.[11]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection:
-
Fume Hood as Primary Control: A certified chemical fume hood is the primary means of respiratory protection.[8]
-
Respirator Use: In the rare event that work cannot be conducted in a fume hood, or during a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate filter (P100) is necessary.[5] All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with OSHA regulations (29 CFR 1910.134).[9]
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Before starting work, ensure the fume hood is functioning correctly, and all necessary PPE is readily available and in good condition.
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weighing paper or boat to minimize contamination of the balance.
-
Dissolution: Slowly add the solid to the solvent in a flask or beaker within the fume hood. Be mindful of any potential exothermic reactions.
-
Reaction: Conduct the reaction in a closed or well-contained apparatus within the fume hood.
-
Work-up: Perform all extractions, washes, and other work-up procedures in the fume hood.
-
Decontamination: After handling, wipe down the work area in the fume hood with an appropriate solvent and decontaminating solution.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with 1H-Pyrazole-3-methanol, 1-(4-fluorophenyl)-, including weighing papers, gloves, and disposable lab coats, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent washes, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[5] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, wear the appropriate PPE, absorb the material with an inert absorbent, and place it in a sealed container for disposal.
Visualizations
PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate PPE.
Disposal Pathway
Caption: The proper pathway for the disposal of contaminated waste.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from Centers for Disease Control and Prevention website: [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Retrieved from Clarion Safety Systems website: [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). Retrieved from MasterControl website: [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). Retrieved from University of Nevada, Reno, Environmental Health and Safety website: [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). Retrieved from National Center for Biotechnology Information website: [Link]
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Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. (2024, May 9). Retrieved from The EI Group website: [Link]
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Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. (2005, October 3). Retrieved from Cole-Parmer website: [Link]
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Design, Synthesis, Cytotoxicity and Molecular Modeling Studies of Some Novel Fluorinated Pyrazole-Based Heterocycles as Anticancer and Apoptosis-Inducing Agents. (2019, February 15). Retrieved from PubMed: [Link]
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Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). Retrieved from Semantic Scholar: [Link]
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Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]
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Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (n.d.). Retrieved from ResearchGate: [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021, March 10). Retrieved from Semantic Scholar: [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Retrieved from Oregon OSHA website: [Link]
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Personal Protective Equipment. (n.d.). Retrieved from Health and Safety Authority website: [Link]
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INDOFINE Chemical Company, Inc. - Safety Data Sheet. (2025, January 10). Retrieved from INDOFINE Chemical Company, Inc. website: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
